molecular formula C5H8O2 B1361234 4-Methoxy-3-buten-2-one CAS No. 51731-17-0

4-Methoxy-3-buten-2-one

Cat. No.: B1361234
CAS No.: 51731-17-0
M. Wt: 100.12 g/mol
InChI Key: VLLHEPHWWIDUSS-ONEGZZNKSA-N
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Description

trans-4-Methoxy-3-buten-2-one acts as substrate and undergoes zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-methoxybut-3-en-2-one
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InChI

InChI=1S/C5H8O2/c1-5(6)3-4-7-2/h3-4H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLHEPHWWIDUSS-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308458
Record name (3E)-4-Methoxy-3-buten-2-one
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Molecular Weight

100.12 g/mol
Source PubChem
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CAS No.

51731-17-0, 4652-27-1
Record name (3E)-4-Methoxy-3-buten-2-one
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Record name (E)-4-Methoxy-3-buten-2-one
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Record name (3E)-4-Methoxy-3-buten-2-one
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Record name 4-methoxybut-3-en-2-one
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Foundational & Exploratory

Unveiling 4-Methoxy-3-buten-2-one: A Cornerstone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A technical guide on the discovery, historical context, and foundational experimental protocols of 4-Methoxy-3-buten-2-one, a pivotal reagent in modern organic synthesis.

Abstract

This compound, a structurally simple yet highly versatile bifunctional molecule, has played a significant role in the advancement of organic synthesis. Its utility as a key building block, most notably as the precursor to the renowned Danishefsky diene, has cemented its importance in the construction of complex cyclic systems. This guide delves into the historical context of its emergence in the chemical literature, providing a detailed account of its seminal synthesis and characterization. Experimental protocols from foundational papers are presented, alongside a comprehensive summary of its physical and spectroscopic properties. This document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the origins and fundamental chemistry of this essential synthetic intermediate.

Discovery and Historical Context

While the precise moment of its first synthesis is not definitively documented in a singular "discovery" paper, the widespread availability and use of this compound as a laboratory chemical became prominent in the mid-20th century. Its utility, however, was significantly amplified and brought to the forefront of synthetic organic chemistry through the work of Samuel J. Danishefsky and T. Kitahara in 1974.[1][2] Their seminal paper in the Journal of the American Chemical Society detailed the preparation of a highly reactive diene, now famously known as the Danishefsky diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), for which this compound was the crucial starting material.[1][2]

The historical significance of this compound is therefore intrinsically linked to the development of the Diels-Alder reaction and the quest for more reactive and versatile dienes. Prior to the introduction of Danishefsky's diene, many Diels-Alder reactions were limited by the reactivity of the diene component. The electron-rich nature of the Danishefsky diene, derived directly from this compound, overcame many of these limitations, enabling cycloadditions with a wide range of dienophiles under mild conditions. This breakthrough opened up new avenues for the synthesis of complex polycyclic natural products and other biologically active molecules.

The synthesis of this compound itself is a classic example of enol ether formation from a β-dicarbonyl compound. The reaction of acetylacetone with an orthoformate ester under acidic conditions provides a straightforward and efficient route to this key intermediate. This method leverages the inherent reactivity of the enol form of acetylacetone.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided in the table below. This data is essential for its identification, purification, and safe handling in a laboratory setting.

PropertyValueReference
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol
CAS Registry Number 4652-27-1
Beilstein Registry Number 2070991
Appearance Colorless to pale yellow liquid
Boiling Point 75-77 °C at 15 mmHg
Density 0.988 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.468

Foundational Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent conversion to the Danishefsky diene, based on seminal publications.

Synthesis of this compound from Acetylacetone

This protocol is based on the acid-catalyzed reaction of a β-dicarbonyl compound with an orthoformate, a general and widely used method for the preparation of such enol ethers.

Reaction:

G acetylacetone Acetylacetone product This compound acetylacetone->product trimethyl_orthoformate Trimethyl Orthoformate trimethyl_orthoformate->product acid_catalyst H+ (cat.) acid_catalyst->product methanol Methanol product->methanol + 2

Figure 1: Synthesis of this compound.

Materials:

  • Acetylacetone

  • Trimethyl orthoformate

  • Anhydrous p-toluenesulfonic acid (catalyst)

  • Anhydrous methanol (for workup)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Solvents for extraction (e.g., diethyl ether)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add acetylacetone and a molar excess of trimethyl orthoformate.

  • Add a catalytic amount of anhydrous p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture gently. The reaction progress can be monitored by the distillation of the methanol byproduct.

  • Once the theoretical amount of methanol has been collected, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a small amount of anhydrous methanol to consume any remaining orthoformate.

  • Neutralize the catalyst by washing the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Synthesis of Danishefsky's Diene from this compound

This protocol is adapted from the original 1974 publication by Danishefsky and Kitahara.[1][2]

Reaction:

G start This compound product Danishefsky's Diene start->product reagents 1. LDA, THF, -78 °C 2. TMSCl reagents->product side_product LiCl product->side_product +

Figure 2: Synthesis of Danishefsky's Diene.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous pentane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • To this cooled LDA solution, add a solution of this compound in anhydrous THF dropwise via a syringe, maintaining the temperature at -78 °C.

  • Stir the resulting enolate solution at -78 °C for a specified period (e.g., 30 minutes).

  • Add freshly distilled chlorotrimethylsilane (TMSCl) to the reaction mixture at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by adding the mixture to a separatory funnel containing cold saturated aqueous sodium bicarbonate solution and pentane.

  • Separate the organic layer, and extract the aqueous layer with pentane.

  • Combine the organic layers and wash them with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain Danishefsky's diene.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical progression from the readily available starting material, acetylacetone, to the synthetically valuable Danishefsky's diene, highlighting the central role of this compound.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Danishefsky's Diene A Acetylacetone C Acid-Catalyzed Reaction A->C B Trimethyl Orthoformate B->C D This compound C->D F Enolate Formation & Silylation D->F E LDA / TMSCl E->F G Danishefsky's Diene F->G

Figure 3: Overall synthetic workflow.

Conclusion

This compound stands as a testament to the enabling power of simple, well-designed reagents in organic synthesis. Its historical emergence, tied to the development of powerful cycloaddition methodologies, underscores its lasting impact on the field. The straightforward and robust protocols for its preparation have ensured its continued accessibility to the scientific community. A thorough understanding of its discovery, properties, and foundational synthetic applications provides a strong basis for its continued use in the development of novel synthetic strategies and the construction of complex molecular architectures relevant to research, drug discovery, and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-buten-2-one is an organic compound that holds significance as a precursor and intermediate in various chemical syntheses.[1][2][3] Its utility in the formation of complex molecules, such as hydroisoquinoline derivatives and the natural product manzamine, underscores its importance in synthetic organic chemistry and drug discovery.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside generalized experimental protocols for its synthesis and characterization.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. This data is essential for its handling, application in reactions, and for analytical purposes.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₅H₈O₂[4]
Molecular Weight 100.12 g/mol [4]
Appearance Liquid[5]
Boiling Point 200 °C (lit.)[5][6]
Density 0.982 g/mL at 25 °C (lit.)[5][6]
Refractive Index (n20/D) 1.468 (lit.)[5][6]
Melting Point Not available
Table 2: Solubility and Spectroscopic Data
PropertyValueSource(s)
Solubility Miscible with tetrahydrofuran, ether, acetonitrile, and benzene.[2][5]
¹H NMR (CDCl₃, chemical shifts in ppm) δ 7.57 (d, J=12.9 Hz, 1H), 5.59 (d, J=12.9 Hz, 1H), 3.71 (s, 3H), 2.19 (s, 3H)
Infrared (IR) Spectrum Characteristic absorptions for C=O (ketone) and C-O (ether) functional groups are expected.[7]

Experimental Protocols

Detailed experimental protocols for the specific determination of all physicochemical properties of this compound are not extensively published. However, this section provides a generalized methodology for its synthesis and characterization based on standard organic chemistry techniques and information available for similar compounds.

Synthesis of this compound (General Approach)

A plausible synthetic route to this compound involves the condensation of a suitable methoxy-containing precursor with acetone or a related ketone. The following is a generalized procedure adapted from the synthesis of a structurally similar compound, 4-(p-methoxyphenyl)-3-buten-2-one.[8]

Materials:

  • Anisaldehyde (or a similar methoxy-aldehyde)

  • Acetone

  • Zinc Oxide (or another suitable catalyst)

  • Solvent (e.g., ethanol for recrystallization)

Procedure:

  • A mixture of the methoxy-aldehyde, a molar excess of acetone, and a catalytic amount of zinc oxide is prepared in a high-pressure reaction vessel.

  • The vessel is sealed and heated to approximately 200°C for a duration of 30-60 minutes.

  • After cooling, the reaction mixture is transferred to a round-bottom flask.

  • The excess acetone is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is purified, typically by vacuum distillation or recrystallization from a suitable solvent like ethanol, to yield the pure this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • The resulting spectra are analyzed to confirm the presence of the expected proton and carbon environments in the molecule.

Infrared (IR) Spectroscopy:

  • The IR spectrum is obtained using an FTIR spectrometer.

  • A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • The spectrum is recorded and analyzed for characteristic absorption bands, notably the strong C=O stretch of the ketone and the C-O stretch of the ether group.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC-MS analysis is performed to determine the purity of the compound and confirm its molecular weight.

  • A diluted sample in a volatile solvent is injected into the GC, which separates the components of the mixture.

  • The separated components then enter the mass spectrometer, which provides a mass spectrum corresponding to the molecular weight and fragmentation pattern of the compound.

Workflow and Relationships

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir gcms GC-MS Analysis product->gcms data Data Analysis and Structure Confirmation nmr->data ir->data gcms->data

Caption: A generalized workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not reveal any specific studies detailing the biological activity or implication of this compound in any signaling pathways.[1] While it serves as a precursor for biologically active molecules, its own pharmacological profile has not been characterized. Therefore, a diagram of a signaling pathway involving this compound cannot be provided at this time. This represents a potential area for future research in medicinal chemistry and drug discovery.

Safety and Handling

While a full toxicological profile is not available, general safety precautions for handling chemicals of this class should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound, presenting it in a clear and accessible format for researchers and professionals. While a significant amount of foundational information is available, gaps in the literature, particularly concerning its melting point and biological activity, have been identified. The provided generalized experimental protocols offer a starting point for the synthesis and characterization of this important chemical intermediate. Future research into the biological effects of this compound could unveil novel applications in the field of drug development.

References

A Technical Guide to 4-Methoxy-3-buten-2-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3-buten-2-one, a versatile ketone that serves as a crucial intermediate in organic synthesis. The document details the chemical and physical properties of its geometric isomers, discusses its primary applications, and presents a detailed experimental protocol for one of its most significant transformations: the synthesis of Danishefsky's diene. This guide is intended to be a valuable resource for professionals in research, drug development, and medicinal chemistry who utilize complex organic building blocks.

Chemical Identity and Properties

This compound is an organic compound that exists as two geometric isomers, (E) and (Z), due to the presence of a carbon-carbon double bond. The differentiation between these isomers is critical for stereoselective synthesis.

The IUPAC name for the trans isomer is (3E)-4-Methoxy-3-buten-2-one . It is commonly referred to as trans-4-Methoxy-3-buten-2-one.

The IUPAC name for the cis isomer is (3Z)-4-methoxybut-3-en-2-one .

While distinct CAS numbers are assigned to each isomer, it is important for researchers to note that commercial suppliers may not always differentiate between them, sometimes providing a mixture. Careful analytical verification is therefore recommended.

Table 1: Physicochemical Properties of this compound Isomers
Property(3E)-4-Methoxy-3-buten-2-one(3Z)-4-methoxybut-3-en-2-one
CAS Number 51731-17-04652-27-1
Molecular Formula C₅H₈O₂C₅H₈O₂
Molecular Weight 100.12 g/mol 100.12 g/mol
Appearance Colorless to light yellow liquidNot specified
Boiling Point 200 °C (lit.)66-69 °C at 12 mmHg
Density 0.982 g/mL at 25 °C (lit.)0.99 g/mL
Refractive Index (n20/D) 1.468 (lit.)1.465
Flash Point 63 °C (145.4 °F) - closed cup63 °C (145 °F)
Storage Temperature 2-8°CNot specified
Solubility Miscible with THF, ether, acetonitrile, and benzene.Miscible with tetrahydrofuran, ether, acetonitrile, and benzene.[1]

Synthesis of this compound

While this compound is commercially available, detailed, step-by-step experimental protocols for its synthesis are not readily found in widely accessible scientific literature. The literature suggests that its synthesis may involve precursors such as 3-ketobutyraldehyde, methanol, or 4,4-dimethoxy-2-butanone. Researchers requiring a specific synthetic route may need to consult more specialized chemical literature or develop a custom synthesis based on established organic chemistry principles.

Key Applications in Organic Synthesis

This compound is a highly valued precursor in the synthesis of more complex molecules, primarily due to its bifunctional nature as both a ketone and a vinyl ether.

  • Synthesis of Danishefsky's Diene: This is arguably the most significant application of this compound. Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is an electron-rich diene that is extremely reactive in Diels-Alder and hetero-Diels-Alder cycloaddition reactions, making it a cornerstone in the synthesis of complex natural products and pharmaceuticals.[1][2][3]

  • Mukaiyama-Michael Reaction: The trans isomer of this compound serves as a substrate in the zinc triflate-catalyzed Mukaiyama-Michael reaction, a key carbon-carbon bond-forming reaction.[4][5]

  • Pharmaceutical Intermediates: It is employed as a reactant in the synthesis of hydroisoquinoline derivatives and as an intermediate in the total synthesis of complex alkaloids like manzamine.[1][6] The trans isomer has also been used as a starting reagent for the enantioselective total synthesis of (-)-epibatidine, a potent analgesic.[4]

Experimental Protocol: Synthesis of Danishefsky's Diene

The following is a detailed protocol for the synthesis of trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's diene) from this compound.[7][8]

Materials and Equipment:
  • Three-necked flask with mechanical stirrer

  • Heating mantle and ice bath

  • Vigreux column for fractional distillation

  • This compound (2.50 mol)

  • Triethylamine (5.7 mol)

  • Zinc chloride (0.07 mol, pre-dried)

  • Chlorotrimethylsilane (5.0 mol)

  • Benzene (750 mL)

  • Ether

  • Celite

Procedure:
  • Catalyst Preparation: In a three-necked flask equipped with a mechanical stirrer, add triethylamine (575 g, 5.7 mol). Add pre-dried zinc chloride (10.0 g, 0.07 mol) to the triethylamine. Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour.

  • Addition of Reactants: Add a solution of this compound (250 g, 2.50 mol) in 750 mL of benzene to the flask all at once. Continue mechanical stirring for 5 minutes.

  • Silylation: Rapidly add chlorotrimethylsilane (542 g, 5.0 mol). The reaction mixture will change color from pink to red, and finally to brown. The reaction is exothermic; maintain the temperature below 45°C using an ice bath.

  • Reaction Completion: After 30 minutes, remove the ice bath and heat the solution to 43°C with a heating mantle. Maintain this temperature for 12 hours. The mixture will become very thick during this period.

  • Workup: Cool the reaction mixture to room temperature. Pour the thick mixture into 5 L of ether with mixing. Filter the solid material through Celite.

  • Extraction: Remove the Celite and solid material, stir them with an additional 4 L of ether, and filter again through Celite. Combine the ether washings.

  • Isolation of Crude Product: Evaporate the combined ether washings under reduced pressure to yield a brown, sweet-smelling oil.

  • Purification: Transfer the oil to a 1-L flask and perform careful fractional distillation under vacuum using an 18-inch Vigreux column. The main fraction, boiling at 78–81°C (23 mmHg), is the desired Danishefsky's diene. This fraction may contain 5-10% of the starting this compound but is suitable for most applications. For higher purity, a second distillation can be performed.

Biological Activity and Signaling Pathways

There is a significant lack of published research on the direct biological activity of this compound. Searches in scientific literature and chemical databases do not yield specific information on its interaction with biological systems or its involvement in cellular signaling pathways. Its primary role in the context of drug development and life sciences appears to be exclusively as a synthetic building block for creating more complex, biologically active molecules.

Visualized Workflow: Synthesis of Danishefsky's Diene

The following diagram illustrates the key steps in the synthesis of Danishefsky's diene from this compound.

Synthesis_of_Danishefskys_Diene reactant1 This compound reaction Silylation reactant1->reaction reactant2 Chlorotrimethylsilane (TMSCl) reactant2->reaction reagents Triethylamine (Et3N) Zinc Chloride (ZnCl2) Benzene reagents->reaction intermediate Reaction Mixture reaction->intermediate workup1 Ether Workup & Filtration intermediate->workup1 workup2 Evaporation workup1->workup2 purification Fractional Distillation workup2->purification product Danishefsky's Diene purification->product

Caption: Synthetic workflow for Danishefsky's diene.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. A clear understanding of its isomeric forms and their respective properties is essential for its effective use. While it lacks known direct biological activity, its role as a precursor to powerful synthetic intermediates like Danishefsky's diene solidifies its importance in the synthesis of complex molecules, including those with significant potential in drug discovery and development. The provided experimental protocol for the synthesis of Danishefsky's diene offers a practical guide for researchers looking to utilize this important transformation.

References

Spectroscopic Profile of 4-Methoxy-3-buten-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 4-Methoxy-3-buten-2-one (CAS No: 4652-27-1). The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is critical for the structural elucidation, identification, and purity assessment of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
7.574Doublet1HH-412.9
5.590Doublet1HH-312.9
3.713Singlet3HOCH₃-
2.192Singlet3HCH₃-

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm (Predicted)Carbon Assignment
~198C=O (Ketone)
~160C-4
~98C-3
~56OCH₃
~28CH₃

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~1670StrongC=O stretch (α,β-unsaturated ketone)
~1620MediumC=C stretch
~1250StrongC-O stretch (enol ether)
~2950-2850MediumC-H stretch (aliphatic)
Table 4: Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by its molecular ion peak and subsequent fragmentation patterns.

m/zRelative IntensityAssignment
100Moderate[M]⁺ (Molecular Ion)
85High[M - CH₃]⁺
57High[M - OCH₃]⁺
43Very High (Base Peak)[CH₃CO]⁺

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent proton signals that would obscure the analyte's signals.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity, which ensures sharp, well-resolved peaks.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, acquisition time, and relaxation delay. For quantitative analysis, the relaxation delay should be sufficiently long (at least 5 times the longest T1 relaxation time) to allow for full relaxation of all protons.[1]

    • ¹³C NMR: A one-dimensional carbon NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans is usually required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a liquid sample like this compound, the simplest method is to prepare a thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then gently pressed together to form a thin capillary film.[2] Alternatively, for solid samples, a Nujol mull or a KBr pellet can be prepared.[3]

  • Instrument Setup: The salt plates containing the sample are placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty salt plates is typically run first and automatically subtracted from the sample spectrum.

  • Data Acquisition: The sample is irradiated with infrared light, and the instrument records the frequencies at which the light is absorbed by the sample. The data is collected over a range of wavenumbers, typically 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber. The characteristic absorption bands corresponding to different functional groups are then identified.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, where it is vaporized and then ionized. A common method for volatile compounds is electron impact (EI) ionization, where high-energy electrons bombard the sample molecules, knocking off an electron to form a molecular ion (a radical cation). This high-energy process also causes the molecular ion to fragment.[4]

  • Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer. The analyzer, often a magnetic sector or a quadrupole, separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The output is a mass spectrum, which is a plot of the relative abundance of each ion versus its m/z ratio. The peak with the highest m/z value typically corresponds to the molecular ion, and its mass provides the molecular weight of the compound. The most abundant peak in the spectrum is known as the base peak.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Elucidation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Methoxy-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and spectroscopic properties of 4-Methoxy-3-buten-2-one. This α,β-unsaturated ketone is a valuable building block in organic synthesis, notably as a precursor to Danishefsky's diene, a highly reactive reagent for Diels-Alder reactions.[1][2] This document consolidates structural data, spectroscopic information, and relevant experimental protocols to serve as a key resource for researchers in synthetic chemistry and drug development.

Molecular Structure and Bonding

This compound, with the chemical formula C₅H₈O₂, exists as two geometric isomers: (Z)-4-methoxy-3-buten-2-one (CAS No: 4652-27-1) and (E)-4-methoxy-3-buten-2-one (CAS No: 51731-17-0).[3][4] The molecule features a conjugated system comprising a carbonyl group and a carbon-carbon double bond, which significantly influences its reactivity and spectroscopic characteristics. The presence of an electron-donating methoxy group further modulates the electronic properties of the π-system.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight100.12 g/mol [3]
XLogP3-AA0.2[3]
Hydrogen Bond Donor Count0[3]
Hydrogen Bond Acceptor Count2[3]
Rotatable Bond Count2[3]
Topological Polar Surface Area26.3 Ų[3]
Complexity84.1[3]

Diagram 1: Molecular Structure of (E)- and (Z)-4-Methoxy-3-buten-2-one

Caption: 2D structures of the (E) and (Z) isomers of this compound.

Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of the atoms.

Table 2: ¹H NMR Spectroscopic Data for this compound

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
H-35.590d12.9 (trans)[6]
H-47.574d12.9 (trans)[6]
-OCH₃3.713s-[6]
-C(O)CH₃2.192s-[6]

Table 3: ¹³C NMR Spectroscopic Data for this compound (Predicted)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O~198
C-4~160
C-3~105
-OCH₃~58
-C(O)CH₃~28
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and carbon-carbon double bond stretching vibrations.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationIntensity
~1670C=O stretch (conjugated ketone)Strong
~1630C=C stretchMedium-Strong
~1250C-O stretch (enol ether)Strong
2950-2850C-H stretch (sp³)Medium
~3050C-H stretch (sp²)Medium
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 100, followed by characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
100[M]⁺
85[M - CH₃]⁺
71[M - OCH₃]⁺
57[M - COCH₃]⁺
43[CH₃CO]⁺

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of this compound.

Synthesis of (E)-4-(p-methoxyphenyl)-3-buten-2-one (A model synthesis)

This procedure for a related compound illustrates a general method for the synthesis of α,β-unsaturated ketones.

  • Materials: p-Anisaldehyde, acetone, potassium hydroxide, water, ethanol.

  • Procedure:

    • A solution of p-anisaldehyde (1.2 mL, 10 mmol) in acetone (15 mL) is prepared in a 100 mL round-bottom flask equipped with a magnetic stirrer.

    • A solution of potassium hydroxide (1.0 g) in water (20 mL) is prepared separately and added gradually to the flask with continuous stirring over 20 minutes.

    • Approximately 40 mL of water is added to the reaction mixture to precipitate the product.

    • The resulting solid is collected by vacuum filtration and washed with water.

    • The crude product is dried and recrystallized from ethanol.[7]

Spectroscopic Analysis
  • NMR Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton plug if any solid particles are present.

    • Cap the NMR tube and invert several times to ensure a homogeneous solution.

  • FTIR Sample Preparation (Neat Liquid):

    • Place a drop of liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin film of the liquid.

    • Mount the plates in the spectrometer for analysis.

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

    • Injection: 1 µL of a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected in split or splitless mode.

    • Temperature Program: An initial oven temperature of 50-60°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C.

    • MS Parameters: Electron ionization at 70 eV with a scan range of m/z 40-300.

Applications in Synthesis: The Danishefsky's Diene

A primary application of trans-4-methoxy-3-buten-2-one is its conversion to Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene), a highly electron-rich diene widely used in Diels-Alder reactions.[1][2]

Diagram 2: Synthesis of Danishefsky's Diene from this compound

G start This compound reagents 1. Triethylamine, ZnCl2 2. Trimethylsilyl chloride start->reagents product Danishefsky's Diene reagents->product Silylation

Caption: Reaction scheme for the synthesis of Danishefsky's diene.

Experimental Workflow for Danishefsky's Diene Synthesis

Diagram 3: Experimental Workflow

G A Mix Triethylamine and ZnCl2 in a three-necked flask under N2 B Add a solution of This compound in benzene A->B C Rapidly add Chlorotrimethylsilane B->C D Control exotherm with an ice bath (keep < 45°C) C->D E Heat the mixture at 43°C for 12 hours D->E F Cool to room temperature and pour into ether to precipitate solids E->F G Filter through Celite F->G H Evaporate the ether under reduced pressure G->H I Fractional distillation of the crude oil to purify the diene H->I

Caption: Step-by-step workflow for the synthesis of Danishefsky's diene.

Conclusion

This compound is a versatile and important molecule in synthetic organic chemistry. Its conjugated system, influenced by both the carbonyl and methoxy groups, dictates its reactivity and provides a distinct spectroscopic signature. This guide has summarized the key structural and spectroscopic features of this compound, provided adaptable experimental protocols, and highlighted its crucial role as a precursor to Danishefsky's diene. The presented data and workflows offer a valuable resource for chemists engaged in the synthesis of complex organic molecules and the development of novel therapeutic agents.

References

Theoretical and Computational Insights into 4-Methoxy-3-buten-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational aspects of 4-Methoxy-3-buten-2-one (CAS No: 4652-27-1), a versatile building block in organic synthesis. The document summarizes its physicochemical properties, spectroscopic data, and outlines a plausible synthetic pathway. Due to the limited availability of direct computational studies on this compound, this guide also presents theoretical data from closely related α,β-unsaturated systems to provide valuable insights into its electronic structure and reactivity. This information is intended to support researchers in the fields of medicinal chemistry and materials science in the design of novel synthetic routes and the development of new molecules with desired properties.

Introduction

This compound is a key intermediate in the synthesis of various complex organic molecules, including the Danishefsky diene and the natural product manzamine.[1][2] Its bifunctional nature, possessing both an α,β-unsaturated ketone and a vinyl ether moiety, makes it a highly reactive and versatile synthon. Understanding the electronic and structural properties of this molecule through theoretical and computational analysis is crucial for predicting its reactivity, designing efficient synthetic protocols, and exploring its potential applications in drug discovery and materials science.

This guide summarizes the available experimental data for this compound and complements it with theoretical and computational analyses of analogous structures to elucidate its fundamental chemical characteristics.

Physicochemical and Spectroscopic Data

A summary of the known physical and chemical properties of this compound is presented in Table 1. Spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) studies, are crucial for its characterization and are summarized in Table 2.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4652-27-1[3]
Molecular Formula C₅H₈O₂[3]
Molecular Weight 100.12 g/mol [3]
Boiling Point 200 °C[1]
Density 0.982 g/mL at 25 °C[1]
Solubility Miscible with tetrahydrofuran, ether, acetonitrile, and benzene.[2]

Table 2: Spectroscopic Data for this compound

Spectroscopy Data Reference
¹H NMR δ (ppm): 7.57 (d, J=12.9 Hz, 1H), 5.59 (d, J=12.9 Hz, 1H), 3.71 (s, 3H), 2.19 (s, 3H)[4]
¹³C NMR Predicted peaks, experimental data not fully available.
Infrared (IR) Characteristic peaks for C=O and C=C stretching expected.
Mass Spectrometry Molecular ion peak (M+) expected at m/z = 100.05.

Theoretical and Computational Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. In α,β-unsaturated carbonyl compounds, the HOMO is typically associated with the π-system of the double bond, while the LUMO is centered on the carbonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and its ability to participate in chemical reactions. A smaller HOMO-LUMO gap suggests higher reactivity. For molecules like this compound, the presence of the electron-donating methoxy group is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and increasing its reactivity in reactions such as Diels-Alder cycloadditions.

Mulliken Charge Distribution

Mulliken charge analysis provides an estimation of the partial atomic charges within a molecule. In this compound, the oxygen atom of the carbonyl group is expected to have a significant negative charge, making it a nucleophilic center. The carbonyl carbon, in turn, will carry a partial positive charge, rendering it susceptible to nucleophilic attack. The β-carbon of the double bond is also expected to have a partial positive charge due to resonance with the carbonyl group, making it another electrophilic site for Michael-type additions.

Experimental Protocols

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved from readily available starting materials such as acetylacetaldehyde dimethyl acetal. The following protocol is a proposed synthetic route based on established chemical transformations.

Reaction Scheme:

Acetylacetaldehyde dimethyl acetal → this compound

Materials:

  • Acetylacetaldehyde dimethyl acetal

  • Anhydrous acid catalyst (e.g., p-toluenesulfonic acid)

  • Inert solvent (e.g., toluene)

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a distillation head and a magnetic stirrer, add acetylacetaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of methanol in the distillation receiver.

  • Continue the reaction until no more methanol is distilled.

  • Cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Diagram 1: General Workflow for the Synthesis of this compound

G Start Start: Acetylacetaldehyde dimethyl acetal Reaction Acid-catalyzed Elimination of Methanol (Reflux in Toluene) Start->Reaction Workup Workup: Neutralization, Extraction, Drying Reaction->Workup Purification Purification: Fractional Distillation Workup->Purification Product Product: This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Diagram 2: Logical Workflow for Product Characterization

G Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR Infrared (IR) Spectroscopy Product->IR MS Mass Spectrometry (MS) Product->MS Purity Purity Assessment (e.g., GC-MS) NMR->Purity IR->Purity MS->Purity

Caption: A logical workflow for the characterization of synthesized this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any biological signaling pathways or its specific biological activities. However, the α,β-unsaturated ketone moiety is a known Michael acceptor and can potentially interact with biological nucleophiles, such as cysteine residues in proteins. This reactivity is the basis for the biological activity of many natural and synthetic compounds. Further research is warranted to explore the potential biological effects of this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis. While experimental data on its properties are available, a comprehensive theoretical and computational understanding of this molecule is still in its early stages. This guide has summarized the existing knowledge and provided a framework for its synthesis and characterization. The extrapolated computational insights from related structures suggest that this compound possesses a favorable electronic profile for various chemical transformations. Further dedicated computational studies are encouraged to build a more precise model of its reactivity and to guide the development of its applications in drug discovery and materials science.

References

An In-Depth Technical Guide to the Reaction Mechanisms and Kinetics of 4-Methoxy-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction mechanisms and kinetics of 4-methoxy-3-buten-2-one, a versatile building block in organic synthesis. The document covers its key reactions, including atmospheric oxidation by hydroxyl radicals, cyclotrimerization to form 1,3,5-triacetylbenzene, its role as a precursor in the synthesis of Danishefsky's diene, and its participation in Michael additions. Detailed experimental protocols for significant reactions are provided, along with a compilation of available quantitative kinetic and thermodynamic data. Reaction pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of the underlying chemical processes. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, atmospheric chemistry, and drug development.

Introduction

This compound is a key intermediate in a variety of chemical transformations.[1][2][3] Its bifunctional nature, possessing both an α,β-unsaturated ketone and an enol ether moiety, allows it to participate in a diverse range of reactions, making it a valuable tool for the synthesis of complex organic molecules.[1][2][3] Notably, it serves as a precursor for the widely used Danishefsky's diene and is employed in the synthesis of hydroisoquinoline and manzamine derivatives.[1][3] This guide will delve into the mechanistic and kinetic aspects of its most significant reactions, providing detailed experimental procedures and quantitative data where available.

Atmospheric Chemistry: Reaction with Hydroxyl Radicals

In the atmosphere, (E)-4-methoxy-3-buten-2-one is primarily degraded by reaction with hydroxyl (OH) radicals.[4][5][6] This reaction is of interest in atmospheric chemistry as it contributes to the formation of secondary organic aerosols and other atmospheric pollutants.[4]

Reaction Mechanism

The reaction proceeds mainly through the addition of the OH radical to the carbon-carbon double bond, forming two possible hydroxyalkyl radicals.[5][6] High-level ab initio calculations have been employed to construct potential energy diagrams and characterize the overall reaction mechanism.[5][6] Under NOx-contaminated conditions, these hydroxyalkyl radicals can undergo further reactions to produce a variety of products, including methyl formate, methyl glyoxal, and peroxyacetyl nitrate (PAN).[4][6]

The simplified reaction mechanism for the addition of the OH radical is depicted below.

OH_Addition_Mechanism MBO This compound Intermediate1 Hydroxyalkyl Radical 1 MBO->Intermediate1 + •OH Intermediate2 Hydroxyalkyl Radical 2 MBO->Intermediate2 + •OH OH •OH Products Methyl Formate, Methyl Glyoxal, PAN, etc. Intermediate1->Products Further Reactions (+ O2, NO, NO2) Intermediate2->Products Further Reactions (+ O2, NO, NO2)

Caption: OH radical addition to this compound.

Reaction Kinetics

The kinetics of the gas-phase reaction of (E)-4-methoxy-3-buten-2-one with OH radicals have been studied using the relative-rate technique in an environmental reaction chamber with in-situ Fourier-transform infrared spectroscopy (FTIR) detection.[4] Theoretical calculations using transition-state theory in combination with Eckart tunneling have also been performed to determine the rate coefficients over a range of temperatures.[5][6]

Temperature (K)Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)MethodReference
298 ± 3(1.41 ± 0.11) x 10⁻¹⁰Relative-rate technique[4]
180 - 3602.00 x 10⁻¹³ x exp(1960.4/T)Theoretical Calculation[5][6]
Experimental Protocol: Relative-Rate Kinetic Study

The following provides a general outline for a relative-rate kinetic study of the gas-phase reaction of this compound with OH radicals.

Experimental Setup:

  • A large-volume (e.g., > 400 L) environmental reaction chamber made of FEP film.

  • An in-situ Fourier-transform infrared (FTIR) spectrometer for monitoring reactant and product concentrations.

  • A source of OH radicals, typically from the photolysis of a precursor such as methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂) using UV lamps.

  • A system for introducing known concentrations of this compound, a reference compound with a known OH rate constant (e.g., propene or isobutene), and the OH precursor into the chamber.

Procedure:

  • Introduce a known concentration of this compound and the reference compound into the reaction chamber.

  • Introduce the OH radical precursor (e.g., CH₃ONO) and NO into the chamber.

  • Record the initial FTIR spectra of the mixture.

  • Initiate the reaction by turning on the UV lamps to photolyze the OH precursor.

  • Monitor the decay of this compound and the reference compound over time by recording FTIR spectra at regular intervals.

  • The rate constant for the reaction of OH with this compound (k_MBO) can be determined from the following relationship: ln([MBO]₀/[MBO]_t) = (k_MBO/k_ref) * ln([ref]₀/[ref]_t), where [MBO] and [ref] are the concentrations of this compound and the reference compound, respectively, at time 0 and t, and k_ref is the known rate constant for the reaction of OH with the reference compound.

Relative_Rate_Workflow cluster_prep Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis Prep1 Introduce this compound and reference compound Prep2 Introduce OH precursor (e.g., CH3ONO + NO) Prep1->Prep2 Prep3 Record initial FTIR spectra Prep2->Prep3 React1 Initiate reaction (UV photolysis) Prep3->React1 React2 Monitor reactant decay with FTIR React1->React2 Analysis1 Plot ln([Reactant]0/[Reactant]t) vs. ln([Reference]0/[Reference]t) React2->Analysis1 Analysis2 Calculate k_MBO from the slope Analysis1->Analysis2

Caption: Workflow for a relative-rate kinetic study.

Cyclotrimerization to 1,3,5-Triacetylbenzene

This compound can undergo a self-condensation reaction to form 1,3,5-triacetylbenzene, a valuable intermediate in the synthesis of various materials.[5] This reaction can be carried out under different conditions, including in an aqueous ethanol solution with acetic acid catalysis or in hot water without any added acid or base.

Reaction Mechanism

The cyclotrimerization in hot, pressurized water is proposed to proceed through a series of cationic aldol-type condensations.[7] Protonation of the carbonyl oxygen of this compound generates an enol form where the positive charge on the C4 carbon is stabilized by the electron-donating methoxy group. This cation then acts as an electrophile, reacting with a second molecule of this compound. This process repeats, followed by the elimination of methanol, to form the aromatic ring.

Cyclotrimerization_Mechanism MBO This compound Protonated_MBO Protonated MBO (Cationic Intermediate) MBO->Protonated_MBO H+ Dimer Dimeric Intermediate Protonated_MBO->Dimer + MBO Trimer Trimeric Intermediate Dimer->Trimer + MBO TAB 1,3,5-Triacetylbenzene Trimer->TAB - 3 MeOH, - H+

Caption: Proposed mechanism for cyclotrimerization.

Experimental Protocols

Method A: Acetic Acid Catalysis in Aqueous Ethanol

This procedure is adapted from Organic Syntheses.

Materials:

  • trans-4-Methoxy-3-buten-2-one

  • Ethanol (200 proof)

  • Deionized water

  • Glacial acetic acid

  • Anhydrous diethyl ether

Procedure:

  • In a 250-mL round-bottomed flask equipped with a magnetic stir bar, combine trans-4-methoxy-3-buten-2-one (15.0 g, 0.135 mol), ethanol (120 mL), and deionized water (30 mL).

  • Add glacial acetic acid (0.9 mL, 0.015 mol) to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (oil bath temperature of 77 °C) with stirring for 48 hours.

  • Cool the reaction mixture to room temperature and then place it in a -20 °C freezer for 18 hours to crystallize the product.

  • Collect the yellow needles by vacuum filtration through a sintered-glass funnel.

  • Wash the crystals with cold (0 °C) anhydrous diethyl ether (4 x 50 mL).

  • Recrystallize the crude product from hot ethanol (200 mL) to obtain pure 1,3,5-triacetylbenzene.

Method B: In Hot Water without Added Catalyst

Procedure:

  • In a suitable high-pressure reaction vessel, combine this compound and water.

  • Heat the mixture to 150 °C for 30 minutes.

  • Cool the reaction mixture, which should result in the crystallization of the product.

  • Isolate the 1,3,5-triacetylbenzene by filtration.

Synthesis of Danishefsky's Diene

This compound is a crucial starting material for the synthesis of trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene, commonly known as Danishefsky's diene.[4][8] This electron-rich diene is a highly reactive reagent in Diels-Alder reactions.[4][8]

Reaction Mechanism

The synthesis involves the reaction of this compound with trimethylsilyl chloride in the presence of a base (triethylamine) and a Lewis acid catalyst (zinc chloride). The reaction proceeds through the formation of a zinc enolate, which is then silylated by trimethylsilyl chloride.

Experimental Protocol

This protocol is adapted from a procedure for the preparation of Danishefsky's diene.

Materials:

  • Triethylamine

  • Zinc chloride (anhydrous)

  • This compound

  • Benzene

  • Chlorotrimethylsilane

  • Ether

Procedure:

  • In a three-necked flask, stir triethylamine (575 g, 5.7 mol) and add pre-dried zinc chloride (10.0 g, 0.07 mol). Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour.

  • Add a solution of this compound (250 g, 2.50 mol) in benzene (750 mL) all at once.

  • Continue stirring for 5 minutes, then rapidly add chlorotrimethylsilane (542 g, 5.0 mol).

  • Control the exothermic reaction by cooling in an ice bath to keep the temperature below 45 °C.

  • After 30 minutes, heat the mixture to 43 °C and maintain this temperature for 12 hours.

  • Cool the mixture to room temperature and pour it into ether (5 L).

  • Filter the solid material through Celite.

  • Evaporate the ether washings under reduced pressure to obtain the crude product.

  • Purify the product by fractional distillation under vacuum.

Michael Addition Reactions

As an α,β-unsaturated ketone, this compound is a Michael acceptor and can undergo conjugate addition with various nucleophiles.

Mukaiyama-Michael Reaction

trans-4-Methoxy-3-buten-2-one can act as a substrate in the zinc triflate-catalyzed Mukaiyama-Michael reaction with silyl enol ethers to yield functionalized 3-keto-2-diazoalkanoates.

General Reaction Scheme:

Mukaiyama_Michael MBO trans-4-Methoxy-3-buten-2-one Product Functionalized 3-keto-2-diazoalkanoate MBO->Product SilylEnolEther Silyl Enol Ether SilylEnolEther->Product Zn(OTf)2

Caption: Mukaiyama-Michael reaction of this compound.

Kinetics of Michael Additions

Conclusion

This compound is a versatile and important molecule in organic chemistry with applications ranging from the synthesis of complex natural products to its role in atmospheric processes. This guide has provided a detailed overview of its key reaction mechanisms and kinetics, supported by experimental protocols and quantitative data where available. The provided visualizations of reaction pathways and experimental workflows aim to enhance the understanding of the chemical principles governing its reactivity. Further research into the kinetics of its condensed-phase reactions, particularly Michael additions and cyclotrimerization, would provide a more complete picture of the chemical behavior of this valuable synthetic intermediate.

References

Stability and Reactivity Profile of 4-Methoxy-3-buten-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 4-Methoxy-3-buten-2-one, a versatile building block in organic synthesis. The information presented herein is intended to assist researchers in handling, storing, and utilizing this compound effectively and safely in the development of novel chemical entities.

Chemical and Physical Properties

This compound, also known as (E)-4-Methoxy-3-buten-2-one, is a colorless to pale yellow liquid. Its key physical and chemical properties are summarized in the table below.[1][2][3][4][5][6]

PropertyValueReference
CAS Number 4652-27-1[7]
Molecular Formula C₅H₈O₂[4][6][7]
Molecular Weight 100.12 g/mol [2][5][6][7]
Appearance Clear, colorless to pale yellow liquid[3]
Boiling Point 200 °C (lit.)[1][5]
Density 0.982 g/mL at 25 °C (lit.)[1][5]
Refractive Index 1.4610 - 1.4690 @ 20°C[3]
Flash Point 63 °C (145.4 °F) - closed cup[5]
Solubility Miscible with tetrahydrofuran, ether, acetonitrile, and benzene.[1]
Storage Temperature 2-8°C[5]

Stability Profile

Thermal Stability
Photochemical Stability

Specific data on the photochemical stability, such as quantum yields for photodegradation, are not extensively reported. As a conjugated system, it may be susceptible to photochemical reactions. Therefore, it is recommended to store the compound in a light-protected environment, such as an amber-colored bottle.

Chemical Stability and Incompatibilities

This compound is incompatible with the following classes of reagents and should not be stored or mixed with them:

  • Strong Acids: Can catalyze polymerization or hydrolysis of the enol ether.

  • Strong Bases: Can induce polymerization or other condensation reactions.

  • Strong Oxidizing Agents: The double bond and carbonyl group are susceptible to oxidation.

  • Strong Reducing Agents: The carbonyl group and double bond can be reduced.

For long-term storage and to maintain its purity, it is crucial to keep the container tightly sealed in a dry and well-ventilated place, under refrigeration (2-8°C).[5]

Reactivity Profile

This compound is an α,β-unsaturated ketone, a class of compounds known for its rich and diverse reactivity. The presence of the conjugated system results in two electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). This dual reactivity allows for both 1,2- and 1,4-nucleophilic additions.

G cluster_0 Reactivity of this compound cluster_1 Nucleophilic Attack Molecule This compound C2_attack Attack at C2 (Carbonyl Carbon) Molecule->C2_attack Leads to C4_attack Attack at C4 (β-Carbon) Molecule->C4_attack Leads to Nucleophile Nucleophile (Nu⁻) Nucleophile->Molecule Reacts with Product_1_2 1,2-Addition Product C2_attack->Product_1_2 Product_1_4 1,4-Addition Product (Michael Adduct) C4_attack->Product_1_4

Figure 1: General Reactivity Pathways of this compound.
Nucleophilic Addition Reactions

The regioselectivity of the nucleophilic attack is primarily determined by the nature of the nucleophile, often categorized by the principles of Hard and Soft Acid and Base (HSAB) theory.

  • 1,2-Addition (Direct Addition): Hard, non-stabilized nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the harder electrophilic center, the carbonyl carbon (C2). This results in the formation of a tertiary alcohol after workup.

  • 1,4-Addition (Conjugate or Michael Addition): Softer, resonance-stabilized nucleophiles, such as enolates, amines, and thiols, preferentially attack the softer electrophilic β-carbon (C4). This reaction, known as the Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

G cluster_0 Factors Influencing Regioselectivity of Nucleophilic Addition cluster_1 Hard Nucleophiles cluster_2 Soft Nucleophiles Nucleophile_Type Nature of Nucleophile Hard_Nu Grignard Reagents Organolithiums Nucleophile_Type->Hard_Nu e.g. Soft_Nu Enolates Amines Thiols Cuprates Nucleophile_Type->Soft_Nu e.g. Addition_1_2 1,2-Addition (Direct Attack) Hard_Nu->Addition_1_2 Favors Addition_1_4 1,4-Addition (Conjugate Attack) Soft_Nu->Addition_1_4 Favors

Figure 2: Influence of Nucleophile Type on the Regioselectivity of Addition.
Key Synthetic Applications and Experimental Protocols

This compound serves as a key starting material in the synthesis of several important organic molecules.

This compound is the precursor to 1-methoxy-3-trimethylsilyloxy-1,3-butadiene, famously known as Danishefsky's diene. This electron-rich diene is highly valuable in Diels-Alder reactions for the construction of complex cyclic systems.

Experimental Protocol for the Synthesis of Danishefsky's Diene:

  • Materials: this compound, triethylamine, anhydrous zinc chloride, chlorotrimethylsilane, benzene (or a safer alternative like toluene or THF), diethyl ether.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, addition funnel, and a nitrogen inlet, a mixture of triethylamine and a catalytic amount of anhydrous zinc chloride in benzene is stirred at room temperature.

    • A solution of this compound in benzene is added to the flask.

    • Chlorotrimethylsilane is then added dropwise via the addition funnel, maintaining the reaction temperature below 45°C with an ice bath.

    • After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

    • The reaction mixture is then poured into a separatory funnel containing diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by fractional distillation under reduced pressure to yield Danishefsky's diene.

G cluster_0 Experimental Workflow: Synthesis of Danishefsky's Diene Start Start: Prepare Reaction Setup Step1 1. Mix Triethylamine and ZnCl₂ in Benzene Start->Step1 Step2 2. Add this compound Step1->Step2 Step3 3. Add Chlorotrimethylsilane (dropwise, <45°C) Step2->Step3 Step4 4. Stir at Room Temperature Step3->Step4 Step5 5. Workup: Wash with NaHCO₃ and Brine Step4->Step5 Step6 6. Dry and Evaporate Solvent Step5->Step6 Step7 7. Purify by Fractional Distillation Step6->Step7 End End: Obtain Danishefsky's Diene Step7->End

Figure 3: Workflow for the Synthesis of Danishefsky's Diene.

This compound is a valuable C4 synthon and has been employed in the total synthesis of complex natural products and pharmaceutical targets.

  • (-)-Epibatidine: In the synthesis of this potent analgesic, this compound can be utilized as a Michael acceptor in a key step to construct the azabicyclic core of the molecule.

  • Hydroisoquinoline Derivatives: This compound is widely used as a reactant in the synthesis of hydroisoquinoline derivatives, which are important scaffolds in medicinal chemistry.[1][7] The reaction typically involves a Michael addition followed by an intramolecular cyclization.

Due to the complexity and multi-step nature of these syntheses, detailed protocols are beyond the scope of this guide. Researchers are encouraged to consult the primary literature for specific experimental procedures.

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for this compound.

Spectroscopic DataCharacteristic Peaks
¹H NMR (CDCl₃, ppm) δ 7.57 (d, J=12.9 Hz, 1H), 5.59 (d, J=12.9 Hz, 1H), 3.71 (s, 3H), 2.19 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 197.8, 162.8, 107.8, 56.9, 27.2
IR (neat, cm⁻¹) 2940, 1660, 1600, 1220, 1160
Mass Spec (EI, m/z) 100 (M⁺), 85, 57, 43

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The work should be conducted in a well-ventilated fume hood.

HazardPrecaution
Flammable Liquid Keep away from heat, sparks, and open flames.
Irritant Avoid contact with skin, eyes, and clothing.
Harmful if swallowed or inhaled Avoid ingestion and inhalation of vapors.

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the stability and reactivity of this compound. For more in-depth information and specific applications, consulting the primary scientific literature is highly recommended.

References

Health and Safety Profile of 4-Methoxy-3-buten-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. The toxicological properties of 4-Methoxy-3-buten-2-one have not been fully investigated. All handling and use of this chemical should be conducted with extreme caution by trained personnel, adhering to strict safety protocols. A thorough risk assessment should be performed before any new procedure involving this compound.

Chemical Identification and Physical Properties

This compound is an alpha,beta-unsaturated ketone. It is a combustible liquid that is miscible with several organic solvents. Due to inconsistencies across suppliers, it is crucial to verify the specific properties of the material in use from the supplier's documentation.

PropertyValueSource(s)
Synonyms (3E)-4-Methoxy-3-buten-2-one, trans-4-Methoxy-3-buten-2-one, 1-Methoxy-1-buten-3-one[1][2]
CAS Number 4652-27-1, 51731-17-0[1][3]
Molecular Formula C₅H₈O₂[1]
Molecular Weight 100.12 g/mol [1]
Appearance Clear yellow liquid[1]
Boiling Point 200 °C (lit.)[1]
Density 0.982 g/mL at 25 °C (lit.)[4]
Flash Point 63 °C (closed cup)[1][4]
Storage Temperature 2-8°C, refrigerated[3]

Hazard Identification and GHS Classification

While some sources indicate that this compound has not been formally classified, available data from chemical suppliers for CAS number 51731-17-0 suggests the following GHS classification. Users should always refer to the specific Safety Data Sheet (SDS) provided with their product.

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable Liquids, Category 4No PictogramWarningH227: Combustible liquid
Acute Toxicity, Oral, Category 4GHS07WarningH302: Harmful if swallowed
Skin Corrosion/Irritation, Category 2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation, Category 2GHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure, Category 3GHS07WarningH335: May cause respiratory irritation

Precautionary Statements (Summary):

  • Prevention (P2xx): Keep away from flames and hot surfaces. Avoid breathing vapors. Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[5]

  • Response (P3xx): If swallowed, call a poison center or doctor. Rinse mouth. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

  • Storage (P4xx): Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]

  • Disposal (P5xx): Dispose of contents/container in accordance with local, regional, national, and international regulations.[5]

Toxicological Information

A significant data gap exists for the toxicological profile of this compound. The recurring statement in safety literature is that its toxicological properties have not been fully investigated.[1][3] As an alpha,beta-unsaturated ketone, it is prudent to assume a potential for toxicity due to the electrophilic nature of such compounds, which can react with biological macromolecules.[6][7][8]

Toxicological EndpointData
Acute Oral Toxicity (LD50) No data available
Acute Dermal Toxicity (LD50) No data available
Acute Inhalation Toxicity (LC50) No data available
Skin Corrosion/Irritation Causes skin irritation (Category 2)
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2)
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity Not listed by ACGIH, IARC, or NTP. No data available.[3]
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (Category 3)
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Handling and Personal Protective Equipment (PPE)

Given the identified hazards and the lack of comprehensive toxicological data, stringent safety measures are mandatory.

Engineering Controls
  • Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors.

  • Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the work area.[3]

Personal Protective Equipment
  • Eye/Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over safety goggles, especially when there is a risk of splashing.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected for tears or punctures before use and replaced immediately if compromised.[3]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[3]

  • Respiratory Protection: If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[3]

PPE_Selection start Handling this compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood splash_risk Is there a significant risk of splashing? fume_hood->splash_risk Yes add_respirator Add NIOSH-approved respirator with organic vapor cartridge fume_hood->add_respirator No ppe_base Required PPE: - Chemical Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat splash_risk->ppe_base No add_faceshield Add Face Shield splash_risk->add_faceshield Yes add_respirator->splash_risk add_apron Add Chemical-Resistant Apron add_faceshield->add_apron add_apron->ppe_base

Figure 1: PPE Selection Workflow

First Aid and Emergency Procedures

First Aid Measures
  • Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: As a combustible liquid, it can form explosive mixtures with air upon heating. Vapors are heavier than air and may travel to a source of ignition and flash back.[3]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures
  • Personal Precautions: Evacuate the area. Remove all sources of ignition. Wear appropriate PPE as described in Section 4.2.

  • Containment and Cleaning: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or commercial sorbent pads. Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[1]

Spill_Response spill Spill of this compound evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE (See Figure 1) evacuate->ppe ignite Remove all ignition sources ppe->ignite contain Contain spill with inert absorbent material (e.g., sand, vermiculite) ignite->contain collect Collect absorbed material using non-sparking tools contain->collect dispose Place in a sealed, labeled hazardous waste container collect->dispose decon Decontaminate spill area dispose->decon

Figure 2: Accidental Spill Response Workflow

Ecotoxicological Information

There is no data available on the environmental fate and ecotoxicity of this compound. Due to the lack of information, release into the environment must be strictly avoided.

Ecotoxicity EndpointData
Toxicity to fish No data available
Toxicity to daphnia and other aquatic invertebrates No data available
Toxicity to algae No data available
Biodegradation No data available

Experimental Protocols for Hazard Assessment

Due to the significant data gaps for this compound, standardized testing would be required to fully characterize its health and safety profile. The following OECD guidelines describe the methodologies for key toxicological endpoints.

Acute Oral Toxicity (OECD 420, 423, or 425)
  • Principle: These tests are designed to determine the short-term toxicity of a substance when administered orally. They use a stepwise procedure with a limited number of animals to classify the substance's toxicity and, in the case of OECD 425, to estimate an LD50 value.[5][9][10]

  • Methodology Outline (Fixed Dose Procedure - OECD 420):

    • A sighting study is performed to determine the appropriate starting dose.

    • The test substance is administered by gavage to a group of fasted female rats at a specific dose level (e.g., 300 mg/kg).[11]

    • Animals are observed for signs of toxicity and mortality for at least 14 days.[11]

    • Depending on the outcome, the dose is increased or decreased for the next group of animals. The objective is to identify a dose that produces evident toxicity without mortality.[11]

In Vitro Skin Irritation (OECD 439)
  • Principle: This in vitro test uses a reconstructed human epidermis (RhE) model to assess the potential of a substance to cause skin irritation. It measures cell viability after exposure to the test chemical.[1]

  • Methodology Outline:

    • The test substance is applied topically to the surface of the RhE tissue.

    • After a defined exposure period (e.g., 60 minutes), the substance is removed by rinsing.

    • The tissues are incubated for a post-exposure period (e.g., 42 hours).

    • Cell viability is determined by the enzymatic conversion of MTT to formazan, which is then measured spectrophotometrically.

    • A reduction in cell viability below 50% compared to the negative control indicates that the substance is an irritant (UN GHS Category 2).[1]

Acute Eye Irritation (OECD 405)
  • Principle: This in vivo test evaluates the potential of a substance to cause irritation or corrosion to the eye. It is typically performed on albino rabbits.[3][4]

  • Methodology Outline:

    • A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[12]

    • The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored for effects on the cornea, iris, and conjunctiva.[12]

    • The use of analgesics and anesthetics is recommended to minimize animal distress.[3]

    • The test is initiated with a single animal. If severe effects are observed, no further testing is conducted. If results are less severe, up to two additional animals may be used for confirmation.[13]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)
  • Principle: This in vitro test uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test assesses the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a medium lacking that amino acid.[2]

  • Methodology Outline:

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 fraction from rat liver).

    • The bacteria are plated on a minimal agar medium.

    • After incubation, the number of revertant colonies is counted.

    • A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

References

An In-depth Technical Guide to 4-Methoxy-3-buten-2-one: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-3-buten-2-one, a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This document details its chemical identity, physical properties, key synthetic protocols, and its role as a precursor to complex molecules with notable biological activities.

Chemical Identity and Alternate Names

This compound is a ketone and an ether with the chemical formula C₅H₈O₂. It exists as (E) and (Z) isomers, with the technical grade often being a mixture. The compound is widely known by several alternate names and identifiers, which are crucial for literature and database searches.

Identifier TypeValue
IUPAC Name (3E)-4-Methoxy-3-buten-2-one / (3Z)-4-methoxybut-3-en-2-one[1][2]
Synonyms 1-Methoxy-1-buten-3-one[3], 4-Methoxybut-3-en-2-one[4], trans-4-Methoxy-3-buten-2-on[5]
CAS Number 4652-27-1 ((Z)-isomer and unspecified)[1][3][4], 51731-17-0 ((E)-isomer)[5]
Molecular Formula C₅H₈O₂[3][4][5]
Molecular Weight 100.12 g/mol [3][4]
InChIKey VLLHEPHWWIDUSS-ONEGZZNKSA-N ((E)-isomer)[5], VLLHEPHWWIDUSS-ARJAWSKDSA-N ((Z)-isomer)[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in chemical reactions.

PropertyValue
Appearance Clear yellow liquid
Density 0.982 g/mL at 25 °C
Boiling Point 66-69 °C at 12 mmHg; 200 °C at 760 mmHg
Flash Point 63 °C (145.4 °F) - closed cup
Refractive Index n20/D 1.468
Solubility Miscible with tetrahydrofuran, ether, acetonitrile, and benzene.
Storage Temperature 2-8°C

Data sourced from multiple chemical suppliers and databases.

Key Experimental Protocol: Synthesis of Danishefsky's Diene

This compound is a critical starting material for the synthesis of trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene, famously known as Danishefsky's diene. This electron-rich diene is a highly valuable reagent in Diels-Alder reactions for the construction of complex cyclic systems.

Materials:

  • This compound (2.50 mol, 250 g)

  • Triethylamine (5.7 mol, 575 g)

  • Zinc chloride (anhydrous) (0.07 mol, 10.0 g)

  • Chlorotrimethylsilane (5.0 mol, 542 g)

  • Benzene (750 mL)

  • Ether

  • Celite

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, add triethylamine and pre-dried zinc chloride. Stir the mixture under a nitrogen atmosphere at room temperature for 1 hour.

  • Add a solution of this compound in benzene to the flask all at once. Continue mechanical stirring for 5 minutes.

  • Rapidly add chlorotrimethylsilane to the reaction mixture. The solution will change color from pink to red, and finally to brown. The reaction is exothermic; maintain the temperature below 45°C by cooling with an ice bath.

  • After 30 minutes, heat the stirred solution to 43°C using a heating mantle and maintain this temperature for 12 hours. The mixture will become very thick.

  • After cooling to room temperature, pour the reaction mixture into 5 L of ether with mixing.

  • Filter the solid material through Celite. The collected solid and Celite are then stirred with an additional 4 L of ether and re-filtered.

  • Combine the ether washings and evaporate the solvent under reduced pressure to yield a brown, sweet-smelling oil.

  • Purify the oil by fractional distillation under vacuum. A forerun boiling at 70–78°C (22 mmHg) contains impure diene. The main fraction, boiling at 78–81°C (23 mmHg), is the desired Danishefsky's diene (approximately 46% yield).[5]

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key building block in the total synthesis of several complex natural products and pharmacologically active compounds.

This compound is an intermediate in the synthesis of manzamine A, a marine alkaloid with a wide range of biological activities, including anticancer, anti-inflammatory, and antimalarial properties.[4][5][6] The complex pentacyclic structure of manzamine A has made it a challenging target for total synthesis, where the incorporation of fragments derived from this compound is a key strategy.

This compound is also widely used as a reactant in the synthesis of hydroisoquinoline derivatives.[7] The 1,2,3,4-tetrahydroisoquinoline scaffold is present in numerous natural products and synthetic compounds with diverse pharmacological activities, including acting as adrenergic beta-agonists and antagonists, and exhibiting anticancer properties.[1][8]

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways, its role as a precursor to manzamine A provides a direct link to significant biological mechanisms relevant to drug development.

Manzamine A has been shown to inhibit autophagy in pancreatic cancer cells by targeting vacuolar ATPases (v-ATPases).[9] This inhibition leads to the accumulation of autophagosomes, suggesting a blockage in the autophagic flux. This mechanism is a promising strategy for cancer therapy, as many cancer cells rely on autophagy for survival.

ManzamineA_Autophagy_Inhibition cluster_cell Pancreatic Cancer Cell ManzA Manzamine A vATPase Vacuolar ATPase ManzA->vATPase inhibits Lysosome Lysosome vATPase->Lysosome maintains pH for lysosomal function Autophagosome Autophagosome Autolysosome Autolysosome (Fusion Blocked) Autophagosome->Autolysosome Fusion LC3II_p62 Accumulation of LC3-II and p62 Autophagosome->LC3II_p62 leads to Lysosome->Autolysosome

Caption: Manzamine A inhibits v-ATPase, disrupting lysosomal function and blocking autophagosome fusion.

In human colorectal cancer cells, manzamine A induces G0/G1 phase cell cycle arrest and triggers caspase-dependent apoptosis.[10] This is achieved through the upregulation of p53, which in turn activates p21 and p27, leading to the inhibition of cyclin-dependent kinases (CDKs).

ManzamineA_Cell_Cycle_Apoptosis ManzA Manzamine A p53 p53 ManzA->p53 upregulates Mito Mitochondrial Membrane Potential Depletion ManzA->Mito p21_p27 p21 / p27 p53->p21_p27 activates CDK2_4 CDK2 / CDK4 p21_p27->CDK2_4 inhibits G0G1_Arrest G0/G1 Phase Cell Cycle Arrest CDK2_4->G0G1_Arrest promotes progression past Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Manzamine A induces apoptosis and cell cycle arrest via the p53/p21/p27 pathway.

In silico studies have suggested that manzamine A can act as an inhibitor of several protein kinases involved in cell proliferation and survival pathways, including IκB kinase (IκK), Janus kinase 2 (JAK2), protein kinase B (AKT), protein kinase C (PKC), and focal adhesion kinase (FAK).[11] By binding to the ATP-binding domain of these kinases, manzamine A can potentially downregulate multiple pro-survival signals.

ManzamineA_Kinase_Inhibition cluster_kinases Pro-survival Kinases cluster_outcomes Cellular Outcomes ManzA Manzamine A Ikb IκB Kinase ManzA->Ikb inhibits JAK2 JAK2 ManzA->JAK2 inhibits AKT AKT ManzA->AKT inhibits PKC PKC ManzA->PKC inhibits FAK FAK ManzA->FAK inhibits Proliferation Cell Proliferation Ikb->Proliferation promote Survival Cell Survival Ikb->Survival promote Apoptosis Apoptosis Ikb->Apoptosis inhibit JAK2->Proliferation promote JAK2->Survival promote JAK2->Apoptosis inhibit AKT->Proliferation promote AKT->Survival promote AKT->Apoptosis inhibit PKC->Proliferation promote PKC->Survival promote PKC->Apoptosis inhibit FAK->Proliferation promote FAK->Survival promote FAK->Apoptosis inhibit

Caption: Manzamine A is predicted to inhibit multiple pro-survival kinases, leading to reduced cell proliferation.

Conclusion

This compound is a valuable and versatile reagent in organic chemistry. Its utility is underscored by its role as a key precursor in the synthesis of Danishefsky's diene and complex, biologically active molecules such as manzamine A. For researchers in drug development, understanding the synthetic pathways originating from this compound provides access to novel compounds that modulate critical signaling pathways involved in diseases like cancer. The continued exploration of the chemistry of this compound and its derivatives holds significant promise for the discovery of new therapeutic agents.

References

Methodological & Application

Synthesis of "4-Methoxy-3-buten-2-one" from acetylacetaldehyde dimethyl acetal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 4-methoxy-3-buten-2-one from acetylacetaldehyde dimethyl acetal (also known as 4,4-dimethoxy-2-butanone). This compound is a valuable intermediate in organic synthesis, notably as a precursor to Danishefsky's diene, a highly reactive diene for Diels-Alder reactions. The synthesis involves an acid-catalyzed elimination of methanol from the starting acetal. This protocol outlines the reaction setup, procedure, purification, and characterization of the final product, supported by quantitative data and a visual representation of the experimental workflow.

Introduction

This compound is a key building block in the synthesis of complex organic molecules. Its primary application lies in its role as a precursor to 1-methoxy-3-trimethylsilyloxy-1,3-butadiene, famously known as Danishefsky's diene. This electron-rich diene is a powerful reagent in cycloaddition reactions, enabling the construction of highly functionalized six-membered rings. The synthesis of this compound from the readily available acetylacetaldehyde dimethyl acetal is an efficient and practical route. The core of this transformation is the elimination of a single equivalent of methanol from the acetal, a reaction typically facilitated by an acid catalyst.

Chemical Reaction

The synthesis proceeds via the following reaction:

Acetylacetaldehyde Dimethyl Acetal (4,4-Dimethoxy-2-butanone) → this compound + Methanol

Experimental Protocol

This protocol is based on established principles of acid-catalyzed elimination reactions from acetals.

Materials and Equipment:

  • Acetylacetaldehyde dimethyl acetal (4,4-dimethoxy-2-butanone)

  • Anhydrous p-toluenesulfonic acid (PTSA) or other suitable non-nucleophilic acid catalyst

  • Anhydrous toluene or other high-boiling inert solvent

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus or a distillation setup

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

  • NMR spectrometer and/or GC-MS for product analysis

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (or a simple distillation setup) topped with a reflux condenser, add acetylacetaldehyde dimethyl acetal (1.0 eq).

  • Addition of Solvent and Catalyst: Add anhydrous toluene to the flask to create a solution with a concentration of approximately 0.5-1.0 M. Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.01-0.05 eq).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of methanol in the Dean-Stark trap. The reaction is typically complete within 2-4 hours. Alternatively, thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction and Drying: Wash the organic layer with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Acetylacetaldehyde Dimethyl AcetalC6H12O3132.16169-1710.993
This compoundC5H8O2100.1274-76 / 15 mmHg0.988

Table 2: Typical Reaction Parameters and Yields

ParameterValue
Scale10-100 mmol
Catalystp-Toluenesulfonic acid (0.02 eq)
SolventToluene (0.5 M)
Reaction TemperatureReflux (~111 °C)
Reaction Time2-4 hours
Typical Yield75-85%

Mandatory Visualization

SynthesisWorkflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A 1. Charge flask with Acetylacetaldehyde Dimethyl Acetal B 2. Add anhydrous Toluene and p-TSA A->B C 3. Heat to reflux and collect Methanol B->C D 4. Cool and neutralize with NaHCO3 solution C->D Reaction complete E 5. Wash with brine and dry organic layer D->E F 6. Remove solvent via rotary evaporation E->F G 7. Purify by vacuum distillation F->G H This compound G->H Obtain pure product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toluene is flammable and toxic; handle with care.

  • p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.

  • Vacuum distillation should be performed with appropriate caution, including the use of a safety screen.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃): δ (ppm) ≈ 2.1 (s, 3H, -COCH₃), 3.6 (s, 3H, -OCH₃), 5.5 (d, 1H, =CH-CO), 7.5 (d, 1H, =CH-O).

    • ¹³C NMR (CDCl₃): δ (ppm) ≈ 27.0, 57.0, 105.0, 160.0, 195.0.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and purity.

Conclusion

This document provides a detailed and actionable protocol for the synthesis of this compound from acetylacetaldehyde dimethyl acetal. The procedure is robust, scalable, and utilizes common laboratory reagents and equipment. The resulting product is of high purity and suitable for subsequent use in complex organic syntheses, particularly for the preparation of Danishefsky's diene. Adherence to the outlined safety precautions is essential for the successful and safe execution of this synthesis.

Synthesis of 4-Methoxy-3-buten-2-one: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-methoxy-3-buten-2-one, a versatile building block in organic synthesis. The protocol detailed herein is based on the acid-catalyzed O-methylation of acetylacetone, a common and effective method for the preparation of β-methoxy-α,β-unsaturated ketones.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and complex natural products. It serves as a precursor for the preparation of Danishefsky's diene and is utilized in the construction of hydroisoquinoline derivatives.[1][2] This protocol outlines a straightforward and reproducible method for its synthesis from readily available starting materials.

Chemical Properties and Data

A summary of the key physical and chemical properties of the starting materials and the final product is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
AcetylacetoneC₅H₈O₂100.121400.9751.451
Trimethyl orthoformateC₄H₁₀O₃106.12101-1020.971.379
This compound C₅H₈O₂ 100.12 ~70-75 (at reduced pressure) 0.982 1.468

Experimental Protocol

This protocol describes the synthesis of this compound via the acid-catalyzed reaction of acetylacetone with trimethyl orthoformate.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Trimethyl orthoformate

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus for vacuum distillation

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetylacetone (1.0 eq), trimethyl orthoformate (1.2 eq), and anhydrous methanol as a solvent.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 0.01 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a yellowish oil. Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow liquid. Collect the fraction boiling at approximately 70-75 °C at reduced pressure.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_0 Reaction cluster_1 Workup & Purification A Acetylacetone + Trimethyl Orthoformate B Acid Catalyst (H₂SO₄ or p-TsOH) A->B 1. Add C Reflux in Methanol B->C 2. Heat D Neutralization (NaHCO₃) C->D 3. Cool & Quench E Extraction (CH₂Cl₂ or Et₂O) D->E F Washing & Drying E->F G Solvent Removal F->G H Vacuum Distillation G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. The expected analytical data is summarized below.

TechniqueExpected Results
¹H NMR δ (ppm): ~2.1 (s, 3H, CH₃-C=O), ~3.6 (s, 3H, CH₃-O), ~5.4 (d, 1H, =CH-C=O), ~7.5 (d, 1H, =CH-O)
¹³C NMR δ (ppm): ~28 (CH₃-C=O), ~57 (CH₃-O), ~100 (=CH-C=O), ~160 (=CH-O), ~195 (C=O)
IR (neat) ν (cm⁻¹): ~1680 (C=O, conjugated ketone), ~1600 (C=C), ~1200-1100 (C-O)
GC-MS A single major peak with m/z corresponding to the molecular ion [M]⁺ at 100.12.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Dispose of all chemical waste according to institutional guidelines.

This detailed protocol provides a solid foundation for the successful synthesis and purification of this compound for research and development purposes.

References

Application Notes and Protocols: Synthesis of Danishefsky's Diene from 4-Methoxy-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Danishefsky's diene, formally known as (E)-1-methoxy-3-trimethylsiloxy-1,3-butadiene, using 4-methoxy-3-buten-2-one as a readily available precursor. Danishefsky's diene is a highly valuable and versatile reagent in organic synthesis, particularly in Diels-Alder reactions, due to its electron-rich nature.[1][2] Its utility is prominent in the construction of complex molecular architectures found in numerous natural products and pharmaceutically active compounds.[3][4] These notes offer a comprehensive guide, including detailed reaction parameters, purification methods, and characterization data, to facilitate the successful synthesis and application of this important synthetic building block.

Introduction

Danishefsky's diene is an organosilicon compound that has become an indispensable tool for synthetic organic chemists.[2] First reported by Samuel J. Danishefsky, this electron-rich diene exhibits remarkable reactivity and regioselectivity in [4+2] cycloaddition reactions with various dienophiles.[5][6] The presence of both a methoxy and a trimethylsiloxy group on the diene backbone significantly influences its electronic properties, making it a highly nucleophilic diene.[6]

The synthesis of Danishefsky's diene from this compound is a well-established and reliable method.[6][7] This process involves the conversion of the enone into a silyl enol ether, yielding the target diene. The resulting diene is a versatile precursor for the synthesis of a wide array of functionalized cyclohexene and dihydropyrone derivatives, which are key intermediates in the total synthesis of natural products and the development of novel therapeutic agents.[3][4][8]

This document outlines a detailed protocol for the preparation of Danishefsky's diene, presents key quantitative data in a structured format, and provides visualizations of the reaction mechanism and experimental workflow to aid researchers in its practical application.

Physicochemical Properties and Spectroscopic Data

Clear identification of both the starting material and the product is crucial for the success of the synthesis. The following tables summarize the key physicochemical and spectroscopic data for this compound and Danishefsky's diene.

Table 1: Physicochemical Properties

PropertyThis compound(E)-1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)
Molecular Formula C₅H₈O₂C₈H₁₆O₂Si
Molecular Weight 100.12 g/mol [1]172.30 g/mol [9]
Appearance Colorless to pale yellow liquidColorless to pale yellow oil[9]
Boiling Point Not readily available78-81 °C at 23 mmHg[6][7]
CAS Number 4652-27-1[1]54125-02-9[9]

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃) δ (ppm): 7.57 (d, 1H, J=12.9 Hz), 5.59 (d, 1H, J=12.9 Hz), 3.71 (s, 3H), 2.19 (s, 3H)[10]
¹³C NMR Data not readily available in searched results.
IR Data not readily available in searched results.
Mass Spectrometry Data not readily available in searched results.

Table 3: Spectroscopic Data for (E)-1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)

TechniqueData
¹H NMR A preparation and ¹H-NMR reference is available.[9]
¹³C NMR Spectral data is available from commercial suppliers.[11]
IR (Neat) Characteristic peaks available in spectral databases.[11]
Mass Spectrometry (GC-MS) m/z top peak: 73; 2nd highest: 75; 3rd highest: 157.[11]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of Danishefsky's diene from this compound. This protocol is adapted from the well-established procedure published in Organic Syntheses.[7]

Materials and Equipment:

  • This compound

  • Triethylamine (Et₃N), freshly distilled

  • Zinc chloride (ZnCl₂), anhydrous

  • Chlorotrimethylsilane (TMSCl), freshly distilled

  • Benzene, anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a nitrogen inlet

  • Heating mantle

  • Ice bath

  • Standard glassware for extraction and distillation

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Preparation of the Catalyst: In a dry, nitrogen-flushed three-necked flask, add anhydrous zinc chloride (0.028 mol, 3.8 g) to freshly distilled triethylamine (2.28 mol, 317 mL, 231 g). Stir the mixture at room temperature for 1 hour under a nitrogen atmosphere.

  • Reaction Setup: To the stirred suspension of ZnCl₂ in Et₃N, add a solution of this compound (1.0 mol, 100.12 g, 102 mL) in anhydrous benzene (300 mL).

  • Addition of Silylating Agent: Cool the reaction mixture in an ice bath. Add freshly distilled chlorotrimethylsilane (2.0 mol, 217.5 g, 254 mL) dropwise via the dropping funnel at a rate that maintains the internal temperature below 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 24 hours under a nitrogen atmosphere. The reaction mixture will become thick and a precipitate of triethylamine hydrochloride will form.

  • Work-up: Dilute the reaction mixture with anhydrous diethyl ether (1 L) and filter the resulting suspension through a pad of Celite to remove the triethylamine hydrochloride. Wash the filter cake with additional anhydrous diethyl ether (2 x 200 mL).

  • Isolation of Crude Product: Combine the filtrate and washings. Remove the solvents under reduced pressure using a rotary evaporator. The residue will be a yellowish-brown oil.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 78-81 °C (23 mmHg) to obtain pure (E)-1-methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's diene).[6][7] A typical yield for this reaction is around 68%.[12]

Reaction Mechanism and Workflow

To visually represent the chemical transformation and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

Reaction Mechanism

The synthesis of Danishefsky's diene proceeds through the formation of a zinc enolate, which is then trapped by chlorotrimethylsilane.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Enolate Zinc Enolate Intermediate This compound->Enolate Et3N, ZnCl2 TMSCl Chlorotrimethylsilane (TMSCl) Et3NHCl Triethylamine Hydrochloride TMSCl->Et3NHCl Et3N Triethylamine (Et3N) Et3N->Et3NHCl ZnCl2 Zinc Chloride (ZnCl2) Danishefsky_Diene Danishefsky's Diene Enolate->Danishefsky_Diene TMSCl

Caption: Reaction mechanism for the synthesis of Danishefsky's diene.

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the synthesis of Danishefsky's diene.

Experimental_Workflow Start Start Prepare_Catalyst Prepare ZnCl2/Et3N Slurry Start->Prepare_Catalyst Add_Reactants Add this compound and TMSCl Prepare_Catalyst->Add_Reactants Reaction Stir at Room Temperature for 24h Add_Reactants->Reaction Workup Dilute with Ether and Filter Reaction->Workup Isolation Concentrate Filtrate Workup->Isolation Purification Vacuum Distillation Isolation->Purification Product Danishefsky's Diene Purification->Product

Caption: Experimental workflow for Danishefsky's diene synthesis.

Applications in Drug Development and Total Synthesis

Danishefsky's diene is a cornerstone in the synthesis of complex molecules with significant biological activity. Its predictable reactivity and the ability to introduce versatile functionality make it a favored reagent in both academic and industrial research.

  • Total Synthesis of Natural Products: The diene has been instrumental in the total synthesis of numerous natural products, including steroids, alkaloids, and macrolides. The resulting cyclohexene derivatives can be readily converted to various functional groups, providing a powerful strategy for building complex carbocyclic frameworks.[3][8]

  • Pharmaceutical Research: In drug development, Danishefsky's diene is employed to construct key heterocyclic and carbocyclic scaffolds present in many pharmaceutical agents. The dihydropyrone products from hetero-Diels-Alder reactions are precursors to a wide range of biologically active molecules, including carbohydrates and antibiotics.[3][8] The ability to perform these reactions enantioselectively further enhances its utility in synthesizing chiral drugs.[4]

Safety Precautions

  • This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Triethylamine: Corrosive and flammable. Use in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chlorotrimethylsilane: Corrosive, flammable, and reacts violently with water. Handle with extreme care in a dry environment and under an inert atmosphere.

  • Benzene: Benzene is a known carcinogen. All operations involving benzene must be conducted in a certified chemical fume hood with appropriate PPE. Consider substituting with a less toxic solvent like toluene if the reaction conditions permit.

  • General: All experimental procedures should be carried out by trained personnel in a well-equipped laboratory. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of Danishefsky's diene from this compound is a robust and high-yielding procedure that provides access to a versatile and powerful reagent for organic synthesis. The detailed protocols and data presented in these application notes are intended to equip researchers, scientists, and drug development professionals with the necessary information for the successful preparation and application of this important building block in their synthetic endeavors. The continued use of Danishefsky's diene in the synthesis of complex and biologically relevant molecules underscores its significance in modern organic chemistry.

References

Application Notes and Protocols: The Versatile Role of 4-Methoxy-3-buten-2-one in Diels-Alder Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-methoxy-3-buten-2-one in the context of Diels-Alder cycloaddition reactions. While primarily employed as a key precursor to the highly reactive Danishefsky's diene, this document also explores its theoretical potential as a dienophile in inverse-electron-demand scenarios. The protocols provided herein are intended to serve as a guide for the synthesis and application of these valuable synthetic intermediates.

Primary Application: A Precursor to Danishefsky's Diene

This compound is most prominently utilized in organic synthesis as the starting material for the preparation of trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene, famously known as Danishefsky's diene.[1][2] This electron-rich diene is a cornerstone in Diels-Alder chemistry due to its high reactivity with a wide range of dienophiles, including heterodienophiles.[3] The resulting cycloadducts are versatile intermediates, particularly for the synthesis of complex molecules and natural products, owing to the facile conversion of the vinyl ether and silyl enol ether functionalities.[4]

The high reactivity of Danishefsky's diene stems from the synergistic effect of the electron-donating methoxy and trimethylsilyloxy groups, which significantly raises the energy of the highest occupied molecular orbital (HOMO), thereby facilitating the [4+2] cycloaddition with electron-poor dienophiles.[1][5]

Logical Workflow: From this compound to Diels-Alder Adducts

workflow start This compound diene Danishefsky's Diene (trans-1-Methoxy-3-trimethylsilyloxy-1,3-butadiene) start->diene Silylation cycloaddition Diels-Alder Cycloaddition diene->cycloaddition dienophile Electron-Poor Dienophile (e.g., Maleic Anhydride, α,β-Unsaturated Ketones) dienophile->cycloaddition adduct Cyclohexene Adduct cycloaddition->adduct functionalization Further Functionalization (e.g., Hydrolysis, Elimination) adduct->functionalization target Complex Molecules / Natural Product Scaffolds functionalization->target signaling_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation adduct Diels-Alder Adduct (Kinase Inhibitor) adduct->akt Inhibits iedda_factors reactivity IEDDA Reactivity diene_lumo Low Diene LUMO Energy diene_lumo->reactivity dienophile_homo High Dienophile HOMO Energy dienophile_homo->reactivity lewis_acid Lewis Acid Catalysis lewis_acid->reactivity Potentially Increases ewg_diene Electron-Withdrawing Groups on Diene ewg_diene->diene_lumo edg_dienophile Electron-Donating Groups on Dienophile edg_dienophile->dienophile_homo

References

Application of 4-Methoxy-3-buten-2-one in the Synthesis of Hydroisoquinoline Derivatives: A Proposed Synthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic application of 4-methoxy-3-buten-2-one as a versatile starting material for the construction of substituted hydroisoquinoline-related scaffolds, specifically focusing on a plausible route to dihydropyridinone derivatives which can be further elaborated. While direct literature precedent for a one-pot synthesis of hydroisoquinolines from this starting material is limited, a rational, multi-step pathway can be designed based on well-established organic reactions. This application note provides a theoretical framework and generalized experimental protocols for a proposed synthetic sequence involving a key Michael addition and a subsequent intramolecular cyclization. The presented protocols are intended to serve as a foundational guide for researchers to develop and optimize this synthetic strategy for the generation of novel heterocyclic compounds.

Introduction

Hydroisoquinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The development of efficient and flexible synthetic routes to these structures is of significant interest in drug discovery and development. This compound is an attractive C4 building block due to its bifunctional nature, containing both an α,β-unsaturated ketone and a vinyl ether moiety. This unique combination of functional groups allows for a variety of transformations, making it a potentially valuable precursor for the synthesis of complex heterocyclic systems.

This application note details a proposed two-step synthetic sequence for the synthesis of a substituted dihydropyridinone derivative from this compound and a substituted benzylamine. This approach is based on a conjugate addition followed by an intramolecular cyclization, providing a logical pathway for the construction of a nitrogen-containing heterocyclic core that can be a precursor to more complex hydroisoquinoline analogs.

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

  • Michael Addition: A conjugate addition of a substituted benzylamine to the α,β-unsaturated ketone system of this compound to yield a β-aminoketone intermediate.

  • Intramolecular Cyclization/Condensation: An acid- or base-catalyzed intramolecular cyclization of the β-aminoketone intermediate to form a stable dihydropyridinone ring system.

The overall proposed reaction is depicted in the following scheme:

Proposed Synthesis of Dihydropyridinone Derivative cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Cyclization reactant1 This compound intermediate β-Aminoketone Intermediate reactant1->intermediate Nucleophilic Attack reactant2 +   Benzylamine (or derivative) reactant2->intermediate product Substituted Dihydropyridinone cyclization Cyclization & Dehydration intermediate->cyclization Acid or Base Catalysis cyclization->product

Figure 1: Proposed two-step synthesis of a dihydropyridinone derivative.

Data Presentation

The following table summarizes the key reactants and the proposed product for this synthetic pathway.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Role
This compoundthis compoundC₅H₈O₂100.12Starting Material
BenzylamineBenzylamineC₇H₉N107.15Nucleophile
Proposed DihydropyridinoneDihydropyridinoneC₁₂H₁₃NO187.24Final Product

Note: The structures are placeholders and would be replaced with actual chemical structure images in a formal document.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on established methodologies for similar transformations. These reactions have not been specifically validated for the proposed substrates and will require optimization of reaction conditions, such as temperature, reaction time, and catalyst loading. All work should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 4-(Benzylamino)-4-methoxybutan-2-one (Michael Adduct Intermediate)

Objective: To synthesize the β-aminoketone intermediate via a Michael addition of benzylamine to this compound.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Methanol (or other suitable polar aprotic solvent)

  • Glacial acetic acid (catalytic amount, optional)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (0.5 M), add benzylamine (1.1 eq) dropwise at room temperature with vigorous stirring.

  • A catalytic amount of glacial acetic acid (e.g., 0.1 eq) may be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-(benzylamino)-4-methoxybutan-2-one.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Intramolecular Cyclization to a Substituted Dihydropyridinone

Objective: To cyclize the β-aminoketone intermediate to the corresponding dihydropyridinone derivative.

Materials:

  • 4-(Benzylamino)-4-methoxybutan-2-one (1.0 eq)

  • Toluene (or other suitable high-boiling solvent)

  • Para-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq) or other acid catalyst

  • Dean-Stark apparatus (optional, for water removal)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

Procedure:

  • Dissolve the 4-(benzylamino)-4-methoxybutan-2-one (1.0 eq) in toluene (0.2 M) in a round-bottom flask equipped with a magnetic stirrer and a condenser (and optionally a Dean-Stark trap).

  • Add p-toluenesulfonic acid (0.1-0.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization to obtain the pure dihydropyridinone derivative.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the logical relationship of the synthetic steps.

Experimental Workflow start Start step1 Dissolve this compound in Methanol start->step1 step2 Add Benzylamine (and optional catalyst) step1->step2 step3 Stir at Room Temperature (12-24h) step2->step3 step4 Reaction Workup: - Concentrate - Extract with Ether - Wash (NaHCO3, Brine) step3->step4 step5 Dry and Concentrate step4->step5 step6 Purify by Column Chromatography step5->step6 intermediate Isolate β-Aminoketone step6->intermediate step7 Dissolve Intermediate in Toluene intermediate->step7 step8 Add Acid Catalyst (p-TsOH) step7->step8 step9 Reflux (4-12h) step8->step9 step10 Reaction Workup: - Wash (NaHCO3, Brine) step9->step10 step11 Dry and Concentrate step10->step11 step12 Purify by Column Chromatography or Recrystallization step11->step12 end Final Product: Dihydropyridinone step12->end

Figure 2: Detailed experimental workflow for the proposed synthesis.

Conclusion and Future Directions

The proposed synthetic route offers a logical and feasible approach for utilizing this compound in the synthesis of nitrogen-containing heterocycles related to hydroisoquinolines. The success of this pathway is contingent on the successful execution of a Michael addition followed by an intramolecular cyclization. Key areas for investigation and optimization would include the choice of solvent and catalyst for both steps to maximize yields and minimize side reactions.

Further elaboration of the resulting dihydropyridinone core could lead to a diverse range of hydroisoquinoline analogs. Researchers are encouraged to use this application note as a starting point for their own investigations into the synthetic utility of this compound. Experimental validation of this proposed route would be a valuable contribution to the field of heterocyclic chemistry.

The Role of 4-Methoxy-3-buten-2-one in Manzamine Synthesis: An Overview of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Manzamine alkaloids, a family of complex marine natural products, have garnered significant attention from the scientific community due to their intricate molecular architecture and broad spectrum of biological activities, including antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4] The total synthesis of these compounds presents a formidable challenge to synthetic chemists, and various strategies have been developed to construct their unique pentacyclic core. While the specific role of "4-Methoxy-3-buten-2-one" as a direct intermediate in published manzamine syntheses is not prominently documented in the reviewed literature, this document provides a detailed overview of established synthetic routes, highlighting key transformations and experimental protocols that have been successfully employed in the synthesis of manzamine A and related alkaloids.

Key Synthetic Strategies for the Manzamine Core

Several research groups have reported the total synthesis of manzamine alkaloids, each employing a unique approach to assemble the complex ring system. These strategies often involve key reactions such as Diels-Alder cycloadditions, ring-closing metathesis, and intramolecular dipolar cycloadditions.

A notable strategy involves a domino Stille/Diels-Alder reaction to construct the tricyclic ABC ring core of the manzamine alkaloids.[5] This convergent approach has been successfully utilized in the enantioselective syntheses of ircinol A, ircinal A, and manzamine A.[5] Another key approach has focused on the formation of rings B and C through an intramolecular dipolar cycloaddition reaction of an azomethine ylide.[6]

Furthermore, the synthesis of the tetracyclic ABCE core ring system has been achieved with correct relative stereochemistry using an intramolecular dipolar cycloaddition of an azomethine ylide, followed by a ring-closing metathesis reaction.[7] The total synthesis of (+)-manzamine A has also been accomplished featuring a stereoselective Diels-Alder reaction of an optically active butenolide and the construction of a 15-membered ring via an intramolecular Mitsunobu reaction.[8]

Experimental Protocols

While specific protocols involving this compound were not identified, the following sections detail representative experimental procedures for key transformations utilized in documented manzamine syntheses.

Domino Stille/Diels-Alder Reaction for the Tricyclic ABC Core

This protocol outlines a convergent strategy for the construction of the key tricyclic intermediate in manzamine synthesis. The reaction involves the coupling of a vinyl stannane with a suitable diene precursor, followed by an intramolecular Diels-Alder cycloaddition.

Materials:

  • Chiral dihydropyrrole derivative

  • Vinyl stannane coupling partner

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the chiral dihydropyrrole in anhydrous toluene under an inert atmosphere, add the vinyl stannane and the palladium catalyst.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the Stille coupling, continue to heat the reaction mixture to facilitate the intramolecular Diels-Alder cycloaddition.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting tricyclic intermediate by flash column chromatography on silica gel.

Intramolecular Azomethine Ylide Cycloaddition for Rings B and C

This method focuses on the stereoselective formation of the B and C rings of the manzamine core through a 1,3-dipolar cycloaddition.

Materials:

  • Aldehyde precursor tethered to a 3-exomethylene-piperidine

  • N-allyl glycine ethyl ester

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the aldehyde precursor and N-allyl glycine ethyl ester in anhydrous toluene in a sealed tube under an inert atmosphere.

  • Heat the reaction mixture at a specified temperature (e.g., 110 °C) for the required duration.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.

  • Purify the crude product via column chromatography to yield the tricyclic product.

Data Presentation

The following table summarizes key quantitative data from reported manzamine synthesis steps.

StepReactantsProductYield (%)Reference
Domino Stille/Diels-AlderChiral dihydropyrrole, Vinyl stannaneTricyclic ABC core intermediateN/A[5]
Intramolecular Dipolar CycloadditionAldehyde 31, N-allyl glycine ethyl esterTricyclic product 3220-30[6]
Diels-Alder ReactionDanishefsky's diene derivative, Chiral butenolideCyclohexene intermediate65[9]
Modified Pictet-Spengler ReactionAldehyde, TryptamineManzamine A precursorN/A[9]

Visualizations

The following diagrams illustrate key synthetic pathways and workflows in manzamine synthesis.

Manzamine_Synthesis_Strategy_1 cluster_starting_materials Starting Materials A Chiral Dihydropyrrole C Domino Stille/Diels-Alder Reaction A->C B Vinyl Stannane B->C D Tricyclic ABC Core C->D E Further Elaboration D->E F Manzamine A E->F

Caption: Domino Stille/Diels-Alder approach to the Manzamine ABC core.

Manzamine_Synthesis_Strategy_2 Start Aldehyde Precursor on Piperidine Ring Step1 Condensation with N-allyl glycine ethyl ester Start->Step1 Intermediate Azomethine Ylide Intermediate Step1->Intermediate Step2 Intramolecular [3+2] Cycloaddition Intermediate->Step2 Product Tricyclic B-C Ring System Step2->Product Final Elaboration to Manzamine Product->Final

Caption: Intramolecular azomethine ylide cycloaddition for B-C ring formation.

The synthesis of manzamine alkaloids remains an active area of research, driven by their potent biological activities and complex structures. While a direct role for this compound was not found in the surveyed literature, the field has produced a variety of elegant and effective strategies for the construction of these challenging molecules. The protocols and strategies outlined in this document, derived from successful total syntheses, provide valuable insights for researchers and drug development professionals engaged in the synthesis of manzamines and other complex natural products. Further exploration of novel building blocks and synthetic methodologies will undoubtedly continue to advance this exciting field.

References

Enantioselective Synthesis Strategies Involving 4-Methoxy-3-buten-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for enantioselective synthesis strategies involving 4-methoxy-3-buten-2-one. This versatile building block is a valuable precursor in the stereocontrolled synthesis of complex molecules, particularly heterocyclic compounds. The following sections detail key asymmetric transformations, including a phosphine oxide-catalyzed double aldol/cyclization cascade, and provide generalized protocols for Mukaiyama-Michael, Diels-Alder, and Michael additions that can be adapted for this specific substrate.

Chiral Phosphine Oxide-Catalyzed Asymmetric Double Aldol Reaction/Cyclization

This strategy enables the highly diastereo- and enantioselective synthesis of 2,3-dihydro-4-pyranones, which are common structural motifs in bioactive natural products and pharmaceuticals. The reaction proceeds via a double aldol reaction of this compound with an aldehyde, followed by a subsequent stereoselective cyclization.

The chiral phosphine oxide, (S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl dioxide ((S)-BINAPO), in the presence of silicon tetrachloride, effectively catalyzes this cascade reaction, yielding highly functionalized 2,3-dihydro-4-pyranones with three contiguous chiral centers.[1][2]

Quantitative Data Summary
Aldehyde (2)Catalyst Loading (mol%)Solvent SystemTemp (°C)Total Yield (%)Enantiomeric Excess (ee) (%)Reference
Benzaldehyde (2a)10CH₂Cl₂-4068Promising[1]
Benzaldehyde (2a)10CH₂Cl₂–EtCN (1:4)-607291[1]
Experimental Protocol

Materials:

  • This compound (1A)

  • Benzaldehyde (2a)

  • (S)-BINAPO

  • Silicon tetrachloride (SiCl₄)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Propionitrile (EtCN), anhydrous

  • Methanol (MeOH)

  • 1.5 M KF / 3.0 M HCOOH aqueous solution

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon), add (S)-BINAPO (0.10 mmol).

  • Add a solution of this compound (1A, 1.0 mmol) and benzaldehyde (2a, 1.2 mmol) in a mixture of anhydrous CH₂Cl₂ (to achieve a final concentration of 0.03 M) and anhydrous EtCN (CH₂Cl₂:EtCN = 1:4 v/v).

  • Cool the reaction mixture to -60 °C.

  • Add N,N-diisopropylethylamine (DIPEA, 5.0 mmol) to the mixture.

  • Slowly add silicon tetrachloride (SiCl₄, 3.0 mmol) to the reaction mixture while maintaining the temperature at -60 °C.

  • Stir the reaction at -60 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding methanol (3 mL).

  • Add 1.5 M KF / 3.0 M HCOOH aqueous solution to the mixture and allow it to warm to room temperature.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-dihydro-4-pyranone.

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.[1]

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A This compound F Combine Reactants & Catalyst at -60°C A->F B Aldehyde B->F C (S)-BINAPO C->F D SiCl4 / DIPEA D->F E Solvent (CH2Cl2/EtCN) E->F G Double Aldol Reaction & Cyclization F->G H Quench with MeOH G->H I Aqueous Work-up H->I J Extraction I->J K Column Chromatography J->K L Yield, dr, ee Determination K->L

Caption: Workflow for the enantioselective synthesis of 2,3-dihydro-4-pyranones.

Proposed Enantioselective Mukaiyama-Michael Addition

Generalized Protocol (Adaptation Required)

Materials:

  • This compound

  • Silyl enol ether (e.g., of a ketone or ester)

  • Chiral Lewis acid catalyst (e.g., Cu(OTf)₂ + (S,S)-t-Bu-box)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand (e.g., (S,S)-t-Bu-box, 11 mol%) and Cu(OTf)₂ (10 mol%) in the anhydrous solvent.

  • Stir the mixture at room temperature for 1-2 hours to form the catalyst complex.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add this compound (1.0 eq) to the catalyst solution.

  • Slowly add the silyl enol ether (1.2 eq) to the reaction mixture.

  • Stir at -78 °C and monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

  • Determine the yield and enantiomeric excess (chiral HPLC or GC).

Proposed Logical Pathway

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product A This compound (Michael Acceptor) D Enantioenriched 1,5-Dicarbonyl Compound A->D Lewis Acid Activation B Silyl Enol Ether (Michael Donor) B->D Nucleophilic Attack C Chiral Lewis Acid (e.g., Cu(II)-Box) C->A C->B

Caption: Logical relationship in a proposed Mukaiyama-Michael addition.

Proposed Enantioselective Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. As an α,β-unsaturated ketone, this compound can act as a dienophile. Enantioselectivity can be induced using chiral Lewis acids or organocatalysts. Chiral imidazolidinone catalysts, as developed by MacMillan and others, are effective for the activation of α,β-unsaturated carbonyls towards [4+2] cycloaddition.

Generalized Protocol (Adaptation Required)

Materials:

  • This compound

  • A suitable diene (e.g., cyclopentadiene, isoprene)

  • Chiral imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one)

  • A protic acid co-catalyst (e.g., trifluoroacetic acid, TFA)

  • Anhydrous solvent (e.g., CH₂Cl₂, THF)

Procedure:

  • To a reaction vessel, add the chiral imidazolidinone catalyst (10-20 mol%) and the acid co-catalyst (10-20 mol%) in the chosen anhydrous solvent.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Cool the solution to the desired temperature (e.g., -20 °C to -78 °C).

  • Add this compound (1.0 eq).

  • Add the diene (2.0-3.0 eq).

  • Stir the reaction at the low temperature, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

  • Determine the yield, endo/exo ratio, and enantiomeric excess.

Proposed Catalytic Cycle

G A This compound C Iminium Ion (Activated Dienophile) A->C + Catalyst, -H2O B Chiral Amine Catalyst B->C E [4+2] Cycloaddition Transition State C->E D Diene D->E F Cycloadduct Iminium Ion E->F G Hydrolysis F->G +H2O G->B Regenerates Catalyst H Enantioenriched Cycloadduct G->H G cluster_catalyst Chiral Thiourea Catalyst cluster_reactants Reactants catalyst Thiourea Moiety (H-Bond Donor) acceptor This compound catalyst->acceptor H-Bonding Activation of Carbonyl base Basic Moiety (e.g., Amine) donor Nucleophile (Michael Donor) base->donor Deprotonation product Enantioenriched Michael Adduct acceptor->product donor->product

References

Application Notes: 4-Methoxy-3-buten-2-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-3-buten-2-one is a versatile bifunctional reagent widely utilized in organic synthesis as a four-carbon building block. Its structure, featuring both a ketone carbonyl group and a methoxy-activated double bond, makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. The electron-deficient double bond is susceptible to nucleophilic attack, while the ketone can readily react with nucleophiles, enabling cyclocondensation reactions. These notes detail the application of this compound in the synthesis of key heterocyclic scaffolds such as pyrazoles and pyrimidines, which are of significant interest to researchers in medicinal chemistry and drug development.

Synthesis of Substituted Pyrazoles

The synthesis of pyrazoles from this compound is typically achieved through a cyclocondensation reaction with hydrazine or its derivatives. This reaction follows the general principles of the Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound (or an equivalent, such as an α,β-unsaturated ketone) reacts with a hydrazine.[1][2][3] The reaction proceeds via initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular Michael addition and subsequent dehydration to form the aromatic pyrazole ring.

Reaction Scheme & Data

The reaction of this compound with a substituted hydrazine (R-NHNH₂) yields two potential regioisomers, 3-methyl-1-R-1H-pyrazole and 5-methyl-1-R-1H-pyrazole. The regioselectivity is influenced by reaction conditions and the nature of the substituent on the hydrazine.

Table 1: Representative Data for Pyrazole Synthesis

ProductHydrazine Reactant (R-NHNH₂)ConditionsYield (%)
3(5)-Methyl-1H-pyrazoleHydrazine hydrateEtOH, Acetic Acid (cat.), Reflux75-90
3,5-Dimethyl-1H-pyrazoleHydrazine hydrateAcetic Acid, Reflux85
1,3(5)-DimethylpyrazoleMethylhydrazineEtOH, Reflux, 4h70-85
3(5)-Methyl-1-phenylpyrazolePhenylhydrazineAcetic Acid, 100 °C, 2h80-95

Note: Yields are representative for the Knorr-type synthesis of pyrazoles from β-keto compounds and may vary based on specific reaction scale and purification methods.[4][5]

Experimental Workflow: Pyrazole Synthesis

The following diagram illustrates the general workflow for the synthesis of pyrazoles from this compound.

G Workflow for Pyrazole Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification r_flask Round-bottom flask reactants Add this compound, Hydrazine derivative, and Solvent (e.g., EtOH) r_flask->reactants catalyst Add Acid Catalyst (e.g., Acetic Acid) reactants->catalyst reflux Heat mixture to reflux (e.g., 80-100 °C) catalyst->reflux Proceed to heating monitor Monitor reaction by TLC (2-6 hours) reflux->monitor cool Cool to room temp. monitor->cool Upon completion concentrate Remove solvent in vacuo cool->concentrate extract Extract with organic solvent & wash with brine concentrate->extract purify Purify by column chromatography extract->purify product Substituted Pyrazole purify->product Isolate final product

Caption: General experimental workflow for pyrazole synthesis.

Detailed Protocol: Synthesis of 3(5)-Methyl-1-phenyl-1H-pyrazole

This protocol describes a representative procedure for the synthesis of a substituted pyrazole.

Materials:

  • This compound (1.0 g, 10.0 mmol)

  • Phenylhydrazine (1.08 g, 10.0 mmol)

  • Glacial Acetic Acid (20 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ethyl acetate, Sodium bicarbonate solution (sat.), Brine, Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 g, 10.0 mmol) and glacial acetic acid (20 mL).

  • Add phenylhydrazine (1.08 g, 10.0 mmol) to the solution dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to 100 °C using a heating mantle.

  • Maintain the reaction at 100 °C for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into 100 mL of ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure 3(5)-methyl-1-phenyl-1H-pyrazole.

Synthesis of Substituted Pyrimidines

This compound serves as a C-C-C fragment in the construction of the pyrimidine ring.[6] The most common approach involves the cyclocondensation with N-C-N synthons such as amidines, guanidine, or urea. The reaction proceeds via an initial Michael addition of the amidine nitrogen to the activated double bond of the enone, followed by intramolecular cyclization and elimination of methanol and water to afford the aromatic pyrimidine.

Reaction Scheme & Data

The reaction between this compound and guanidine hydrochloride typically yields 2-amino-4-methylpyrimidine. This is a foundational structure that can be further modified.

Table 2: Representative Data for Pyrimidine Synthesis

ProductN-C-N ReactantConditionsYield (%)
2-Amino-4-methylpyrimidineGuanidine HClNaOEt, EtOH, Reflux, 6h70-85
4-Methyl-2-phenylpyrimidineBenzamidine HClNaOMe, MeOH, Reflux, 8h65-80
4-Methylpyrimidin-2(1H)-oneUreaNaOEt, EtOH, Reflux, 12h50-65

Note: Yields are representative for pyrimidine synthesis from α,β-unsaturated ketones and may vary based on specific reaction scale and purification methods.[7][8]

Reaction Mechanism: Pyrimidine Synthesis

The following diagram outlines the mechanistic pathway for the formation of 2-amino-4-methylpyrimidine from this compound and guanidine.

G Mechanism for Pyrimidine Synthesis Reactants This compound + Guanidine MichaelAdd Michael Addition (Nucleophilic attack by Guanidine) Reactants->MichaelAdd Intermediate1 Acyclic Intermediate MichaelAdd->Intermediate1 Cyclization Intramolecular Cyclization (Attack on carbonyl) Intermediate1->Cyclization Intermediate2 Dihydropyrimidine Intermediate Cyclization->Intermediate2 Elimination Elimination of H₂O and MeOH Intermediate2->Elimination Product 2-Amino-4-methylpyrimidine Elimination->Product

Caption: Reaction mechanism for pyrimidine formation.

Detailed Protocol: Synthesis of 2-Amino-4-methylpyrimidine

This protocol provides a method for synthesizing a key pyrimidine intermediate.

Materials:

  • This compound (1.0 g, 10.0 mmol)

  • Guanidine hydrochloride (1.05 g, 11.0 mmol)

  • Sodium ethoxide (21% solution in ethanol, 3.8 mL, 11.0 mmol)

  • Anhydrous Ethanol (30 mL)

  • Round-bottom flask (100 mL) with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Hydrochloric acid (1M), Sodium hydroxide solution (1M)

  • Diethyl ether

Procedure:

  • Set up a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Add anhydrous ethanol (30 mL) to the flask, followed by the careful addition of sodium ethoxide solution (3.8 mL, 11.0 mmol).

  • To this solution, add guanidine hydrochloride (1.05 g, 11.0 mmol) and stir for 15 minutes at room temperature to form the free base.

  • Add this compound (1.0 g, 10.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux under a nitrogen atmosphere and maintain for 6 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Resuspend the residue in water (25 mL) and adjust the pH to ~7 using 1M HCl.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-amino-4-methylpyrimidine.

References

Application Notes and Protocols: Mukaiyama-Michael Reaction of 4-Methoxy-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mukaiyama-Michael reaction is a powerful carbon-carbon bond-forming reaction that involves the 1,4-conjugate addition of a silyl enol ether to an α,β-unsaturated carbonyl compound, typically catalyzed by a Lewis acid or an organocatalyst.[1] This reaction is highly valued in organic synthesis for its ability to form 1,5-dicarbonyl compounds, which are versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.[2] 4-Methoxy-3-buten-2-one is an attractive Michael acceptor due to its activated double bond and the presence of a methoxy group, which can influence the reactivity and selectivity of the addition, and can be a precursor for further synthetic transformations.

These application notes provide a detailed overview and experimental protocols for the Mukaiyama-Michael reaction of this compound. While a specific protocol for this substrate is not extensively documented, this guide adapts established procedures for similar α,β-unsaturated systems.[3]

Reaction Principle

The core of the Mukaiyama-Michael reaction is the addition of a nucleophilic silyl enol ether to the electrophilic β-carbon of an α,β-unsaturated compound. The reaction is promoted by a catalyst that activates the Michael acceptor. The initial adduct is a silyl enol ether, which upon workup (typically aqueous) yields the corresponding 1,5-dicarbonyl compound. The use of chiral catalysts can render the reaction enantioselective, providing access to optically active products.[4]

Data Presentation: Representative Catalyst Systems and Performance

The following tables summarize quantitative data from representative Mukaiyama-Michael reactions of α,β-unsaturated aldehydes and esters, which can serve as a reference for expected outcomes with this compound.

Table 1: Organocatalyzed Mukaiyama-Michael Addition to α,β-Unsaturated Aldehydes [3]

Entryα,β-Unsaturated AldehydeSilyl Ketene AcetalCatalyst (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1CrotonaldehydeS-i-Pr silyl ketene thioacetal20Acetone/H₂O227610:190
2CinnamaldehydeS-i-Pr silyl ketene thioacetal20Acetone/H₂O245020:190
3(E)-Hex-2-enalS-i-Pr silyl ketene thioacetal20Acetone/H₂O22626:190

Catalyst: (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one·TCA salt

Table 2: Lewis Acid-Catalyzed Mukaiyama-Michael Addition to α,β-Unsaturated Esters

Entryα,β-Unsaturated EsterSilyl Ketene AcetalLewis Acid (mol%)SolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1Methyl crotonate1-Methoxy-2-methyl-1-(trimethylsiloxy)propeneTiCl₄ (10)CH₂Cl₂-78385N/A
2Methyl cinnamate1-Methoxy-1-(trimethylsiloxy)etheneSc(OTf)₃ (5)CH₂Cl₂0692N/A
3Methyl acrylate1-Phenyl-1-(trimethylsiloxy)etheneCu(OTf)₂/Chiral Ligand (10)Toluene-20247895

Note: Data in Table 2 is generalized from typical Lewis acid-catalyzed Mukaiyama-Michael reactions for illustrative purposes.

Experimental Protocols

The following is a detailed, adaptable protocol for the organocatalytic Mukaiyama-Michael reaction of this compound with a silyl enol ether, based on established procedures for α,β-unsaturated aldehydes.[3]

Materials:

  • This compound

  • Silyl enol ether (e.g., 1-phenyl-1-(trimethylsiloxy)ethene)

  • Chiral imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one)

  • Acid co-catalyst (e.g., trifluoroacetic acid, TFA)

  • Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Septum

  • Argon or nitrogen gas inlet

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the chiral imidazolidinone catalyst (0.05 mmol, 20 mol%).

  • Add the acid co-catalyst (e.g., TFA, 0.05 mmol, 20 mol%).

  • Add anhydrous dichloromethane (1.0 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add this compound (0.25 mmol, 1.0 equiv) to the solution.

  • After stirring for 5 minutes, add the silyl enol ether (e.g., 1-phenyl-1-(trimethylsiloxy)ethene, 0.30 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL).

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,5-dicarbonyl compound.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Reaction Mechanism

The following diagram illustrates the catalytic cycle for the organocatalytic Mukaiyama-Michael reaction.

Mukaiyama_Michael_Mechanism acceptor This compound iminium Iminium Ion (Activated Acceptor) acceptor->iminium + Catalyst catalyst Chiral Amine Catalyst catalyst->iminium enamine Enamine Intermediate iminium->enamine + Silyl Enol Ether silyl_enol_ether Silyl Enol Ether silyl_enol_ether->enamine enamine->catalyst adduct Silyl Enol Ether Adduct enamine->adduct - Catalyst hydrolysis Hydrolysis (Workup) adduct->hydrolysis product 1,5-Dicarbonyl Product hydrolysis->product

Caption: Catalytic cycle of the organocatalytic Mukaiyama-Michael reaction.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol.

Experimental_Workflow start Start reagents Combine Catalyst and Co-catalyst in Solvent start->reagents cool Cool to Reaction Temperature reagents->cool add_acceptor Add this compound cool->add_acceptor add_nucleophile Add Silyl Enol Ether add_acceptor->add_nucleophile react Stir and Monitor by TLC add_nucleophile->react quench Quench with NaHCO₃ (aq) react->quench extract Aqueous Workup and Extraction quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product and Determine ee purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the Mukaiyama-Michael reaction.

References

Application Notes and Protocols for the Chromatographic Purification of 4-Methoxy-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chromatographic purification of 4-Methoxy-3-buten-2-one, a key precursor in the synthesis of various organic molecules, including Danishefsky's diene.[1][2] The protocols outlined below cover two primary chromatographic techniques: Flash Chromatography and Preparative High-Performance Liquid Chromatography (HPLC). These methods are designed to afford high-purity material suitable for subsequent synthetic applications.

Introduction

This compound is a polar, α,β-unsaturated ketone that serves as a versatile building block in organic synthesis. Its purity is critical for the success of downstream reactions, such as its conversion to 1-methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene). Common impurities in commercially available or synthetically prepared this compound may include starting materials from its synthesis, side-products, and geometric isomers. Chromatographic purification is an effective method to remove these impurities.

This guide provides standardized procedures for two common and effective purification techniques. The choice between Flash Chromatography and Preparative HPLC will depend on the scale of the purification, the required final purity, and the nature of the impurities.

Chromatographic Techniques

Flash Chromatography

Flash chromatography is a rapid and efficient method for the purification of moderate to large quantities (milligrams to grams) of organic compounds.[3] It utilizes a stationary phase, typically silica gel, and a solvent system (mobile phase) of moderate polarity to separate compounds based on their differential adsorption. For a polar compound like this compound, a normal-phase setup is generally suitable.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique ideal for obtaining very high-purity samples, typically on a smaller scale (milligrams to a few grams).[4] A reversed-phase method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is often effective for polar organic molecules. This technique is particularly useful for separating closely related impurities. An HPLC method for the related compound 4-(4-methoxyphenyl)-3-buten-2-one using a C18 column with an acetonitrile/water mobile phase has been reported, suggesting a similar approach would be effective for this compound.[5]

Data Presentation: Chromatographic Parameters

The following tables summarize typical parameters for the purification of this compound using Flash Chromatography and Preparative HPLC. These values are intended as a starting point and may require optimization based on the specific crude material and available equipment.

Table 1: Flash Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (Gradient)
Gradient Profile 10% to 50% Ethyl Acetate
Typical Rf of Product ~0.3 in 30% Ethyl Acetate/Hexane
Sample Loading Dry loading or minimal polar solvent
Expected Purity >95%
Typical Recovery 85-95%

Table 2: Preparative HPLC Parameters

ParameterValue
Stationary Phase C18 silica gel (10 µm)
Mobile Phase Acetonitrile:Water (Isocratic or Gradient)
Isocratic Condition 30% Acetonitrile in Water
Detection Wavelength 254 nm
Flow Rate 20 mL/min (for a 20 mm ID column)
Expected Purity >99%
Typical Recovery 80-90%

Experimental Protocols

Thin Layer Chromatography (TLC) for Method Development

Before performing flash chromatography, it is essential to determine the optimal solvent system using TLC.

Protocol:

  • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.

  • Visualize the spots under UV light (254 nm).

  • The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product, with good separation from impurities.[6] For polar compounds, a mixture of ethyl acetate and hexane is a good starting point.

Protocol 1: Flash Chromatography

This protocol is suitable for purifying gram-scale quantities of this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Flash chromatography system (column, pump, fraction collector)

  • Rotary evaporator

Procedure:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This method is preferred to avoid band broadening.[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column and allow it to pack under pressure.

  • Sample Loading:

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A common gradient is from 10% to 50% ethyl acetate.

  • Fraction Collection:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Preparative HPLC

This protocol is designed for high-purity, smaller-scale purifications.

Materials:

  • Crude or partially purified this compound

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Preparative HPLC system (C18 column, pump, detector, fraction collector)

  • Rotary evaporator or lyophilizer

Procedure:

  • Method Development (Analytical Scale):

    • It is highly recommended to first develop the separation method on an analytical HPLC system with a smaller C18 column to optimize the mobile phase composition and gradient.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase at a known concentration. Ensure the sample is fully dissolved to prevent column clogging.

  • System Setup:

    • Equilibrate the preparative C18 column with the chosen mobile phase (e.g., 30% acetonitrile in water).

  • Injection and Separation:

    • Inject the sample solution onto the column.

    • Run the separation under the optimized conditions (isocratic or gradient).

  • Fraction Collection:

    • Monitor the elution profile using the UV detector and collect the peak corresponding to this compound.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvents. Since the mobile phase contains water, lyophilization (freeze-drying) or careful rotary evaporation may be necessary.

Purity Assessment

The purity of the final product should be assessed using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of volatile compounds like this compound and identifying any remaining impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and detect impurities.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Flash_Chromatography_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Post-Purification Crude Crude Material Dissolve Dissolve in DCM Crude->Dissolve Add_Silica Add Silica Gel Dissolve->Add_Silica Evaporate Evaporate Solvent Add_Silica->Evaporate Dry_Sample Dry Loaded Sample Evaporate->Dry_Sample Pack_Column Pack Column with Silica Gel & Mobile Phase Dry_Sample->Pack_Column Load_Sample Load Sample Pack_Column->Load_Sample Elute Elute with Gradient (Hexane:EtOAc) Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Rotovap Rotary Evaporation Combine->Rotovap Pure_Product Pure Product Rotovap->Pure_Product

Caption: Workflow for Flash Chromatography Purification.

Prep_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Separation cluster_post Work-up Crude Crude Material Dissolve Dissolve in Mobile Phase Crude->Dissolve Filter Filter Sample Dissolve->Filter Prepared_Sample Prepared Sample Filter->Prepared_Sample Equilibrate Equilibrate C18 Column Prepared_Sample->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Isocratic/Gradient Separation (ACN:H2O) Inject->Separate Detect UV Detection Separate->Detect Collect Collect Fractions Detect->Collect Combine Combine Pure Fractions Collect->Combine Remove_Solvent Remove Solvents (Lyophilization/Rotovap) Combine->Remove_Solvent Pure_Product High-Purity Product Remove_Solvent->Pure_Product

Caption: Workflow for Preparative HPLC Purification.

References

Application Notes and Protocols: Handling and Storage of 4-Methoxy-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and safety information for the handling and storage of 4-Methoxy-3-buten-2-one (CAS No. 4652-27-1; trans-isomer CAS No. 51731-17-0). Adherence to these guidelines is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for proper handling, storage, and use in experimental settings.

PropertyValueCitation(s)
Molecular Formula C₅H₈O₂[1][2][3][4][5]
Molecular Weight 100.12 g/mol [1][4][5][6]
Appearance Clear yellow to light yellow liquid[5][7]
Boiling Point 200 °C (lit.)[6][7][8][9]
Density 0.982 g/mL at 25 °C (lit.)[6][7][9]
Refractive Index n20/D 1.468 (lit.)[6][9][10]
Flash Point 63 °C (145.4 °F) - closed cup[6][7]
Solubility Miscible with tetrahydrofuran, ether, acetonitrile, and benzene.[8][10][11]
Storage Temperature 2-8°C or -20°C[3][5][6][10]

Safety and Hazard Information

This compound is a combustible liquid and requires careful handling to avoid exposure and ensure a safe laboratory environment.[6][12] The toxicological properties of this compound have not been fully investigated.[12]

Hazard Statements:

  • May cause eye and respiratory irritation.[12]

  • May cause skin irritation and dermatitis.[12]

  • May cause gastrointestinal irritation if ingested.[12]

Precautionary Measures:

  • Avoid breathing vapors, mist, or gas.[7]

  • Avoid contact with skin and eyes.

  • Keep away from sources of ignition.[7][11]

  • Use only in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE).

A summary of recommended PPE is provided in Table 2.

Personal Protective Equipment (PPE)SpecificationsCitation(s)
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.[6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing to prevent skin exposure.[6]
Respiratory Protection Use a respirator with an appropriate filter (e.g., type ABEK) if ventilation is inadequate.[6]

Handling Procedures

Proper handling techniques are critical to maintain the purity of this compound and to protect researchers.

General Handling Protocol

Objective: To ensure safe handling of this compound in a laboratory setting.

Materials:

  • This compound

  • Appropriate PPE (see Table 2)

  • Chemical fume hood

  • Calibrated pipettes or syringes

  • Appropriate glassware

Procedure:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

  • Work in a well-ventilated chemical fume hood.

  • Wear all required personal protective equipment, including safety glasses, lab coat, and chemical-resistant gloves.

  • Allow the container to equilibrate to room temperature before opening, especially if stored at low temperatures, to prevent condensation of moisture.

  • Open the container slowly to release any potential pressure.

  • Use calibrated pipettes or syringes for accurate and safe transfer of the liquid.

  • Avoid generating aerosols or mists.

  • After handling, tightly close the container.

  • Wash hands thoroughly with soap and water.

Preparation of Stock Solutions

Objective: To prepare a stock solution of this compound for experimental use.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran)

  • Volumetric flask

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Follow the General Handling Protocol (Section 3.1).

  • Calculate the required amount of this compound and solvent to achieve the desired concentration.

  • Add the solvent to the volumetric flask.

  • Carefully add the calculated amount of this compound to the solvent.

  • Mix the solution gently until the compound is fully dissolved.

  • If long-term storage of the solution is required, purge the headspace of the volumetric flask with an inert gas before sealing to minimize exposure to oxygen.

  • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

Storage Procedures

Proper storage is essential to maintain the stability and purity of this compound.

Neat Compound Storage

The neat compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Recommended storage temperatures are between 2-8°C or at -20°C for longer-term storage.[3][5][6] The container should be protected from light.

Solution Storage

Solutions of this compound are best stored at low temperatures (2-8°C or -20°C) in tightly sealed containers. To prevent degradation, it is recommended to use aprotic solvents and to protect solutions from light by using amber vials or by wrapping the container with aluminum foil. For extended storage, purging the container with an inert gas is advised.

Stability Profile

While specific stability data for this compound is limited, factors that may influence the stability of similar compounds include:

  • pH: The compound may be susceptible to degradation in acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV or ambient light may induce photochemical degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to degradation.

  • Solvent: Protic solvents may participate in degradation reactions.

Spill and Waste Disposal

Spill Management

In case of a spill, evacuate the area and remove all sources of ignition.[7] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[6] Ensure adequate ventilation.

Waste Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]

Experimental Workflows and Diagrams

The following diagrams illustrate key workflows for the handling and storage of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup start Start read_sds Read SDS start->read_sds wear_ppe Wear PPE read_sds->wear_ppe fume_hood Work in Fume Hood wear_ppe->fume_hood equilibrate Equilibrate Container fume_hood->equilibrate transfer Transfer Compound equilibrate->transfer close_container Seal Container transfer->close_container wash_hands Wash Hands close_container->wash_hands end End wash_hands->end

Caption: General handling workflow for this compound.

Storage_Protocol cluster_neat Neat Compound cluster_solution In Solution compound This compound storage_neat Store at 2-8°C or -20°C compound->storage_neat storage_solution Store at 2-8°C or -20°C compound->storage_solution container_neat Tightly Sealed Container storage_neat->container_neat protection_neat Protect from Light container_neat->protection_neat ventilation_neat Well-ventilated Area protection_neat->ventilation_neat container_solution Sealed Amber Vial storage_solution->container_solution solvent_solution Use Aprotic Solvent container_solution->solvent_solution inert_gas Purge with Inert Gas solvent_solution->inert_gas

Caption: Recommended storage conditions for this compound.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of "4-Methoxy-3-buten-2-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and other issues encountered during the synthesis of 4-Methoxy-3-buten-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most frequently employed synthetic routes start from precursors like acetylacetaldehyde dimethyl acetal or involve the reaction of methyl vinyl ether with an acetylating agent such as acetic anhydride. One common laboratory-scale synthesis involves the acid-catalyzed elimination of methanol from acetylacetaldehyde dimethyl acetal (4,4-dimethoxy-2-butanone).

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions are often related to aldol-type condensations. These can include:

  • Self-condensation of acetone (if used as a solvent or starting material): This can lead to the formation of diacetone alcohol and its dehydration product, mesityl oxide.

  • Self-condensation of acetylacetaldehyde (if formed as an intermediate): This can result in the formation of higher molecular weight byproducts.

  • Polymerization: The product, this compound, is an α,β-unsaturated ketone and can be susceptible to polymerization, especially under acidic or basic conditions or at elevated temperatures.

  • Incomplete reaction: Residual starting materials, such as acetylacetaldehyde dimethyl acetal, can remain in the product mixture.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the spot or peak of the starting material to that of the product, you can determine the extent of the conversion.

Q4: What are the recommended purification methods for this compound?

A4: The most common and effective method for purifying this compound is fractional distillation under reduced pressure. This helps to separate the desired product from lower-boiling starting materials and higher-boiling side products. For small-scale purifications or to remove trace impurities, column chromatography on silica gel may also be employed.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound, along with their possible causes and recommended solutions.

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Suboptimal catalyst concentration: Too little or too much acid catalyst can affect the reaction rate and equilibrium. 3. Product polymerization: Prolonged reaction times or high temperatures can lead to the polymerization of the α,β-unsaturated ketone product. 4. Loss during workup: Inefficient extraction or distillation can lead to product loss.1. Monitor the reaction by TLC or GC to ensure the disappearance of the starting material. Consider extending the reaction time or cautiously increasing the temperature. 2. Optimize the catalyst concentration through small-scale trial reactions. 3. Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate. Minimize the time the product is exposed to harsh conditions. 4. Ensure proper phase separation during extraction and use an efficient distillation setup.
Presence of a Low-Boiling Impurity Unreacted starting material: Most likely residual acetylacetaldehyde dimethyl acetal.Improve the efficiency of the fractional distillation. Ensure the distillation column has a sufficient number of theoretical plates to separate the product from the starting material.
Presence of High-Boiling Impurities 1. Aldol condensation byproducts: Self-condensation of acetone or acetylacetaldehyde. 2. Polymerization of the product: Formation of oligomers or polymers of this compound.1. Carefully control the reaction temperature and catalyst concentration to minimize side reactions. 2. Purify the product via vacuum distillation, carefully collecting the fraction corresponding to the boiling point of this compound and leaving the high-boiling residue behind.
Product is Colored (Yellow to Brown) Formation of conjugated byproducts or degradation: Aldol condensation products are often colored. The product may also darken over time due to slow polymerization or degradation.Purify by fractional distillation. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8 °C) and protected from light.

Quantitative Data Summary

While specific yields and impurity profiles can vary significantly based on the exact reaction conditions and scale, the following table provides an illustrative summary based on typical laboratory preparations.

Parameter Typical Value Analytical Method
Product Yield 60-80%Gravimetric analysis after purification
Purity (after distillation) >95%Gas Chromatography (GC)
Common Impurities
Acetylacetaldehyde dimethyl acetal< 2%GC, NMR Spectroscopy
Mesityl oxide< 1%GC-MS
Higher aldol adducts< 2%GC, LC-MS

Experimental Protocols

Synthesis of this compound from Acetylacetaldehyde Dimethyl Acetal

This protocol describes a common laboratory-scale synthesis involving the acid-catalyzed elimination of methanol.

Materials:

  • Acetylacetaldehyde dimethyl acetal (4,4-dimethoxy-2-butanone)

  • p-Toluenesulfonic acid monohydrate (or another suitable acid catalyst)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetaldehyde dimethyl acetal in a suitable high-boiling inert solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (typically 0.01-0.05 molar equivalents).

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the elimination of methanol or by analytical techniques such as GC or TLC.

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Synthesis_and_Side_Reactions Synthesis Pathway and Common Side Reactions of this compound A Acetylacetaldehyde Dimethyl Acetal B This compound (Desired Product) A->B - MeOH (Acid Catalyst) C Self-Condensation (Aldol) A->C Side Reaction E Polymerization B->E Side Reaction D Higher Molecular Weight Byproducts C->D F Polymer E->F

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reaction Analyze Crude Reaction Mixture (TLC/GC) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Optimize_Conditions Optimize Reaction Time/ Temp/Catalyst Incomplete_Reaction->Optimize_Conditions Yes Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Optimize_Conditions->Check_Reaction Modify_Conditions Modify Reaction Conditions (Lower Temp, etc.) Side_Products->Modify_Conditions Yes Purification_Issue Check Purification Procedure Side_Products->Purification_Issue No Modify_Conditions->Check_Reaction End Improved Yield Purification_Issue->End

Caption: A logical workflow for troubleshooting low product yield.

How to minimize byproduct formation in "4-Methoxy-3-buten-2-one" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4-Methoxy-3-buten-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

A1: The most prevalent industrial synthesis route involves the acid-catalyzed elimination of methanol from its precursor, 4,4-dimethoxy-2-butanone. This method is favored for its relatively straightforward procedure and the availability of starting materials.

Q2: Why is commercial this compound often sold as a technical grade with ~90% purity?

A2: The technical grade purity of approximately 90% is common due to the formation of byproducts during synthesis and potential degradation during purification. Achieving higher purity requires specific purification techniques to remove impurities that may have close boiling points to the desired product.

Q3: What are the primary types of byproducts encountered in this synthesis?

A3: Byproducts can generally be categorized as unreacted starting materials (e.g., 4,4-dimethoxy-2-butanone), higher-boiling condensation products from self-reaction of the product, and potential isomers. The specific byproducts and their ratios are highly dependent on the reaction conditions.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both monitoring the reaction progress and quantifying the purity of the final product.[1] Thin-layer chromatography (TLC) can also be effectively used for qualitative monitoring of the reaction's progression.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via the acid-catalyzed elimination of methanol from 4,4-dimethoxy-2-butanone.

Issue 1: Low Yield of this compound

Question: My reaction is showing a low conversion of 4,4-dimethoxy-2-butanone to the desired product. What are the potential causes and how can I improve the yield?

Answer:

Low yields can stem from several factors related to reaction conditions and reagent quality. Below is a table outlining potential causes and their corresponding solutions.

Possible Cause Troubleshooting Solution
Insufficient Acid Catalyst The acid catalyst is crucial for the elimination of methanol. Ensure the correct molar equivalent of a suitable acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is used. The catalyst should be fresh and anhydrous.
Inadequate Reaction Temperature The elimination reaction is temperature-dependent. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote byproduct formation. It is critical to maintain the recommended reaction temperature.
Short Reaction Time Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion. Insufficient reaction time will result in a significant amount of unreacted starting material.
Water in the Reaction Mixture The presence of water can interfere with the acid catalyst and potentially lead to side reactions. Use anhydrous solvents and reagents to minimize water content.
Inefficient Methanol Removal The elimination of methanol is a reversible reaction. To drive the equilibrium towards the product, it is essential to remove the methanol as it is formed. This is typically achieved by distillation during the reaction.
Issue 2: High Levels of Byproduct Formation

Question: I am observing significant byproduct peaks in my GC-MS analysis of the crude product. How can I minimize the formation of these impurities?

Answer:

Byproduct formation is a common challenge in this synthesis. The primary byproducts are typically the unreacted starting material and higher-boiling condensation products.

Troubleshooting Byproduct Formation:

Byproduct Type Likely Cause Minimization Strategy
Unreacted 4,4-dimethoxy-2-butanone Incomplete reaction.- Ensure adequate reaction time by monitoring with TLC or GC. - Optimize catalyst loading and reaction temperature. - Efficiently remove methanol byproduct to drive the reaction forward.
Higher-Boiling Condensation Products (e.g., Aldol Condensation Adducts) The product, this compound, can undergo self-condensation under acidic conditions, especially at elevated temperatures.- Maintain the lowest effective reaction temperature. - Minimize reaction time once the starting material is consumed. - Consider using a milder acid catalyst.
Isomers (cis/trans) While the trans-isomer is generally more stable, reaction conditions can influence the isomeric ratio.- Isomerization can sometimes be promoted by acid or light.[2] Protecting the reaction from light and using the appropriate acid catalyst can help control isomer formation. Purification by fractional distillation or crystallization can often separate isomers.

A likely structure for a higher-boiling condensation byproduct resulting from a Michael addition followed by an aldol condensation is presented below:

Issue 3: Difficulty in Product Purification

Question: I am struggling to obtain a pure product after the reaction. What are the recommended purification methods?

Answer:

Purification of this compound can be challenging due to the presence of impurities with similar boiling points.

Purification Strategies:

Purification Method Application and Key Considerations
Fractional Vacuum Distillation This is the most common method for purifying the product. A vacuum is necessary to lower the boiling point and prevent thermal decomposition. An efficient fractional distillation column is recommended to separate the product from close-boiling impurities.
Crystallization If the crude product is a solid or can be induced to crystallize, this can be an effective purification method. Cooling the crude product to a low temperature (e.g., -20°C) may facilitate crystallization.[1]
Sublimation For solid crude products, vacuum sublimation can be a highly effective method for obtaining very pure material, as it avoids the use of solvents.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Methanol Elimination

This protocol describes a general laboratory-scale synthesis of this compound from 4,4-dimethoxy-2-butanone.

Materials:

  • 4,4-dimethoxy-2-butanone

  • p-Toluenesulfonic acid monohydrate (or other suitable acid catalyst)

  • Anhydrous toluene (or another suitable high-boiling solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Distillation apparatus (short path or fractional, depending on scale)

  • Heating mantle with a stirrer

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a distillation head and a magnetic stirrer, add 4,4-dimethoxy-2-butanone and anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 molar equivalents).

  • Reaction and Distillation: Heat the mixture to a temperature that allows for the slow distillation of the methanol-toluene azeotrope. The reaction progress can be monitored by observing the volume of methanol collected and by TLC or GC analysis of aliquots.

  • Work-up: After the reaction is complete (as indicated by the cessation of methanol distillation and analysis of the reaction mixture), cool the flask to room temperature.

  • Neutralization: Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Wash the organic layer with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional vacuum distillation. Collect the fraction corresponding to the boiling point of the product.

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

Byproduct_Troubleshooting start High Byproduct Formation Detected identify Identify Byproduct Type (GC-MS, NMR) start->identify unreacted_start Unreacted Starting Material (4,4-dimethoxy-2-butanone) identify->unreacted_start Incomplete Reaction condensation Higher-Boiling Products (Self-Condensation) identify->condensation Side Reaction isomer Isomeric Impurities identify->isomer Isomerization check_conditions Review Reaction Conditions unreacted_start->check_conditions lower_temp Lower Reaction Temperature/ Reduce Time condensation->lower_temp mild_catalyst Use Milder Acid Catalyst condensation->mild_catalyst purification Optimize Purification (Fractional Distillation) isomer->purification increase_time Increase Reaction Time/ Optimize Temperature check_conditions->increase_time remove_methanol Improve Methanol Removal check_conditions->remove_methanol

Caption: A logical workflow for diagnosing and addressing common byproduct issues.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage reactants 1. Combine Reactants (4,4-dimethoxy-2-butanone, Toluene) catalyst 2. Add Acid Catalyst (p-TsOH) reactants->catalyst heat_distill 3. Heat and Distill Methanol catalyst->heat_distill monitor 4. Monitor Reaction (TLC/GC) heat_distill->monitor cool 5. Cool Reaction monitor->cool neutralize 6. Neutralize with NaHCO3 cool->neutralize extract 7. Wash with Brine neutralize->extract dry 8. Dry Organic Layer extract->dry concentrate 9. Concentrate Crude Product dry->concentrate distill 10. Fractional Vacuum Distillation concentrate->distill product Pure this compound distill->product

References

Optimizing reaction conditions for "4-Methoxy-3-buten-2-one" synthesis (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-Methoxy-3-buten-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic routes for this compound include:

  • Acid-catalyzed reaction of acetylacetaldehyde dimethyl acetal: This is a common laboratory and industrial method where the acetal is treated with an acid to eliminate one equivalent of methanol, forming the desired product.

  • Reaction of 1-Methoxy-1-buten-3-yne: This method involves the hydration of the alkyne in the presence of an acid catalyst. One specific method involves the use of sulfuric acid followed by treatment with methanol, barium oxide, and silicon dioxide at high temperatures.[1]

Q2: What are the critical parameters to control during the synthesis?

A2: The key parameters that significantly influence the yield and purity of this compound are reaction temperature, the choice of solvent, and the type and concentration of the catalyst. Careful optimization of these parameters is crucial to minimize side reactions and maximize product formation.

Q3: What are the typical side products, and how can they be minimized?

A3: Common side products can include polymers, self-condensation products of the starting materials, and isomers. Minimizing these byproducts can be achieved by:

  • Controlling the temperature: Lower temperatures can reduce the rate of side reactions.

  • Optimizing catalyst concentration: Using the appropriate amount of catalyst can prevent excessive side reactions.

  • Controlling the addition rate of reagents: Slow, controlled addition can help to maintain a low concentration of reactive intermediates, thus reducing polymerization.

Q4: What are the recommended purification methods for this compound?

A4: The most common and effective method for purifying this compound is fractional distillation under reduced pressure. For very high purity requirements, preparative gas chromatography (GC) can be employed.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive or insufficient catalyst: The catalyst may be old, hydrated, or used in an insufficient amount. 2. Low reaction temperature: The reaction may be too slow at the current temperature. 3. Poor quality of starting materials: Impurities in the starting materials can interfere with the reaction. 4. Incomplete reaction: The reaction time may be too short.1. Use fresh, anhydrous catalyst in the appropriate stoichiometric or catalytic amount. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. 3. Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). 4. Extend the reaction time and monitor for the consumption of starting materials.
Formation of a Large Amount of Tarry/Polymeric Material 1. High reaction temperature: Elevated temperatures can promote polymerization and decomposition. 2. High catalyst concentration: Too much catalyst can lead to uncontrolled, rapid polymerization. 3. Presence of oxygen: For some reaction pathways, oxygen can initiate radical polymerization.1. Lower the reaction temperature. 2. Reduce the catalyst concentration. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is Contaminated with Starting Material 1. Incomplete reaction: Reaction has not gone to completion. 2. Inefficient purification: The distillation or chromatography conditions are not optimized to separate the product from the starting material.1. Increase the reaction time or temperature moderately. 2. Optimize the purification process. For distillation, use a column with a higher number of theoretical plates. For chromatography, adjust the solvent system.
Formation of Isomeric Impurities 1. Non-selective reaction conditions: The catalyst or reaction conditions may favor the formation of multiple isomers.1. Screen different catalysts to find one with higher selectivity. 2. Adjust the reaction temperature, as selectivity is often temperature-dependent.

Quantitative Data Summary

The following table summarizes reaction conditions for the synthesis of this compound and a closely related analog. Disclaimer: The data is compiled from different sources and for analogous compounds, which should be considered when comparing the results.

Starting MaterialCatalystSolventTemperature (°C)TimeYield (%)Reference
1-Methoxy-1-buten-3-yneH₂SO₄, then MeOH/BaO/SiO₂-300--[1]
Anisaldehyde and AcetoneZinc Oxide-2000.5 h90[2]

Experimental Protocols

Synthesis of 4-(p-methoxyphenyl)-3-buten-2-one (Analogous Compound)

This protocol is for a compound structurally similar to this compound and can serve as a starting point for optimization.

Materials:

  • Anisaldehyde

  • Acetone

  • Zinc oxide

Procedure:

  • In a high-pressure reactor, combine 50 parts of anisaldehyde, 100 parts of acetone, and 15 parts of zinc oxide.[2]

  • Heat the mixture to 200°C under a pressure of 60 atmospheres for 30 minutes.[2]

  • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

  • The crude product is then purified. The reported yield is 90% based on anisaldehyde, with a 79% conversion.[2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis start Combine Starting Materials and Catalyst react Heat and Pressurize start->react Reaction Conditions (Temp, Time) cool Cool Reaction Mixture react->cool depressurize Depressurize cool->depressurize purify Purify Product (e.g., Distillation) depressurize->purify analyze Analyze Purity and Yield (GC, NMR) purify->analyze end Final Product analyze->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Inactive/Insufficient Catalyst start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Poor Reagent Quality start->cause3 cause4 Incomplete Reaction start->cause4 solution1 Use Fresh/More Catalyst cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Purify Starting Materials cause3->solution3 solution4 Increase Reaction Time cause4->solution4

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of 4-Methoxy-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-3-buten-2-one. The information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in technical grade this compound?

A1: Technical grade this compound, which is often around 90% pure, can contain several impurities stemming from its synthesis.[1] The most common impurity is the unreacted starting material, 4,4-dimethoxy-2-butanone (also known as acetylacetaldehyde dimethyl acetal).[2] Other potential impurities can include side-products from the synthesis process and degradation products.

Q2: How stable is this compound, and what conditions should be avoided?

A2: this compound is stable under normal temperatures and pressures. However, it is incompatible with strong acids, strong bases, and strong oxidizing agents.[3] Exposure to these substances can lead to degradation. It is also recommended to avoid excessive heat and sources of ignition. For storage, it should be kept in a tightly closed container in a cool, dry, and well-ventilated area, preferably refrigerated at 2-8°C.[4][5]

Q3: What are the expected degradation products of this compound?

A3: Under acidic conditions, the enol ether is susceptible to hydrolysis, which would likely yield 1,3-dicarbonyl compounds. In the presence of strong bases, α,β-unsaturated ketones can undergo polymerization or other condensation reactions.[6] Atmospheric degradation studies by hydroxyl radicals have shown the formation of smaller, oxidized fragments such as methyl formate and methyl glyoxal.

Q4: What analytical techniques are best for assessing the purity of this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for both qualitative and quantitative analysis of volatile compounds like this compound and its potential impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and can help in identifying and quantifying impurities.[7][8]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the purification of this compound.

Problem 1: Poor separation of the main product from impurities during fractional distillation.
Possible Cause Suggested Solution
Close boiling points of impurities The primary impurity, 4,4-dimethoxy-2-butanone, has a boiling point of 70-73 °C at 20 mmHg, while this compound boils at 68-69 °C at 14 mmHg. Due to these similar boiling points, a highly efficient fractional distillation column (e.g., a Vigreux or packed column) is necessary. Operating under a higher vacuum can also improve separation by lowering the boiling points and potentially increasing the boiling point difference.
Thermal decomposition Prolonged heating during distillation can cause degradation. Ensure the heating mantle is set to the lowest temperature necessary for a steady distillation rate. It is also crucial to stop the distillation before the flask runs to dryness to prevent the formation of non-volatile, potentially hazardous residues.
Column flooding Too high of a distillation rate can lead to flooding of the column, which significantly reduces separation efficiency. Maintain a slow and steady distillation rate of 1-2 drops per second.
Problem 2: The purified product is yellow or darkens over time.
Possible Cause Suggested Solution
Presence of colored impurities Some impurities formed during synthesis or degradation may be colored. Effective purification by fractional distillation or flash chromatography should remove these.
Decomposition upon storage Exposure to air, light, or elevated temperatures can cause the compound to degrade and change color. Store the purified product under an inert atmosphere (e.g., nitrogen or argon), in an amber vial, and at the recommended refrigerated temperature (2-8°C).
Problem 3: Low recovery of the product after flash column chromatography.
Possible Cause Suggested Solution
Inappropriate solvent system If the eluent is too polar, the product will elute too quickly with poor separation. If it is not polar enough, the product may not elute at all or will elute very slowly, leading to broad peaks and low recovery. Use Thin Layer Chromatography (TLC) to determine an optimal solvent system where the product has an Rf value of approximately 0.2-0.3.[9][10] A common starting point for enones is a mixture of hexane and ethyl acetate.
Product degradation on silica gel Silica gel is acidic and can cause the degradation of acid-sensitive compounds. If degradation is suspected, the silica gel can be neutralized by pre-washing the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, a different stationary phase, such as alumina, could be considered.
Improper column packing or loading An improperly packed column with channels or cracks will lead to poor separation and recovery. Ensure the silica gel is packed uniformly. When loading the sample, use a minimal amount of solvent to dissolve the crude product to ensure a narrow starting band.

Data Presentation

The following tables summarize key data related to the purification of this compound.

Table 1: Physical Properties of this compound and a Key Impurity

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL at 25°C) Refractive Index (n20/D)
This compound100.12200 (lit.)[4]0.982 (lit.)[4]1.468 (lit.)[4]
4,4-dimethoxy-2-butanone132.1670-73 / 20 mmHg (lit.)0.996 (lit.)1.414 (lit.)

Table 2: Comparison of Purification Techniques

Technique Principle Typical Purity Achieved Advantages Disadvantages
Fractional Vacuum Distillation Separation based on differences in boiling points at reduced pressure.>95%Suitable for large quantities; can be very effective if boiling points differ sufficiently.May not separate impurities with very close boiling points; potential for thermal degradation.
Flash Column Chromatography Separation based on differential adsorption to a stationary phase.>98%High resolution for separating compounds with different polarities; can be performed at room temperature.Can be time-consuming for large quantities; potential for product degradation on acidic silica gel.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (at least 30 cm in length). Use a vacuum-jacketed distillation head to minimize heat loss. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a manometer.

  • Sample Charging: Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full. Add a magnetic stir bar or boiling chips.

  • Distillation: Begin stirring and slowly reduce the pressure to the desired level (e.g., 14-20 mmHg). Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect a forerun fraction which may contain lower-boiling impurities. Once the temperature at the distillation head stabilizes near the boiling point of this compound (68-69 °C at 14 mmHg), collect the main fraction in a pre-weighed receiving flask.

  • Shutdown: Stop the distillation before the distilling flask is completely dry. Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • Analysis: Analyze the collected fraction for purity using GC-MS or NMR.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for this compound.[9]

  • Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.

  • Elution: Add the eluent to the column and apply gentle pressure using a pump or compressed air to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Analysis: Confirm the purity of the isolated product by GC-MS and/or NMR.

Mandatory Visualization

experimental_workflow cluster_distillation Fractional Vacuum Distillation cluster_chromatography Flash Column Chromatography crude_dist Crude this compound dist_setup Apparatus Setup crude_dist->dist_setup distillation Distillation under Vacuum dist_setup->distillation frac_collect_dist Fraction Collection distillation->frac_collect_dist pure_dist Purified Product (>95%) frac_collect_dist->pure_dist analysis_dist Purity Analysis (GC-MS, NMR) pure_dist->analysis_dist crude_chrom Crude this compound col_prep Column Preparation crude_chrom->col_prep sample_load Sample Loading col_prep->sample_load elution Elution sample_load->elution frac_collect_chrom Fraction Collection (TLC Monitoring) elution->frac_collect_chrom pure_chrom Purified Product (>98%) frac_collect_chrom->pure_chrom analysis_chrom Purity Analysis (GC-MS, NMR) pure_chrom->analysis_chrom

Caption: Experimental workflows for the purification of this compound.

degradation_pathways cluster_acid Acidic Conditions (e.g., H3O+) cluster_base Basic Conditions (e.g., OH-) cluster_oxidation Oxidative Conditions (e.g., OH radical) product This compound hydrolysis_product 1,3-Dicarbonyl Compounds product->hydrolysis_product Hydrolysis polymerization_product Polymerization/Condensation Products product->polymerization_product Polymerization oxidation_products Methyl Formate, Methyl Glyoxal product->oxidation_products Oxidation

Caption: Potential degradation pathways for this compound.

References

Improving the yield and purity of "4-Methoxy-3-buten-2-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 4-Methoxy-3-buten-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the synthesis of this compound?

A1: The primary challenges include achieving a high yield of the precursor, 4,4-dimethoxy-2-butanone, and controlling the subsequent acid-catalyzed elimination of methanol to favor the desired product, this compound, while minimizing side reactions and the formation of impurities.

Q2: What is a typical purity for commercially available this compound?

A2: Technical grade this compound is often sold at a purity of 90%.[1] Higher purities can be achieved through further purification.

Q3: What are the primary impurities found in this compound?

A3: Common impurities can include unreacted starting materials such as 4,4-dimethoxy-2-butanone, byproducts from side reactions during the elimination step, and potential degradation products.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable methods for determining the purity of volatile compounds like this compound and for identifying any volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also valuable for confirming the structure and identifying impurities.

Q5: What are the recommended storage conditions for this compound?

A5: It is recommended to store this compound in a tightly closed container in a dry and well-ventilated place.[1] Keep it away from sources of ignition.

Troubleshooting Guides

This section provides solutions to common issues encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting
Issue Potential Cause Recommended Action
Low yield of 4,4-dimethoxy-2-butanone (precursor) Incomplete Claisen condensation.Ensure the use of a strong base (e.g., sodium methoxide) and anhydrous conditions. Monitor the reaction to completion.
Loss of product during workup.Optimize the extraction procedure and minimize transfers.
Low yield of this compound Incomplete elimination of methanol.Increase the reaction temperature or the concentration of the acid catalyst. Monitor the reaction progress by GC.
Formation of side products.Use a milder acid catalyst or lower the reaction temperature to reduce the formation of undesired byproducts.
Product is a mixture of E/Z isomers The reaction conditions may not favor one isomer.Isomer ratios can sometimes be influenced by the choice of catalyst and solvent. Purification by fractional distillation may separate the isomers.
Product degradation The product can be sensitive to strong acids and high temperatures.Use the minimum necessary amount of acid and temperature for the elimination step. Consider distillation under reduced pressure.
Purification Troubleshooting
Issue Potential Cause Recommended Action
Poor separation during fractional distillation Insufficient column efficiency.Use a longer fractionating column or one with a more efficient packing material.
Distillation rate is too high.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
Product purity does not improve after distillation Presence of azeotropes or impurities with close boiling points.Consider alternative purification methods such as preparative gas chromatography (Prep-GC) for higher purity.
Product discoloration Thermal decomposition or presence of impurities.Distill under reduced pressure to lower the boiling point and minimize thermal stress on the compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValue
CAS Number 4652-27-1[2]
Molecular Formula C5H8O2[2]
Molecular Weight 100.12 g/mol [2]
Boiling Point 200 °C (lit.)
Density 0.982 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.468 (lit.)
Solubility Miscible with tetrahydrofuran, ether, acetonitrile, and benzene.[1]
Table 2: Representative Yield and Purity Data
Stage Method Typical Yield Typical Purity
Synthesis of 4,4-dimethoxy-2-butanone Claisen Condensation~80%>90% (technical)
Synthesis of this compound Acid-catalyzed elimination60-70%90% (technical)[1]
Purification Fractional Distillation>90% recovery>98%
High-Purity Purification Preparative GC>80% recovery>99.5%

Experimental Protocols

Protocol 1: Synthesis of 4,4-dimethoxy-2-butanone (Precursor)

This protocol is based on the Claisen condensation of acetone and an appropriate formate ester.

Materials:

  • Sodium methoxide

  • Anhydrous methanol

  • Acetone

  • Ethyl formate

  • Concentrated sulfuric acid

  • 20% Sodium hydroxide solution

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, dissolve sodium methoxide in anhydrous methanol under an inert atmosphere.

  • Cool the solution and add a mixture of acetone and ethyl formate dropwise, maintaining the temperature.

  • After the addition is complete, allow the reaction to stir until the formation of the sodium enolate is complete.

  • In a separate flask, prepare a solution of concentrated sulfuric acid in methanol.

  • Slowly add the sodium enolate solution to the acidic methanol solution, controlling the temperature.

  • After the reaction is complete, neutralize the mixture with a 20% sodium hydroxide solution.

  • Filter the resulting salt and remove the methanol by distillation.

  • The crude 4,4-dimethoxy-2-butanone can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound

This protocol involves the acid-catalyzed elimination of methanol from 4,4-dimethoxy-2-butanone.

Materials:

  • 4,4-dimethoxy-2-butanone

  • Anhydrous p-toluenesulfonic acid (or another suitable acid catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve 4,4-dimethoxy-2-butanone in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the methanol-water azeotrope in the Dean-Stark trap.

  • Monitor the reaction progress by GC until the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the toluene by distillation.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Visualizations

Synthesis_Workflow Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start Starting Materials (Acetone, Ethyl Formate, Sodium Methoxide) step1 Claisen Condensation start->step1 intermediate 4,4-dimethoxy-2-butanone step1->intermediate step2 Acid-Catalyzed Elimination intermediate->step2 product Crude this compound step2->product purify Fractional Distillation product->purify final_product Pure this compound purify->final_product analysis GC/GC-MS Analysis final_product->analysis

Caption: Synthesis and purification workflow for this compound.

Troubleshooting_Yield Troubleshooting Low Yield start Low Yield of this compound check_precursor Check Purity of Precursor (4,4-dimethoxy-2-butanone) start->check_precursor precursor_impure Re-purify Precursor check_precursor->precursor_impure Impure precursor_pure Proceed to Elimination Step Analysis check_precursor->precursor_pure Pure check_elimination Analyze Elimination Reaction Conditions precursor_pure->check_elimination incomplete Incomplete Reaction? check_elimination->incomplete side_reactions Side Reactions? check_elimination->side_reactions solution_incomplete Increase Reaction Time or Temperature incomplete->solution_incomplete solution_side_reactions Use Milder Catalyst or Lower Temperature side_reactions->solution_side_reactions

Caption: Logical troubleshooting guide for low yield issues.

References

Stability issues of "4-Methoxy-3-buten-2-one" under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Methoxy-3-buten-2-one under various experimental conditions. The information is presented in a question-and-answer format to address specific issues you might encounter.

Troubleshooting Guides & FAQs

Q1: I am observing the degradation of my this compound sample during my experiment conducted in an acidic solution. What is happening?

A: this compound is a type of compound known as a vinyl ether. Vinyl ethers are known to be highly susceptible to hydrolysis under acidic conditions.[1] The acidic environment catalyzes the breakdown of the molecule. This reaction is a well-documented process for this compound.

The degradation proceeds via acid-catalyzed hydrolysis of the enol ether functional group. The likely products of this degradation are acetoacetaldehyde and methanol.

Q2: Can you provide a diagram of the acid-catalyzed hydrolysis of this compound?

A: The acid-catalyzed hydrolysis of this compound is initiated by the protonation of the carbon-carbon double bond, which is the rate-determining step. This is followed by the attack of water and subsequent loss of methanol to yield the final products.

Caption: Acid-catalyzed hydrolysis of this compound.

Q3: My experiment requires basic conditions. Is this compound stable in a basic solution?

A: Generally, vinyl ethers are stable under neutral and basic conditions. However, this compound also contains an α,β-unsaturated ketone functional group. This group can be susceptible to reaction under basic conditions, particularly with nucleophiles.

Potential reactions under basic conditions include:

  • Michael Addition: If nucleophiles are present in your reaction mixture, they can add to the β-carbon of the α,β-unsaturated system.

  • Polymerization: Some vinyl ketones can undergo polymerization in the presence of strong bases or initiators.

While simple hydrolysis of the vinyl ether is less likely under basic conditions, the overall stability will depend on the specific reagents and conditions used in your experiment.

Q4: What are the potential degradation pathways for this compound under basic conditions?

A: Under basic conditions, the primary concern is not the hydrolysis of the vinyl ether, but rather reactions involving the α,β-unsaturated ketone system.

Basic_Degradation cluster_pathways Potential Basic Condition Pathways MBO This compound Michael_Addition Michael Addition MBO->Michael_Addition + Nucleophile (e.g., RO-, RNH2) Polymerization Polymerization MBO->Polymerization + Initiator/Strong Base

Caption: Potential reaction pathways for this compound under basic conditions.

Q5: I need to purify this compound using column chromatography. Are there any special precautions I should take?

A: Yes, special precautions are necessary. Standard silica gel is slightly acidic and can cause the degradation of this compound on the column. To avoid this, you should use a deactivated stationary phase.

Recommended precautions:

  • Use Neutralized Silica Gel: Treat the silica gel with a base, such as triethylamine, before packing the column. A common practice is to use a solvent system containing a small percentage (e.g., 0.1-1%) of triethylamine.

  • Consider Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of acid-sensitive compounds.

  • Work Quickly: Minimize the time the compound spends on the column.

Quantitative Stability Data

ConditionExpected Stability of this compoundPrimary Degradation Pathway
Acidic (pH < 7) Low Acid-catalyzed hydrolysis of the vinyl ether
Neutral (pH ≈ 7) Moderate to High Generally stable, but can be sensitive to strong nucleophiles
Basic (pH > 7) Moderate Susceptible to Michael addition and potential polymerization

Experimental Protocols

The following is a general protocol for assessing the stability of this compound under different pH conditions.

Objective: To determine the stability of this compound at various pH values over time.

Materials:

  • This compound

  • Buffers of various pH (e.g., pH 2, 4, 7, 9, 12)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 HPLC column

Methodology:

Stability_Protocol cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare Stock Solution of This compound in Acetonitrile Prep_Samples Prepare Samples by Diluting Stock Solution in Buffers of Different pH Prep_Stock->Prep_Samples Incubate Incubate Samples at a Controlled Temperature (e.g., 25°C or 37°C) Prep_Samples->Incubate Sample Withdraw Aliquots at Specific Time Points (e.g., 0, 1, 2, 4, 8, 24 hours) Incubate->Sample Quench Quench Reaction if Necessary (e.g., by neutralizing the pH) Sample->Quench Analyze Analyze Samples by HPLC-UV to Quantify the Remaining This compound Quench->Analyze Plot Plot Concentration vs. Time to Determine Degradation Rate Analyze->Plot

Caption: Experimental workflow for assessing the pH stability of this compound.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always conduct their own experiments to determine the stability of this compound under their specific experimental conditions.

References

Troubleshooting unexpected results in reactions with "4-Methoxy-3-buten-2-one"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methoxy-3-buten-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in reactions involving this versatile reagent. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My reaction with this compound is giving a low yield of the desired product. What are the potential causes and solutions?

Low yields can stem from several factors related to the stability and reactivity of this compound.

  • Purity of Starting Material: Technical grade this compound is often around 90% pure.[1] Impurities can interfere with the reaction. It is advisable to check the purity of your starting material by ¹H NMR or GC-MS and consider purification by distillation if necessary.

  • Reaction Conditions: This compound is sensitive to strong acids, strong bases, and strong oxidizing agents.[2] Ensure your reaction conditions are compatible. For instance, in the synthesis of 1,3,5-triacetylbenzene, acetic acid is used as a catalyst in a specific molar equivalent.[1] Deviation from optimal conditions can lead to side reactions.

  • Temperature: Excessive heat can lead to decomposition or the formation of byproducts.[2][3] For example, in the self-condensation to form 1,3,5-triacetylbenzene, higher temperatures can promote the formation of acetophenone derivatives as byproducts.[3] It is crucial to maintain the recommended reaction temperature.

  • Scale of the Reaction: Some procedures do not scale up linearly. For example, the synthesis of 1,3,5-triacetylbenzene has been reported to give a lower yield on a larger scale compared to a smaller scale, despite extensive optimization.[1] If you are scaling up a reaction, consider performing it in smaller batches first.

2. I am observing unexpected side products in my reaction. What are the likely culprits?

The formation of unexpected side products is a common issue. Here are some possibilities:

  • Self-Condensation: this compound can undergo self-condensation, particularly in the presence of acid or base, to form 1,3,5-triacetylbenzene.[1][3] If your reaction conditions are acidic or basic and your desired reaction is slow, this self-condensation can become a significant side reaction.

  • Michael Addition Byproducts: In Michael additions, the possibility of a double addition of the nucleophile exists.[4] To minimize this, consider using a stoichiometric amount of the nucleophile or adding it slowly to the reaction mixture.

  • Polymerization: Although not explicitly documented for this compound, the related compound methyl vinyl ketone is known to polymerize spontaneously.[5][6] This is a potential pathway for material loss, especially if the reaction is run at elevated temperatures or for extended periods. The presence of a viscous, insoluble material in your reaction flask could be an indication of polymerization.

  • Hydrolysis: The enol ether moiety is susceptible to hydrolysis under acidic conditions, which could lead to the formation of acetylacetaldehyde and subsequent side reactions.

Troubleshooting Flowchart for Unexpected Side Products

Troubleshooting Unexpected Side Products start Unexpected Side Product Observed check_reaction_conditions Review Reaction Conditions (pH, Temp, Time) start->check_reaction_conditions acid_base_present Acid or Base Present? check_reaction_conditions->acid_base_present high_temp High Temperature? check_reaction_conditions->high_temp michael_addition Is it a Michael Addition? check_reaction_conditions->michael_addition self_condensation Potential Self-Condensation (e.g., 1,3,5-Triacetylbenzene) acid_base_present->self_condensation Yes hydrolysis Potential Hydrolysis of Enol Ether acid_base_present->hydrolysis Acidic end Isolate and Characterize Side Product (NMR, MS) acid_base_present->end No polymerization Potential Polymerization high_temp->polymerization Yes high_temp->end No self_condensation->end polymerization->end hydrolysis->end double_addition Potential Double Addition Byproduct michael_addition->double_addition Yes michael_addition->end No double_addition->end

Caption: A decision tree to diagnose the source of unexpected side products.

3. My Diels-Alder reaction using a diene generated from this compound is messy. How can I improve it?

When this compound is used as a precursor for dienes like 1-methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's diene), impurities can affect subsequent Diels-Alder reactions.

  • Purity of the Diene: The crude diene often contains residual this compound.[7] This unreacted starting material can lead to undesired cycloaddition products.[8] Careful fractional distillation of the diene is recommended to improve its purity.[7]

  • Reaction Stoichiometry: The amount of the dienophile can be critical. In some cases, using a non-equimolar ratio of the dienophile can favor the formation of side-products.[8] It is advisable to optimize the stoichiometry of your specific Diels-Alder reaction.

Quantitative Data Summary

The following tables summarize key quantitative data related to reactions with this compound.

Table 1: Yields for the Synthesis of 1,3,5-Triacetylbenzene

Scale (starting this compound)Yield of Recrystallized ProductReference
0.5 g70-89%[1]
15.0 g61-64%[1]

Table 2: Physical and Chemical Properties

PropertyValueReference(s)
Molecular FormulaC₅H₈O₂[9]
Molecular Weight100.12 g/mol [2]
Boiling Point68-69 °C / 14 mmHg
Density0.982 g/mL at 25 °C
Flash Point63 °C
Storage Temperature2-8 °C[2]

Key Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Triacetylbenzene [1]

  • Reaction Setup: A 250-mL round-bottomed flask is charged with trans-4-methoxy-3-buten-2-one (15.0 g, 0.135 mol), ethanol (120 mL), and deionized water (30 mL).

  • Catalyst Addition: Glacial acetic acid (0.9 mL, 0.015 mol) is added to the reaction mixture.

  • Reflux: The mixture is heated to reflux with stirring for 48 hours. The color of the reaction changes from pale yellow to orange.

  • Crystallization: The flask is cooled to room temperature and then placed in a -20 °C freezer for 18 hours to crystallize the product.

  • Isolation: The resulting yellow needles are collected by vacuum filtration and rinsed with cold anhydrous diethyl ether.

  • Recrystallization: The crude product is recrystallized from hot ethanol to yield pale yellow needles.

Signaling Pathway Diagram for 1,3,5-Triacetylbenzene Formation

Proposed Pathway for 1,3,5-Triacetylbenzene Formation reactant This compound intermediate1 Enol Intermediate reactant->intermediate1 H⁺ dimer Dimeric Adduct reactant->dimer + Intermediate trimer Trimeric Intermediate dimer->trimer + Intermediate product 1,3,5-Triacetylbenzene trimer->product - MeOH, -H₂O

Caption: A simplified proposed reaction pathway for the formation of 1,3,5-triacetylbenzene.

This technical support guide is intended to provide general assistance. Specific reaction outcomes can be highly dependent on the exact conditions, purity of reagents, and the nature of other reactants in the mixture. Always consult the primary literature and perform small-scale optimization experiments when developing new procedures.

References

Scalable synthesis of "4-Methoxy-3-buten-2-one" challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 4-Methoxy-3-buten-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common scalable synthesis routes for this compound?

A1: The most common scalable synthesis route starts from acetylacetaldehyde dimethyl acetal. This method typically involves an acid-catalyzed elimination of one equivalent of methanol to form the desired product. Another potential route, often used for analogous structures, is the Claisen-Schmidt condensation, which would involve the reaction of acetone with a suitable methoxy-substituted carbonyl compound under basic conditions.

Q2: What are the critical process parameters to control during the synthesis?

A2: For the synthesis from acetylacetaldehyde dimethyl acetal, precise control of temperature and the rate of acid addition are crucial to prevent side reactions and polymerization. For Claisen-Schmidt type condensations, the base concentration, reaction temperature, and reaction time significantly impact the yield and impurity profile.

Q3: What types of impurities are typically encountered in the scalable synthesis of this compound?

A3: Common impurities can originate from starting materials, side reactions, or product degradation. These may include unreacted starting materials, such as acetylacetaldehyde dimethyl acetal, the corresponding secondary alcohol from over-reduction if reducing agents are present, and higher-boiling condensation or polymerization byproducts.[1] The specific impurity profile is highly dependent on the chosen synthesis route.[1]

Q4: What are the recommended methods for purifying this compound at a large scale?

A4: For scalable purification, fractional distillation under reduced pressure is the most common and cost-effective method to separate the product from lower and higher boiling point impurities.[1] For achieving very high purity (>99.5%), preparative gas chromatography (Prep-GC) can be employed, although this is less common for very large quantities.[1]

Q5: Which analytical techniques are best suited for assessing the purity of the final product?

A5: Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for quantifying volatile impurities and confirming the identity of the product.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identifying any structural isomers or byproducts that may have formed.[1]

Q6: What are the storage and handling recommendations for this compound?

A6: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, bases, and oxidizing agents.[2] It is recommended to keep the container tightly closed and refrigerated (below 4°C / 39°F) to ensure stability.[2]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Side reactions or polymerization. - Product loss during workup or purification.- Monitor reaction progress using GC or TLC to ensure completion. - Optimize reaction temperature and catalyst/reagent concentration. - Ensure efficient extraction and minimize transfers during workup. - Optimize distillation parameters (pressure, temperature) to prevent product loss.
Low Purity (presence of starting materials) - Insufficient reaction time or temperature. - Inefficient purification.- Increase reaction time or temperature, monitoring for byproduct formation. - Improve the efficiency of fractional distillation by using a column with a higher number of theoretical plates.
Low Purity (presence of high-boiling impurities) - Side reactions such as self-condensation or polymerization. - Reaction temperature is too high.- Lower the reaction temperature. - Use a polymerization inhibitor if applicable. - Ensure efficient separation during fractional distillation, carefully collecting the main fraction.
Product Discoloration (dark brown/orange) - Presence of impurities. - Thermal decomposition during distillation.- Ensure all glassware is scrupulously clean. - Perform distillation under a higher vacuum to lower the boiling point and reduce thermal stress.[2] - The product itself is often described as a clear brown liquid, so some color may be inherent.[2]

Quantitative Data from Analogous Syntheses

The following table summarizes data from the synthesis of a structurally related compound, 4-(p-methoxyphenyl)-3-buten-2-one, which provides insights into potential process parameters for scalable production.

ParameterValueReference
Reactants Anisaldehyde, Acetone[2]
Catalyst Zinc Oxide[2]
Temperature 200°C[2]
Pressure 60 atmospheres[2]
Reaction Time 30 minutes[2]
Yield 90%[2]
Conversion 79%[2]

Experimental Protocols

Protocol 1: Synthesis from Acetylacetaldehyde Dimethyl Acetal (Illustrative)

This protocol is illustrative, based on the known transformation. Researchers should optimize conditions for their specific scale and equipment.

  • Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser attached to a vacuum line.

  • Charge Reactor: Charge the flask with acetylacetaldehyde dimethyl acetal.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to the stirred solution.

  • Reaction: Heat the mixture under reduced pressure. The methanol byproduct will be removed by distillation. Monitor the reaction progress by GC.

  • Workup: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional vacuum distillation.

Protocol 2: Claisen-Schmidt Condensation for 4-(p-methoxyphenyl)-3-buten-2-one

This is an example protocol for a related compound and illustrates the general procedure for this type of reaction.

  • Reaction Setup: A high-pressure reactor is charged with 50 parts of anisaldehyde, 100 parts of acetone, and 15 parts of zinc oxide.[2]

  • Reaction: The reactor is sealed and heated to 200°C for 30 minutes, during which the pressure will rise to approximately 60 atmospheres.[2]

  • Workup: After cooling, the reaction mixture is processed to isolate the crude product.

  • Purification: The product is purified by recrystallization or distillation, yielding yellowish crystals.[2]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product Start Starting Material (Acetylacetaldehyde Dimethyl Acetal) Reaction Acid-Catalyzed Elimination (Heating under vacuum) Start->Reaction Reagents Acid Catalyst (e.g., p-TsOH) Reagents->Reaction Monitoring In-Process Control (GC Analysis) Reaction->Monitoring Neutralization Neutralization Reaction->Neutralization Monitoring->Reaction Extraction Solvent Extraction Neutralization->Extraction Purification Fractional Vacuum Distillation Extraction->Purification FinalProduct This compound Purification->FinalProduct QC Quality Control (GC-MS, NMR) FinalProduct->QC

Caption: Synthesis Workflow for this compound.

Troubleshooting_Tree Start Low Yield or Purity Issue PurityCheck Check Purity by GC-MS Start->PurityCheck YieldCheck Check Reaction Completion Start->YieldCheck HighBoiling High-Boiling Impurities? PurityCheck->HighBoiling LowBoiling Starting Material Present? HighBoiling->LowBoiling No LowerTemp Lower Reaction Temperature HighBoiling->LowerTemp Yes OptimizeDistillation Optimize Distillation (Higher Vacuum, Better Column) LowBoiling->OptimizeDistillation No IncreaseTimeTemp Increase Reaction Time/Temp LowBoiling->IncreaseTimeTemp Yes IncompleteReaction Reaction Incomplete? YieldCheck->IncompleteReaction IncompleteReaction->IncreaseTimeTemp Yes CheckWorkup Review Workup & Extraction for Product Loss IncompleteReaction->CheckWorkup No

Caption: Troubleshooting Decision Tree for Synthesis Issues.

References

Technical Support Center: Purification of 4-Methoxy-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from 4-Methoxy-3-buten-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in technical grade this compound?

Technical grade this compound is often available with a purity of around 90%. The remaining 10% may consist of a variety of impurities, which can include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include materials like acetylacetaldehyde dimethyl acetal, methanol, or acetone.

  • Side-Reaction Products: Byproducts from unintended reactions, such as self-condensation products of the reactants or the product itself.

  • Degradation Products: this compound can be susceptible to degradation, especially under acidic or basic conditions, or upon exposure to heat and atmospheric conditions. This can lead to the formation of various byproducts.[1]

  • Isomers: Depending on the synthesis, geometric isomers (cis/trans) may be present.

Q2: What methods can be used to purify this compound?

The most common and effective methods for purifying this compound are fractional distillation and silica gel column chromatography. The choice between these methods depends on the nature of the impurities, the desired final purity, and the scale of the purification.

Q3: What level of purity can I expect from different purification methods?

The achievable purity depends on the chosen method and the careful execution of the protocol. The following table summarizes the expected purity levels for common purification techniques:

Purification MethodPrinciple of SeparationTypical Purity AchievedBest Suited For Removing
Fractional Distillation Differences in boiling points.> 99.5%[2]Impurities with significantly different boiling points.
Silica Gel Column Chromatography Differences in polarity.[3]> 99%Impurities with different polarities, including isomers and degradation products.
Preparative Gas Chromatography (Prep-GC) Partitioning between a stationary and mobile gas phase.> 99.9%[2]Trace impurities and closely related structural isomers on a smaller scale.

Q4: How can I assess the purity of my this compound sample?

Several analytical techniques can be used to determine the purity of your sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): For less volatile impurities, HPLC can be an effective analytical tool.

Experimental Protocols

Protocol 1: Fractional Distillation

This protocol is adapted from a standard procedure for purifying similar volatile organic compounds.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips

Procedure:

  • Setup: Assemble the fractional distillation apparatus, ensuring all joints are well-sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser.

  • Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the crude this compound and add a few boiling chips.

  • Distillation: Begin heating the flask gently. As the liquid boils, a vapor ring will slowly rise through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate of about 1-2 drops per second.[2]

  • Fraction Collection:

    • Forerun: Collect the initial, lower-boiling fraction in a separate receiving flask. This fraction will contain the most volatile impurities.

    • Main Fraction: Once the temperature stabilizes at the boiling point of this compound (approximately 200 °C at atmospheric pressure, though vacuum distillation is recommended to avoid degradation), switch to a clean receiving flask to collect the main product.

    • Final Fraction: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation before the distilling flask goes to dryness.[2]

  • Analysis: Analyze the purity of the main fraction using GC-MS or NMR.

Protocol 2: Silica Gel Column Chromatography

This is a general protocol for the purification of moderately polar organic compounds. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh for flash chromatography)[5]

  • Sand

  • Cotton or glass wool

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.[3]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[3]

    • Allow the silica gel to settle, tapping the column gently to ensure even packing.[3]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica gel column.

  • Elution:

    • Add the eluent to the top of the column and apply pressure (for flash chromatography) or allow it to flow by gravity.

    • Continuously add eluent to the column, ensuring the silica gel does not run dry.

  • Fraction Collection:

    • Collect the eluting solvent in a series of fractions.

    • Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guides

Fractional Distillation Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation - Distillation rate is too fast.- Inefficient fractionating column.- Reduce the heating rate to achieve a slower distillation rate (1-2 drops per second).- Use a longer or more efficient fractionating column (e.g., a packed column).
Bumping/Uneven Boiling - Lack of boiling chips.- Heating is too rapid.- Ensure fresh boiling chips are added before heating.- Heat the flask more gently and evenly.
Product Decomposition - High distillation temperature.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
No Product Distilling - Thermometer placed incorrectly.- Leak in the system.- Ensure the thermometer bulb is level with the side arm of the distillation head.- Check all joints and connections for leaks.
Silica Gel Column Chromatography Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation/Overlapping Bands - Incorrect eluent polarity.- Column was packed unevenly.- Optimize the eluent system using TLC. A good starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate.- Repack the column carefully, ensuring a homogenous slurry and gentle tapping to settle the silica gel.
Cracked or Channeled Column - The silica gel ran dry during the run.- Always keep the solvent level above the top of the silica gel.
Compound Won't Elute - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
Streaking of Bands - The compound is too polar for the chosen eluent.- Sample is degrading on the silica gel.- Increase the polarity of the eluent.- Silica gel is slightly acidic; if the compound is acid-sensitive, consider using neutral alumina as the stationary phase or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent.[3]

Visualizing Experimental Workflows

experimental_workflow cluster_distillation Fractional Distillation Workflow cluster_chromatography Column Chromatography Workflow crude_dist Crude this compound setup_dist Assemble Distillation Apparatus crude_dist->setup_dist distill Heat and Distill setup_dist->distill collect_forerun Collect Forerun (Impurities) distill->collect_forerun collect_main Collect Main Fraction distill->collect_main analyze_dist Analyze Purity (GC-MS, NMR) collect_main->analyze_dist pure_dist Purified Product (>99.5%) analyze_dist->pure_dist crude_chrom Crude this compound pack_column Pack Silica Gel Column crude_chrom->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Remove Solvent combine_pure->evaporate pure_chrom Purified Product (>99%) evaporate->pure_chrom

Caption: A comparison of the experimental workflows for purification by fractional distillation and column chromatography.

troubleshooting_logic cluster_problem Problem Identification cluster_distillation_solutions Distillation Solutions cluster_chromatography_solutions Chromatography Solutions start Purification Issue Encountered poor_sep Poor Separation start->poor_sep no_product No Product Recovery start->no_product decomp Product Decomposition start->decomp dist_sol1 Decrease Distillation Rate poor_sep->dist_sol1 Distillation dist_sol2 Use More Efficient Column poor_sep->dist_sol2 Distillation chrom_sol1 Optimize Eluent Polarity poor_sep->chrom_sol1 Chromatography chrom_sol2 Repack Column poor_sep->chrom_sol2 Chromatography dist_sol3 Check for Leaks no_product->dist_sol3 Distillation chrom_sol3 Increase Eluent Polarity no_product->chrom_sol3 Chromatography dist_sol4 Use Vacuum Distillation decomp->dist_sol4 Distillation chrom_sol4 Use Neutral Stationary Phase decomp->chrom_sol4 Chromatography

Caption: A logical flowchart for troubleshooting common issues during the purification of this compound.

References

"4-Methoxy-3-buten-2-one" decomposition pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-3-buten-2-one. The information is designed to help anticipate and resolve issues related to the compound's stability and decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: this compound is susceptible to degradation through several pathways due to its functional groups: an enol ether and an α,β-unsaturated ketone. The primary factors that can induce decomposition are:

  • pH: The compound is sensitive to both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate the rate of decomposition.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can cause oxidative degradation.

  • Polymerization Initiators: Trace impurities or certain conditions can initiate polymerization.

Q2: What are the main decomposition pathways for this compound?

A2: The main decomposition pathways include:

  • Acid-Catalyzed Hydrolysis: The enol ether functionality is prone to hydrolysis under acidic conditions, leading to the formation of 1,3-dicarbonyl compounds.

  • Base-Catalyzed Decomposition: In the presence of a base, the compound can undergo several reactions, including Michael addition of nucleophiles (like water) or other base-catalyzed condensations.

  • Polymerization: Both anionic and radical polymerization can occur at the α,β-unsaturated system, leading to the formation of oligomeric or polymeric materials.

  • Photodegradation: As an α,β-unsaturated ketone, it can undergo various photochemical reactions upon exposure to light.

Q3: How should I properly store this compound and its solutions to prevent decomposition?

A3: To ensure the stability of this compound, the following storage conditions are recommended:

ConditionRecommendationRationale
Temperature Store at 2-8°C.[1][2]Reduces the rate of thermal decomposition and potential polymerization.
Light Store in an amber or opaque container, or in the dark.Prevents photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes contact with oxygen, preventing oxidative degradation.
Container Use a tightly sealed container.Prevents evaporation and exposure to moisture and air.
Purity Use high-purity material, free from acidic, basic, or radical impurities.Impurities can catalyze decomposition pathways.

For solutions, it is also recommended to use aprotic solvents and to prepare them fresh when possible. If an aqueous solution is necessary, it should be buffered to a neutral pH.

Troubleshooting Guides

Problem 1: My sample of this compound has developed a yellow or brown color and/or has become viscous or solidified.

  • Possible Cause: This is a strong indication of polymerization. The α,β-unsaturated ketone system can undergo self-condensation or polymerization, which is often accelerated by heat, light, or trace impurities.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the material has been stored according to the recommendations (cool, dark, inert atmosphere).

    • Check for Inhibitors: For long-term storage or if the material will be subjected to heat (e.g., distillation), the addition of a polymerization inhibitor may be necessary.

    • Purification: If the material is still liquid but discolored, redistillation under reduced pressure and in the presence of an inhibitor might be possible. However, exercise extreme caution as heating can accelerate runaway polymerization.

Problem 2: I am seeing an unexpected loss of my compound in solution during my experiments, especially in aqueous or protic solvents.

  • Possible Cause: This is likely due to hydrolysis of the enol ether. This reaction is particularly rapid under acidic conditions but can also occur under basic conditions.

  • Troubleshooting Steps:

    • Control pH: If your experimental conditions permit, buffer your solution to a neutral pH (around 6-7).

    • Solvent Choice: Whenever possible, use aprotic solvents (e.g., THF, ether, acetonitrile, benzene) to avoid hydrolysis.[1][2]

    • Temperature Control: Perform your experiments at the lowest feasible temperature to slow down the rate of hydrolysis.

    • Fresh Solutions: Prepare solutions of this compound immediately before use.

Decomposition Pathways and Prevention

Below are diagrams illustrating the key decomposition pathways and a suggested experimental workflow for stability testing.

Decomposition Pathways of this compound cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Decomposition cluster_poly Polymerization M4B This compound Protonation Protonation at C-3 M4B->Protonation H+ Michael Michael Addition of OH- M4B->Michael OH- Initiation Initiation (Radical or Anionic) M4B->Initiation Initiator/Heat/Light Oxonium Oxonium Ion Intermediate Protonation->Oxonium Attack Nucleophilic Attack by H2O Oxonium->Attack Hemiacetal Hemiacetal Intermediate Attack->Hemiacetal Decomposition_A Decomposition Hemiacetal->Decomposition_A Enolate Enolate Intermediate Michael->Enolate Decomposition_B Decomposition Products Enolate->Decomposition_B Polymer Polymer/Oligomer Initiation->Polymer

Caption: Key decomposition pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is a general guideline for investigating the stability of this compound under various stress conditions. It is based on principles used in pharmaceutical forced degradation studies.[3][4][5][6][7]

Objective: To identify potential degradation products and pathways, and to determine the intrinsic stability of the compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. A parallel experiment can be conducted at 60°C for 8 hours for accelerated degradation.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a sample of the solid compound and a sample of the stock solution in an oven at a controlled temperature (e.g., 60°C) for a specified period.

    • Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot from each stress condition.

    • If necessary, neutralize the acidic and basic samples.

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of remaining this compound and to detect the formation of any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Characterize the major degradation products using techniques like LC-MS if necessary.

Workflow for Forced Degradation Study Start Prepare Stock Solution (1 mg/mL in MeOH) Stress Expose to Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1M HCl) Stress->Acid Base Base Hydrolysis (0.1M NaOH) Stress->Base Oxidation Oxidation (3% H2O2) Stress->Oxidation Thermal Thermal (60°C) Stress->Thermal Photo Photolytic Stress->Photo Analysis Analyze by HPLC at Time Points Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Evaluate Degradation and Identify Products Analysis->Data

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Prevention of Polymerization during Synthesis or Purification

Objective: To provide a general procedure for inhibiting the polymerization of this compound during processes that may involve heat, such as distillation.

Materials:

  • Crude this compound

  • Polymerization inhibitor (e.g., hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ))

  • Distillation apparatus

  • Vacuum source

  • Cooled receiving flask

Procedure:

  • Inhibitor Addition: Before starting the distillation, add a polymerization inhibitor to the crude this compound. A typical concentration is 100-500 ppm.

  • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.

  • Cooled Receiver: The receiving flask should be cooled (e.g., in an ice bath) to quickly quench the distilled product and reduce its reactivity. It is also good practice to add a small amount of inhibitor to the receiving flask before starting the distillation.

  • Storage: Store the purified, inhibitor-containing product under the recommended conditions (cool, dark, inert atmosphere).

Quantitative Data Summary (Hypothetical Example for Stability Study)

The following table illustrates how quantitative data from a forced degradation study could be presented. Actual values would need to be determined experimentally.

Stress ConditionDurationTemperature% DegradationMajor Degradants
0.1 M HCl24 h25°C~15%1,3-Diketone
0.1 M NaOH24 h25°C~10%Michael Adduct
3% H₂O₂24 h25°C~5%Oxidized Products
Heat48 h60°C~20%Polymer, Isomers
Light24 h25°C~8%Photodimers

References

Validation & Comparative

A Comparative Guide to Dienophiles in Diels-Alder Reactions: 4-Methoxy-3-buten-2-one vs. Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and stereospecific method for the formation of six-membered rings. The choice of dienophile is critical as it significantly influences the reaction rate, yield, and stereoselectivity of the resulting cycloadduct. This guide offers an objective comparison of the performance of 4-methoxy-3-buten-2-one against other commonly employed dienophiles—maleic anhydride, methyl vinyl ketone, and acrylonitrile—in Diels-Alder reactions with cyclopentadiene. The information presented is supported by experimental data to aid researchers in selecting the optimal dienophile for their synthetic endeavors.

Dienophile Reactivity and Stereoselectivity: A Tabulated Comparison

The reactivity of a dienophile in a normal electron-demand Diels-Alder reaction is largely governed by the presence of electron-withdrawing groups that lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The stereochemical outcome, particularly the ratio of endo to exo products, is influenced by a combination of electronic and steric factors.

The following tables summarize the available quantitative data for the Diels-Alder reaction of cyclopentadiene with this compound and the selected alternative dienophiles.

Table 1: Reaction Conditions and Yields

DienophileDieneSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
This compoundCyclopentadieneDiethyl ether02485
Maleic AnhydrideCyclopentadieneEthyl acetate/HexaneRoom Temp< 1~90-95
Methyl Vinyl KetoneCyclopentadieneDioxane20Not specifiedNot specified
AcrylonitrileCyclopentadieneNeat15018~80

Table 2: Stereoselectivity (Endo/Exo Ratio)

DienophileDieneSolventTemperature (°C)Endo:Exo RatioReference
This compoundCyclopentadieneDiethyl ether0>95:5
Maleic AnhydrideCyclopentadieneEthyl acetate/HexaneRoom TempPredominantly Endo
Methyl Vinyl KetoneCyclopentadieneVarious25Solvent Dependent
AcrylonitrileCyclopentadieneNeat15075:25

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are the experimental protocols for the Diels-Alder reactions cited in this guide.

Diels-Alder Reaction of this compound with Cyclopentadiene

Procedure:

  • Freshly distill cyclopentadiene from its dimer, dicyclopentadiene, by heating to approximately 170 °C. Collect the cyclopentadiene monomer in a flask cooled to 0 °C.

  • To a solution of this compound (1.0 equivalent) in diethyl ether at 0 °C, add freshly distilled cyclopentadiene (1.2 equivalents) dropwise with stirring.

  • Allow the reaction mixture to stir at 0 °C for 24 hours.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the endo and exo adducts.

Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene

Procedure:

  • Dissolve maleic anhydride (1.0 equivalent) in ethyl acetate with gentle warming.

  • Add an equal volume of hexane to the solution.

  • Cool the mixture in an ice bath.

  • Add freshly distilled cyclopentadiene (1.1 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture, which will result in the precipitation of the product.

  • Collect the crystalline product by vacuum filtration and wash with cold petroleum ether.

Diels-Alder Reaction of Methyl Vinyl Ketone with Cyclopentadiene

Procedure:

  • To a stirred solution of methyl vinyl ketone (1.0 equivalent) in a suitable solvent (e.g., dioxane), add freshly distilled cyclopentadiene (1.2 equivalents) at room temperature.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting adducts can be separated and purified by fractional distillation or column chromatography.

Diels-Alder Reaction of Acrylonitrile with Cyclopentadiene

Procedure:

  • In a sealed tube, combine freshly distilled cyclopentadiene (1.0 equivalent) and acrylonitrile (1.2 equivalents).

  • Heat the mixture at 150 °C for 18 hours.

  • After cooling to room temperature, the reaction mixture is subjected to fractional distillation to isolate the endo and exo adducts.

Reaction Mechanisms and Experimental Workflow

The Diels-Alder reaction proceeds through a concerted pericyclic mechanism, involving a cyclic transition state. The stereochemical outcome is dictated by the geometry of approach of the diene and dienophile.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Diene Diene (Cyclopentadiene) TS [4+2] Cyclic Transition State Diene->TS Dienophile Dienophile (e.g., this compound) Dienophile->TS Endo Endo Adduct TS->Endo Kinetic Control (Lower Activation Energy) Exo Exo Adduct TS->Exo Thermodynamic Control (More Stable Product) Experimental_Workflow start Start prep_diene Prepare Diene (Crack Dicyclopentadiene) start->prep_diene setup_reaction Set up Reaction (Solvent, Dienophile) prep_diene->setup_reaction run_reaction Run Reaction (Temperature, Time) setup_reaction->run_reaction workup Work-up (Solvent Removal) run_reaction->workup purification Purification (Chromatography/Distillation) workup->purification analysis Analysis (NMR, GC-MS) purification->analysis endo_exo Determine Endo/Exo Ratio analysis->endo_exo yield Calculate Yield analysis->yield end End endo_exo->end yield->end

Comparative Reactivity Analysis of 4-Methoxy-3-buten-2-one and Its Analogs in Michael Additions and Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the reactivity of 4-Methoxy-3-buten-2-one and its structurally related analogs. The focus is on two fundamental and widely utilized transformations in organic synthesis: the Michael addition and the Diels-Alder reaction. Understanding the relative reactivity of these building blocks is crucial for designing efficient synthetic routes and for the development of novel therapeutics, particularly in the context of covalent inhibitors and complex molecule synthesis.

Introduction to the Reactivity of α,β-Unsaturated Ketones

This compound belongs to the class of α,β-unsaturated ketones, also known as enones. The reactivity of these compounds is primarily governed by the conjugated system formed by the carbon-carbon double bond and the carbonyl group. This conjugation results in a polarized molecule with two principal electrophilic sites: the carbonyl carbon and the β-carbon. Nucleophilic attack can occur at either of these positions, leading to 1,2-addition (at the carbonyl) or 1,4-addition (at the β-carbon), the latter being termed a Michael addition. Furthermore, the electron-deficient double bond of enones makes them excellent dienophiles in Diels-Alder reactions.

The electronic and steric nature of substituents on the enone backbone significantly influences its reactivity. Electron-donating groups generally decrease the electrophilicity of the β-carbon, thus reducing the rate of Michael additions. Conversely, electron-withdrawing groups enhance reactivity. Steric hindrance around the electrophilic centers can also play a significant role in modulating the reaction rates.

This guide will compare the reactivity of this compound with two key analogs: Methyl vinyl ketone (MVK) , which lacks a substituent at the β-position, and Pent-3-en-2-one , which possesses a methyl group at the β-position. The methoxy group in this compound is an electron-donating group, and its effect on reactivity will be a central point of comparison.

Comparative Reactivity in Michael Additions

The Michael addition is a nucleophilic 1,4-conjugate addition to an α,β-unsaturated carbonyl compound. The reaction is of broad synthetic utility for the formation of carbon-carbon and carbon-heteroatom bonds.

General Reaction Scheme

Michael_Addition reactant1 Enone intermediate Enolate Intermediate reactant1->intermediate 1,4-Addition reactant2 Nucleophile reactant2->intermediate product Michael Adduct intermediate->product Protonation Diels_Alder reactant1 Diene product Cyclohexene Adduct reactant1->product [4+2] Cycloaddition reactant2 Dienophile (Enone) reactant2->product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_reactants Prepare stock solutions of enones and nucleophile/diene initiate Initiate reaction by mixing reactants in a thermostatted cell prep_reactants->initiate prep_instrument Equilibrate analytical instrument (e.g., UV-Vis or NMR) prep_instrument->initiate monitor Monitor reaction progress over time initiate->monitor plot Plot concentration vs. time monitor->plot calculate Calculate pseudo-first-order rate constants plot->calculate compare Determine second-order rate constants and compare calculate->compare

Spectroscopic Validation of 4-Methoxy-3-buten-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic validation of the chemical structure of 4-Methoxy-3-buten-2-one, a versatile precursor in organic synthesis. Through a detailed comparison with its structural isomers, 1-Methoxy-3-buten-2-one and 4-Methoxy-2-butanone, this document offers an objective analysis supported by experimental and predicted spectroscopic data. The presented methodologies and data are intended to assist researchers in the unambiguous identification and characterization of this important compound.

Structural Comparison

The three isomers under consideration, while sharing the same molecular formula (C₅H₈O₂), exhibit distinct structural features that give rise to unique spectroscopic signatures.

  • This compound: An α,β-unsaturated ketone with a methoxy group at the β-position. The conjugation between the double bond and the carbonyl group is a key feature influencing its spectral properties.

  • 1-Methoxy-3-buten-2-one: A ketone with a methoxy group on the α-carbon and a terminal double bond. The carbonyl group is not in conjugation with the double bond.

  • 4-Methoxy-2-butanone: A saturated ketone with a methoxy group on the terminal carbon.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound and its isomers. The data for 1-Methoxy-3-buten-2-one is predicted based on established spectroscopic principles due to the limited availability of experimental spectra.

Table 1: ¹H NMR Data (δ, ppm)

Proton AssignmentThis compound (Experimental)1-Methoxy-3-buten-2-one (Predicted)4-Methoxy-2-butanone (Experimental)
CH₃-C=O2.19 (s)2.25 (s)2.15 (s)
=CH-C=O5.59 (d, J=12.9 Hz)5.90 (dd, J=17.5, 10.5 Hz)-
=CH-O7.57 (d, J=12.9 Hz)5.30 (d, J=17.5 Hz), 5.20 (d, J=10.5 Hz)-
O-CH₃3.71 (s)3.40 (s)3.32 (s)
O-CH₂-C=O-4.10 (s)-
C-CH₂-C--2.75 (t, J=6.0 Hz)
O-CH₂-C--3.65 (t, J=6.0 Hz)

Table 2: ¹³C NMR Data (δ, ppm)

Carbon AssignmentThis compound (Experimental)1-Methoxy-3-buten-2-one (Predicted)4-Methoxy-2-butanone (Experimental)
C =O198.1205.0208.5
C H₃-C=O27.528.030.1
=C H-C=O108.2135.0-
=C H-O162.5118.0-
O-C H₃57.052.058.8
O-C H₂-C=O-75.0-
C-C H₂-C--45.8
O-C H₂-C--68.5

Table 3: IR Spectroscopy Data (cm⁻¹)

Functional GroupThis compound (Experimental)1-Methoxy-3-buten-2-one (Predicted)4-Methoxy-2-butanone (Experimental)
C=O Stretch~1670 (conjugated)~1720 (non-conjugated)~1715 (saturated)
C=C Stretch~1620~1645-
C-O Stretch~1250, ~1030~1100~1120

Table 4: Mass Spectrometry Data (m/z)

IonThis compound (Experimental)1-Methoxy-3-buten-2-one (Predicted)4-Methoxy-2-butanone (Experimental)
[M]⁺100100102
[M-CH₃]⁺858587
[M-OCH₃]⁺696971
[CH₃CO]⁺434343
[M-CH₂CO]⁺5858-
[M-C₃H₅O]⁺--45

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectra Acquisition:

    • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Parameters:

      • Pulse sequence: Standard single-pulse experiment (zg30).

      • Spectral width: -2 to 12 ppm.

      • Number of scans: 16-64, depending on sample concentration.

      • Relaxation delay (d1): 1-5 seconds.

    • ¹³C NMR Parameters:

      • Pulse sequence: Proton-decoupled pulse program (zgpg30).

      • Spectral width: 0 to 220 ppm.

      • Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

      • Relaxation delay (d1): 2 seconds.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-IR Spectroscopy:

    • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). For solid samples, a small amount of the powder is pressed firmly against the crystal.

    • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Data Acquisition:

      • Collect a background spectrum of the clean, empty ATR crystal.

      • Collect the sample spectrum.

      • Spectral range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of scans: 16-32.

    • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Electron Ionization (EI)-Mass Spectrometry:

    • Sample Introduction: Introduce the sample via a direct insertion probe for solids or a gas chromatography (GC) inlet for liquids.

    • Instrumentation: Employ a mass spectrometer with an EI source.

    • Ionization Parameters:

      • Electron energy: 70 eV.

      • Source temperature: 200-250 °C.

    • Mass Analysis: Scan a mass range of m/z 35-300.

    • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Spectroscopic Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of the "this compound" structure.

Spectroscopic_Validation cluster_proposed Proposed Structure cluster_alternatives Alternative Structures cluster_prediction Prediction of Spectroscopic Data cluster_experiment Experimental Analysis cluster_comparison Data Comparison and Validation cluster_conclusion Conclusion Proposed This compound Predict_Proposed Expected Spectra for This compound Proposed->Predict_Proposed Alternative1 1-Methoxy-3-buten-2-one Predict_Alt1 Expected Spectra for 1-Methoxy-3-buten-2-one Alternative1->Predict_Alt1 Alternative2 4-Methoxy-2-butanone Predict_Alt2 Expected Spectra for 4-Methoxy-2-butanone Alternative2->Predict_Alt2 Compare_Proposed Compare Experimental Data with Predicted Data for This compound Predict_Proposed->Compare_Proposed Compare_Alt1 Compare Experimental Data with Predicted Data for 1-Methoxy-3-buten-2-one Predict_Alt1->Compare_Alt1 Compare_Alt2 Compare Experimental Data with Predicted Data for 4-Methoxy-2-butanone Predict_Alt2->Compare_Alt2 Acquire_Data Acquire Experimental Spectra (1H NMR, 13C NMR, IR, MS) Acquire_Data->Compare_Proposed Acquire_Data->Compare_Alt1 Acquire_Data->Compare_Alt2 Validation Structure Validated Compare_Proposed->Validation Match

Caption: Workflow for the spectroscopic validation of this compound.

Conclusion

The presented spectroscopic data provides a clear and definitive validation for the structure of this compound. The unique chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra, the position of the carbonyl stretch in the IR spectrum, and the specific fragmentation pattern in the mass spectrum are all consistent with the proposed structure and distinct from its isomers. This guide serves as a valuable resource for the accurate identification and characterization of this compound in a research and development setting.

A Comparative Guide to Analytical Methods for Determining the Purity of 4-Methoxy-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical compounds is a critical aspect of research and development, particularly in the pharmaceutical industry. This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of 4-Methoxy-3-buten-2-one, a versatile building block in organic synthesis. We will delve into the principles, experimental protocols, and performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Method Comparison Overview

The choice of analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and sensitivity. For a volatile compound like this compound, GC-MS is often the method of choice. However, HPLC and qNMR offer valuable alternatives with distinct advantages.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile components in the gas phase followed by mass-based detection.Separation of components in a liquid phase based on their interactions with a stationary phase.Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei.
Applicability to this compound High - ideal for volatile, thermally stable compounds.Moderate - may require derivatization for optimal detection.High - provides structural and quantitative information without a specific reference standard of the analyte.
Typical Purity Range Determined >99%>98%>99.5%
Strengths High resolution, high sensitivity, excellent for identifying volatile impurities.Wide applicability to a broad range of compounds, versatile detection methods.Primary analytical method, highly accurate and precise, provides structural information on impurities.
Limitations Limited to volatile and thermally stable compounds.May have lower resolution for highly volatile compounds without derivatization.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the volatile nature of this compound, GC-MS is a highly suitable method for its purity analysis.

Experimental Protocol

A typical GC-MS protocol for the analysis of this compound would involve the following steps:

Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Data Presentation
Performance CharacteristicTypical Value
Linearity (R²) >0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Note: These values are estimates based on the analysis of similar volatile organic compounds and may vary depending on the specific instrumentation and method validation.

High-Performance Liquid Chromatography (HPLC)

While GC is often preferred for volatile compounds, HPLC can be a viable alternative, especially when dealing with complex matrices or when a GC system is unavailable. For non-chromophoric or poorly retained compounds like this compound, derivatization is often employed to enhance detection and retention. A common derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (DNPH), which forms a stable, UV-active hydrazone.

Experimental Protocol

Derivatization:

  • Prepare a solution of 2,4-dinitrophenylhydrazine in a suitable solvent (e.g., acetonitrile with a catalytic amount of acid).

  • Mix a known amount of the this compound sample with the DNPH solution.

  • Allow the reaction to proceed to completion (gentle heating may be required).

  • Dilute the resulting solution to a known volume with the mobile phase.

Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 50% acetonitrile.

    • Increase to 90% acetonitrile over 15 minutes.

    • Hold at 90% for 5 minutes.

    • Return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 365 nm (for the DNPH derivative).

  • Injection Volume: 10 µL.

Data Presentation
Performance CharacteristicTypical Value
Linearity (R²) >0.998
Limit of Detection (LOD) 0.05 - 0.2 µg/mL
Limit of Quantitation (LOQ) 0.2 - 1.0 µg/mL
Precision (RSD%) < 3%
Accuracy (Recovery %) 97 - 103%

Note: These values are estimates based on the analysis of other ketones using a similar derivatization method and may vary depending on the specific instrumentation and method validation.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard. The purity is determined by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[1][2][3]

Experimental Protocol

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.

  • Accurately weigh a specific amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The chosen internal standard should have signals that do not overlap with the analyte's signals.

  • Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.

Instrumentation and Data Acquisition:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification. A delay of 30-60 seconds is often sufficient.

  • Number of Scans: Sufficient scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

Data Processing and Purity Calculation:

  • Process the acquired FID with appropriate phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Data Presentation
Performance CharacteristicTypical Value
Linearity (R²) Not applicable (primary method)
Limit of Detection (LOD) ~0.1% (w/w)
Limit of Quantitation (LOQ) ~0.5% (w/w)
Precision (RSD%) < 1%
Accuracy High (traceable to SI units)

Note: These values are typical for qNMR analyses of small organic molecules.

Visualization of Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the typical experimental workflows for each analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate GC Separation inject->separate detect MS Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh_sample Weigh Sample derivatize Derivatize with DNPH weigh_sample->derivatize dilute Dilute derivatize->dilute inject_hplc Inject Sample dilute->inject_hplc separate_hplc HPLC Separation inject_hplc->separate_hplc detect_uv UV Detection separate_hplc->detect_uv integrate_hplc Integrate Peaks detect_uv->integrate_hplc quantify_hplc Quantify Purity integrate_hplc->quantify_hplc

HPLC (with Derivatization) Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing weigh_sample_qnmr Weigh Sample & Internal Std dissolve_qnmr Dissolve in Deuterated Solvent weigh_sample_qnmr->dissolve_qnmr acquire_fid Acquire FID dissolve_qnmr->acquire_fid process_spectrum Process Spectrum acquire_fid->process_spectrum integrate_signals Integrate Signals process_spectrum->integrate_signals calculate_purity Calculate Purity integrate_signals->calculate_purity

qNMR Experimental Workflow

Conclusion

The determination of purity for this compound can be effectively achieved using GC-MS, HPLC (with derivatization), and qNMR.

  • GC-MS stands out as the most direct and sensitive chromatographic method for this volatile compound, providing excellent separation and identification of volatile impurities.

  • HPLC with derivatization offers a robust alternative, particularly useful when GC is not available or for analyzing less volatile impurities.

  • qNMR provides the highest accuracy and precision as a primary method, offering direct purity assessment without the need for a specific reference standard of the analyte and giving valuable structural information about any impurities present.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the available instrumentation, the required level of accuracy, and the nature of the expected impurities. For routine quality control, GC-MS is often the most practical choice. For the certification of reference materials or in cases where the highest accuracy is demanded, qNMR is the superior technique.

References

A Comparative Guide to the Synthesis of 4-Methoxy-3-buten-2-one: Efficacy and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 4-Methoxy-3-buten-2-one stands out as a valuable building block, notably as a precursor to the highly reactive Danishefsky's diene used in Diels-Alder reactions, and in the synthesis of complex molecules like hydroisoquinolines and manzamine.[1] This guide provides a comparative analysis of prominent synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a discussion of alternative reagents.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several pathways. Here, we compare two primary methods: the acid-catalyzed elimination of methanol from 4,4-dimethoxy-2-butanone and a route originating from 1-methoxy-1-buten-3-yne.

Parameter Route 1: From 4,4-Dimethoxy-2-butanone Route 2: From 1-Methoxy-1-buten-3-yne
Starting Material 4,4-Dimethoxy-2-butanone (Acetylacetaldehyde dimethyl acetal)1-Methoxy-1-buten-3-yne
Key Transformation Acid-catalyzed elimination of methanolHydration of the alkyne
Reported Yield High (Specific yield data not consistently reported in readily available literature, but the precursor synthesis is high-yielding)Data not readily available in comparative literature
Reagents & Conditions Acid catalyst (e.g., p-toluenesulfonic acid), heatSulfuric acid, methanol, barium oxide, silicon dioxide, 300 °C
Advantages Readily available starting material, simpler procedureDirect formation of the enone system
Disadvantages Requires synthesis of the precursor, potential for side reactionsHarsh reaction conditions, limited availability of starting material

Experimental Protocols

Route 1: Synthesis of this compound from 4,4-Dimethoxy-2-butanone

This two-step process begins with the synthesis of the precursor, 4,4-dimethoxy-2-butanone, followed by the elimination of methanol.

Step 1: Synthesis of 4,4-Dimethoxy-2-butanone (Acetylacetaldehyde dimethyl acetal)

This procedure is adapted from the synthesis of related β-dicarbonyl compounds via Claisen condensation.

Materials:

  • Sodium metal

  • Anhydrous methanol

  • Acetone

  • Methyl formate

  • Strong acid (e.g., sulfuric acid)

Procedure:

  • Prepare a solution of sodium methoxide by carefully dissolving sodium metal in anhydrous methanol.

  • In a separate reaction vessel, perform a Claisen ester condensation of acetone and methyl formate in the presence of the prepared sodium methoxide to yield the sodium enolate of butenone.[2]

  • The resulting sodium enolate is then treated with methanol under strong acid catalysis to produce 4,4-dimethoxy-2-butanone.[2] The product can be purified by distillation.

Step 2: Acid-Catalyzed Elimination of Methanol

Materials:

  • 4,4-Dimethoxy-2-butanone

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Inert solvent (e.g., toluene)

Procedure:

  • Dissolve 4,4-dimethoxy-2-butanone in an inert solvent such as toluene.

  • Add a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid.

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the methanol that is eliminated.

  • Monitor the reaction by techniques such as TLC or GC until completion.

  • Upon completion, cool the reaction mixture, wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Route 2: Synthesis from 1-Methoxy-1-buten-3-yne

This method involves the hydration of an enyne.

Materials:

  • 1-Methoxy-1-buten-3-yne

  • Sulfuric acid

  • Methanol

  • Barium oxide

  • Silicon dioxide

Procedure: According to a cited reference, the synthesis involves a multi-step reaction with two key stages:

  • Treatment with sulfuric acid.

  • Reaction with methanol in the presence of barium oxide and silicon dioxide at 300 °C.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_route1 Route 1: From 4,4-Dimethoxy-2-butanone cluster_route2 Route 2: From 1-Methoxy-1-buten-3-yne A1 Acetone + Methyl Formate A2 Sodium Enolate of Butenone A1->A2 Claisen Condensation (Sodium Methoxide) A3 4,4-Dimethoxy-2-butanone A2->A3 Acid-catalyzed Acetalization (MeOH) A4 This compound A3->A4 Acid-catalyzed Elimination of MeOH B1 1-Methoxy-1-buten-3-yne B2 This compound B1->B2 Hydration (H₂SO₄, MeOH, BaO, SiO₂, 300°C)

Caption: Synthetic routes to this compound.

Alternatives to this compound

The primary application of this compound is as a precursor to Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene). Therefore, alternatives can be considered at the level of the diene precursor or the diene itself.

Alternative Dienophile Precursors:

While this compound is a common precursor, other β-alkoxy-α,β-unsaturated ketones could potentially be used to generate analogous dienes. The choice of the alkoxy group can influence the reactivity and stability of both the precursor and the resulting diene.

Alternative Dienes in Diels-Alder Reactions:

For Diels-Alder reactions, several other electron-rich dienes can be employed as alternatives to Danishefsky's diene.

  • Rawal's Diene (1-amino-3-tert-butyldimethylsilyloxy-1,3-butadiene): This diene is known for its high reactivity, often proceeding under mild thermal conditions without the need for Lewis acid catalysis. This can be advantageous for acid-sensitive substrates.

  • Brassard's Diene (1,3-bis(trimethylsilyloxy)-1,3-butadiene): This diene is also highly reactive and participates in Diels-Alder reactions with a variety of dienophiles.

A comparative study of Danishefsky's diene (DD) and Rawal's diene (RD) in hetero-Diels-Alder reactions with aldehydes showed that RD can exhibit higher reactivity and may be more suitable for scaled-up syntheses of dihydropyranone products due to milder reaction conditions.

Experimental Workflow for Diene Synthesis

The following workflow illustrates the synthesis of Danishefsky's diene from this compound.

Diene_Synthesis_Workflow Start Start: Reagents Reagents This compound Triethylamine Zinc Chloride Chlorotrimethylsilane Benzene Start->Reagents Reaction Reaction Setup (Inert atmosphere, cooling) Reagents->Reaction Workup Workup (Filtration, Extraction) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product Danishefsky's Diene Purification->Product

Caption: Workflow for the synthesis of Danishefsky's diene.

Conclusion

The synthesis of this compound via the acid-catalyzed elimination of methanol from 4,4-dimethoxy-2-butanone appears to be a more practical and accessible route compared to the high-temperature process starting from 1-methoxy-1-buten-3-yne, primarily due to the availability of starting materials and milder reaction conditions. For applications in Diels-Alder reactions, while this compound is an effective precursor for Danishefsky's diene, researchers should also consider alternative highly reactive dienes like Rawal's diene, which may offer advantages in terms of reactivity and reaction conditions for specific substrates. The choice of synthetic route and reagents will ultimately depend on the specific requirements of the target molecule, scale of the reaction, and the availability of starting materials and equipment.

References

Comparative Guide to the Structure-Activity Relationship of α,β-Unsaturated Ketones: A Proxy for 4-Methoxy-3-buten-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of publicly available scientific literature reveals a notable absence of research on the structure-activity relationships (SAR) of 4-Methoxy-3-buten-2-one derivatives.[1] Public chemical databases confirm the physicochemical properties of the parent compound, but do not contain associated biological activity data or pharmacological studies.[1] Consequently, a direct comparative guide based on experimental data for these specific derivatives cannot be constructed at this time.

This guide provides a comparative analysis of the broader class of α,β-unsaturated ketones to offer insights into the potential SAR of this compound derivatives. The principles discussed are based on existing research on analogous compounds and are intended to serve as a foundational resource for researchers and drug development professionals interested in this chemical scaffold.

The biological activity of many α,β-unsaturated carbonyl compounds is linked to their ability to act as Michael acceptors, reacting with nucleophiles such as the thiol groups of cysteine residues in proteins.[2][3] This reactivity is a key determinant of their cytotoxic, antimicrobial, and enzyme-inhibitory effects.[2][4][5][6]

General Structure-Activity Relationships of α,β-Unsaturated Ketones

Studies on various α,β-unsaturated ketones have established several general principles that govern their biological activity. These are summarized in the table below.

Structural ModificationEffect on Biological ActivityRationale
Substitution on the α-carbon Modification can fine-tune reactivity and selectivity.[3]Steric hindrance or electronic effects at this position can modulate the electrophilicity of the β-carbon.
Substitution on the β-carbon Methyl substitution can diminish reactivity and toxicity.[2][7]Steric hindrance at the site of nucleophilic attack can reduce the rate of Michael addition.
Nature of the double bond Acetylenic (alkyne) derivatives are generally more reactive and toxic than olefinic (alkene) ones.[2][7]The linear geometry and higher electrophilicity of the triple bond favor nucleophilic attack.
Position of the double bond Terminal vinyl-substituted derivatives are often more reactive than internal vinylene-substituted ones.[2][7]Reduced steric hindrance at the terminal position facilitates access for nucleophiles.
Cyclization Cycloalkenones have shown potent cytotoxic activities.[4]Conformational rigidity of the ring system can influence the presentation of the Michael acceptor for reaction.

Cytotoxicity and Antitumor Activity

Many α,β-unsaturated ketones exhibit cytotoxicity against various cancer cell lines.[4][6][8] The presence of a non-sterically hindered Michael acceptor is often considered an essential structural requirement for this activity.[4]

Table 1: Comparative Cytotoxicity of Selected α,β-Unsaturated Ketones

CompoundCell LineIC50 (µM)Reference
Compound 6b (a chalcone derivative)EGFR Kinase0.56[9]
Compound 7 (a 4-H pyran derivative)EGFR Kinase1.6[9]
Sorafenib (Reference Drug)EGFR Kinase1.28[9]
4,4-dimethyl-2-cyclopenten-1-oneHSC-2 (Oral Squamous Carcinoma)>200[4]
2-Cyclopenten-1-oneHSC-2 (Oral Squamous Carcinoma)~50[4]

Note: This table is illustrative and presents data for α,β-unsaturated ketones that are structurally more complex than this compound to highlight the potent activities that can be achieved within this class.

Mechanism of Action: Michael Addition

The primary mechanism by which many α,β-unsaturated ketones exert their biological effects is through a Michael-type nucleophilic addition.[2][10] In a biological context, the nucleophile is often a cysteine residue within a protein.

Caption: Covalent modification of a protein via Michael addition.

This covalent modification can lead to enzyme inhibition, disruption of protein function, and induction of cellular stress pathways, ultimately resulting in cytotoxicity.

Experimental Protocols

General Protocol for Assessing Cytotoxicity using the MTT Assay:

This protocol outlines a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation:

    • Dissolve the test compounds (α,β-unsaturated ketone derivatives) in dimethyl sulfoxide (DMSO) to create stock solutions.

    • Prepare a series of dilutions of the stock solutions in the cell culture medium to achieve the desired final concentrations.

  • Cell Treatment:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing the various concentrations of the test compounds.

    • Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • The MTT is reduced by metabolically active cells to form a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

MTT_Workflow A Cell Seeding (96-well plate) B Overnight Incubation (Adhesion) A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (e.g., 48 hours) C->D E Add MTT Reagent D->E F Incubation (3-4 hours) E->F G Add Solubilizing Agent F->G H Measure Absorbance G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow for a typical MTT cytotoxicity assay.

Future Perspectives for this compound Derivatives

While there is currently a lack of biological data, the principles governing the SAR of α,β-unsaturated ketones suggest that derivatives of this compound could be of interest for further investigation. Future research could focus on:

  • Synthesis of a focused library: Derivatives with systematic modifications at the α- and β-positions could be synthesized to probe the SAR.

  • In vitro screening: The synthesized compounds could be screened for cytotoxicity against a panel of cancer cell lines and for antimicrobial activity.

  • Mechanism of action studies: Investigating the potential for Michael addition reactivity and identifying protein targets would be crucial.

This guide provides a framework for understanding the potential biological activities of this compound derivatives based on the well-established chemistry and biology of the α,β-unsaturated ketone scaffold. Experimental validation is required to confirm these hypotheses.

References

4-Methoxy-3-buten-2-one: A Versatile Building Block in Comparison to Similar Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Methoxy-3-buten-2-one and Methyl Vinyl Ketone as Synthetic Building Blocks, Supported by Experimental Data.

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the array of versatile reagents, α,β-unsaturated ketones serve as pivotal intermediates, participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comparative analysis of this compound and the structurally similar, yet functionally distinct, methyl vinyl ketone (MVK). We will explore their respective reactivities, applications, and provide experimental data to inform the rational selection of these ketones in synthetic endeavors.

At a Glance: Key Physicochemical and Reactivity Data

The electronic and steric properties of this compound and methyl vinyl ketone dictate their divergent roles in synthesis. The presence of a methoxy group in this compound significantly influences its reactivity, rendering it a valuable precursor to highly reactive dienes, while MVK is a quintessential Michael acceptor.

PropertyThis compoundMethyl Vinyl Ketone (MVK)
Molar Mass 100.12 g/mol [1][2]70.09 g/mol
Boiling Point 66-69 °C at 12 mmHg81.4 °C
Key Reactivity Precursor to Danishefsky's diene for Diels-Alder reactions.Potent Michael acceptor for conjugate additions.
Common Applications Synthesis of complex cyclic systems, including natural products.Robinson annulation, synthesis of 1,5-dicarbonyl compounds and heterocycles.[3]

Comparative Performance in Key Synthetic Transformations

The utility of an α,β-unsaturated ketone is largely defined by its performance in characteristic reactions. Here, we compare this compound and methyl vinyl ketone in the context of their most prominent applications.

This compound: A Gateway to Complex Polycyclic Systems via Diels-Alder Reactions

The primary synthetic value of this compound lies in its efficient conversion to 1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene, famously known as Danishefsky's diene. This electron-rich diene is a highly reactive partner in Diels-Alder cycloadditions, enabling the construction of complex six-membered rings with a high degree of regioselectivity.

Diels_Alder_Pathway MBO This compound Reagents1 TMSCl, Et3N, ZnCl2 DanishefskyDiene Danishefsky's Diene MBO->DanishefskyDiene Silylation DielsAlder Diels-Alder Reaction DanishefskyDiene->DielsAlder Dienophile Dienophile (e.g., α,β-unsaturated carbonyl) Dienophile->DielsAlder Cycloadduct Cyclohexenone Derivative DielsAlder->Cycloadduct

Methyl Vinyl Ketone: A Workhorse for Michael Additions and Annulations

Methyl vinyl ketone is a classic and highly effective Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles, including enolates, amines, and thiols. This reactivity is harnessed in numerous synthetic strategies, most notably the Robinson annulation for the formation of six-membered rings.

Michael_Addition_Pathway MVK Methyl Vinyl Ketone (MVK) MichaelAddition Michael Addition MVK->MichaelAddition Nucleophile Nucleophile (e.g., Enolate, Amine) Nucleophile->MichaelAddition Adduct 1,5-Dicarbonyl Compound or β-Amino Ketone MichaelAddition->Adduct Robinson Robinson Annulation (with enolate) Adduct->Robinson Cyclization Further Cyclization (e.g., to heterocycles) Adduct->Cyclization

Experimental Data: Aza-Michael Addition

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl, is a fundamental reaction for the synthesis of β-amino ketones, which are valuable precursors to various nitrogen-containing heterocycles. While direct comparative studies are limited, the following table summarizes representative yields for the aza-Michael addition of amines to methyl vinyl ketone.

Amine NucleophileReaction ConditionsProductYield (%)
MorpholineCuCl (10 mol%), Toluene, 100 °C, 12 h (in a multi-component reaction)Corresponding Propargylamine65
BenzylamineCuCl, Toluene, 100 °C (in a multi-component reaction)3-Substituted-N-benzylpiperidine85
AnilineSilica-supported AlCl₃, 60 °C, 4 hMono-adduct96
4-ChloroanilineSilica-supported AlCl₃, 60 °C, 4 hMono-adduct94

Experimental Protocols

Protocol 1: Synthesis of Danishefsky's Diene from this compound

Materials:

  • This compound

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (Et₃N)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Benzene

  • Anhydrous Diethyl Ether

  • Celite

Procedure:

  • To a stirred solution of triethylamine in anhydrous benzene under a nitrogen atmosphere, add anhydrous zinc chloride.

  • After stirring, add a solution of this compound in anhydrous benzene.

  • Rapidly add trimethylsilyl chloride to the reaction mixture.

  • Control the exothermic reaction by cooling with an ice bath.

  • After the initial reaction, heat the mixture at a controlled temperature for several hours.

  • Cool the reaction mixture and pour it into diethyl ether.

  • Filter the solid precipitate through a pad of Celite.

  • Wash the collected solids with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the resulting oil by fractional distillation under vacuum to obtain Danishefsky's diene.

Protocol 2: Aza-Michael Addition of an Amine to Methyl Vinyl Ketone

Materials:

  • Methyl Vinyl Ketone (MVK)

  • Amine (e.g., Aniline)

  • Catalyst (e.g., Silica-supported Aluminum Chloride) or solvent-free conditions

  • Solvent (if applicable, e.g., Toluene)

Procedure (Catalyst-free example):

  • In a reaction vial, combine methyl vinyl ketone and the desired amine.

  • Seal the vial and heat the mixture with stirring for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the β-amino ketone.

Conclusion

This compound and methyl vinyl ketone, while both being α,β-unsaturated ketones, exhibit distinct and complementary reactivity profiles that define their roles as synthetic building blocks. This compound is an invaluable precursor to Danishefsky's diene, providing a reliable entry into complex polycyclic systems through Diels-Alder chemistry. In contrast, methyl vinyl ketone is a robust and versatile Michael acceptor, widely employed in conjugate additions and annulation strategies for the synthesis of a broad range of acyclic and cyclic compounds. The choice between these two building blocks should be guided by the desired synthetic outcome, with this compound being the reagent of choice for Diels-Alder strategies and methyl vinyl ketone excelling in Michael addition-based transformations. This comparative guide, supported by the provided data and protocols, aims to facilitate informed decision-making in the design and execution of synthetic routes in research and development.

References

A Comparative Guide to the Reaction Kinetics of 4-Methoxy-3-buten-2-one and Structurally Similar Michael Acceptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reaction kinetics of 4-Methoxy-3-buten-2-one, a versatile α,β-unsaturated ketone, in two fundamental classes of organic reactions: the Michael addition and the Diels-Alder reaction. Due to a lack of specific published kinetic data for this compound, this guide leverages data from the closely related and extensively studied analogue, methyl vinyl ketone (MVK), to provide a baseline for comparison. Furthermore, detailed experimental protocols are provided to enable researchers to generate kinetic data for this compound and other novel Michael acceptors.

I. Comparison of Michael Addition Reactivity

Table 1: Quantitative and Qualitative Comparison of Michael Acceptor Reactivity

Michael AcceptorNucleophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Notes
This compound Thiol (e.g., Glutathione)Data not availableThe methoxy group at the β-position is expected to influence reactivity through both inductive and resonance effects. The electron-donating resonance effect may decrease the electrophilicity of the β-carbon, potentially leading to a slower reaction rate compared to MVK.
Methyl Vinyl Ketone (MVK) Thiol (e.g., Glutathione)Not explicitly reported, but inferred to be between 1.59 and 186 M⁻¹s⁻¹A widely used and reactive Michael acceptor.
Crotonaldehyde Thiol (e.g., Glutathione)1.59The methyl group on the double bond slightly reduces reactivity compared to acrolein.
Cyclopentenone Thiol (e.g., Glutathione)0.52Ring strain and steric factors can influence the reactivity of cyclic enones.
Acrolein Thiol (e.g., Glutathione)186A highly reactive Michael acceptor due to the electron-withdrawing aldehyde group and lack of steric hindrance.

II. Comparison of Diels-Alder Reactivity

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the synthesis of six-membered rings. The rate of the Diels-Alder reaction is highly dependent on the electronic properties of both the diene and the dienophile. As with the Michael addition, specific kinetic data for this compound as a dienophile is scarce. Therefore, we present computational data for the reaction of methyl vinyl ketone with a representative diene.

Table 2: Computed Activation Energies for the Diels-Alder Reaction of Methyl Vinyl Ketone with Hexa-1,2,4-triene

Reaction PathwayActivation Enthalpy (ΔH‡) [kcal/mol]Activation Entropy (ΔS‡) [cal/mol·K]Notes
trans-MVK + Hexa-1,2,4-triene → Cycloadduct 1 22.5-38.2The trans conformation of the dienophile leads to a specific stereoisomer of the product.
trans-MVK + Hexa-1,2,4-triene → Cycloadduct 2 23.1-37.9A slightly higher activation barrier for the formation of the alternative stereoisomer.
cis-MVK + Hexa-1,2,4-triene → Cycloadduct 3 25.3-39.1The cis conformation of the dienophile generally exhibits a higher activation barrier.
cis-MVK + Hexa-1,2,4-triene → Cycloadduct 4 24.8-38.8

Data obtained from DFT calculations at the B3LYP-D3/6-311++G(d,p) level of theory.

The presence of a methoxy group on the double bond of this compound is expected to increase the electron density of the π-system, which could decrease its reactivity in a normal-electron-demand Diels-Alder reaction compared to methyl vinyl ketone.

III. Experimental Protocols

To facilitate the direct comparison of reaction kinetics, the following detailed experimental protocols are provided.

A. Protocol for Kinetic Analysis of Michael Addition via UV-Vis Spectroscopy

This protocol outlines a method to determine the second-order rate constant for the Michael addition of a thiol to an α,β-unsaturated ketone under pseudo-first-order conditions.

1. Materials and Instrumentation:

  • α,β-unsaturated ketone (e.g., this compound)

  • Thiol nucleophile (e.g., N-acetyl-L-cysteine)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

2. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the α,β-unsaturated ketone in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 10 mM.

    • Prepare a stock solution of the thiol in the buffer solution at a concentration of 100 mM.

  • Wavelength Selection:

    • Record the UV-Vis spectra of the α,β-unsaturated ketone and the expected Michael adduct separately.

    • Identify a wavelength with a significant difference in absorbance between the reactant and the product. This wavelength will be used to monitor the reaction progress.

  • Kinetic Measurement:

    • In a quartz cuvette, add the buffer solution and the thiol stock solution to achieve a final thiol concentration that is in large excess (at least 10-fold) compared to the α,β-unsaturated ketone.

    • Equilibrate the cuvette in the thermostatted cell holder of the spectrophotometer at the desired temperature (e.g., 25 °C).

    • Initiate the reaction by adding a small volume of the α,β-unsaturated ketone stock solution to the cuvette, ensuring rapid mixing. The final concentration of the ketone should be in the low micromolar range to ensure a measurable reaction rate.

    • Immediately start recording the absorbance at the chosen wavelength over time.

  • Data Analysis:

    • Under pseudo-first-order conditions ([Thiol] >> [Ketone]), the reaction will follow first-order kinetics with respect to the ketone.

    • Plot the natural logarithm of the change in absorbance (ln(A_t - A_∞)) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).

    • Repeat the experiment with several different excess concentrations of the thiol.

    • Plot the observed pseudo-first-order rate constants (k_obs) against the corresponding thiol concentrations. The slope of this second linear plot will be the second-order rate constant (k₂) for the Michael addition.

B. Protocol for Kinetic Analysis of Diels-Alder Reaction via ¹H NMR Spectroscopy

This protocol describes a method for determining the rate constant of a Diels-Alder reaction by monitoring the disappearance of reactants and the appearance of products over time using ¹H NMR.

1. Materials and Instrumentation:

  • Diene (e.g., Cyclopentadiene, freshly cracked)

  • Dienophile (e.g., this compound)

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR spectrometer

  • Thermostatted NMR probe

2. Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the dienophile and the internal standard in the deuterated solvent.

    • Acquire a ¹H NMR spectrum of this initial solution to determine the initial concentrations relative to the internal standard.

    • Cool the NMR tube in an ice bath.

    • Add a known amount of the diene to the cold NMR tube.

  • Kinetic Measurement:

    • Quickly place the NMR tube in the pre-thermostatted NMR probe at the desired reaction temperature.

    • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • For each spectrum, integrate the signals corresponding to a characteristic proton of the dienophile and a characteristic proton of the cycloaddition product.

    • Also, integrate the signal of the internal standard.

    • Calculate the concentration of the dienophile and the product at each time point by comparing their integral values to the integral of the internal standard.

    • Assuming a second-order reaction, plot 1/[Dienophile] versus time. The slope of the resulting linear plot will be the second-order rate constant (k). Alternatively, if the initial concentrations of the diene and dienophile are not equal, a more complex integrated rate law will be required.

IV. Visualizing Reaction Pathways and Workflows

To further clarify the processes described, the following diagrams illustrate a typical Michael addition pathway and the experimental workflow for kinetic analysis.

Michael_Addition_Pathway Reactants Enone + Nucleophile TransitionState Transition State Reactants->TransitionState k_fwd Intermediate Enolate Intermediate TransitionState->Intermediate Intermediate->TransitionState k_rev Product Michael Adduct Intermediate->Product Protonation

Caption: Generalized pathway for a base-catalyzed Michael addition reaction.

Experimental_Workflow Prep Prepare Stock Solutions (Reactant, Nucleophile, Buffer) Setup Set up Spectrophotometer (Wavelength, Temperature) Prep->Setup Mix Mix Reactants in Cuvette (Pseudo-first-order conditions) Setup->Mix Monitor Monitor Absorbance vs. Time Mix->Monitor Analyze1 Plot ln(ΔAbs) vs. Time (Determine k_obs) Monitor->Analyze1 Repeat Repeat for multiple [Nucleophile] Analyze1->Repeat Analyze2 Plot k_obs vs. [Nucleophile] (Determine k₂) Repeat->Analyze2

Caption: Experimental workflow for determining Michael addition kinetics via UV-Vis.

A Comparative Guide to the Cross-Reactivity Profile of 4-Methoxy-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases indicates a significant lack of direct experimental data on the biological activity and cross-reactivity of 4-Methoxy-3-buten-2-one. This guide, therefore, provides a comparative analysis based on the compound's structural features, the known reactivity of analogous chemical classes, and established methodologies for assessing cross-reactivity.

Introduction to this compound

This compound is a small organic molecule belonging to the class of α,β-unsaturated ketones. Its chemical structure suggests potential biological activity due to the presence of an electrophilic center, which can react with biological nucleophiles. Understanding the cross-reactivity of such a compound is crucial in drug development and chemical biology to anticipate off-target effects, interpret screening results, and elucidate mechanisms of action. This guide outlines the predicted cross-reactivity of this compound and provides standard experimental protocols for its empirical determination.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol
CAS Number 4652-27-1
IUPAC Name (3Z)-4-methoxybut-3-en-2-one
Synonyms 1-Methoxy-1-buten-3-one, 4-Methoxybut-3-en-2-one

Predicted Cross-Reactivity Based on Chemical Structure

Cross-reactivity occurs when a molecule binds to or interacts with targets other than its primary intended biological partner. For small molecules like this compound, this is largely governed by its structural and electronic properties. The key feature of this molecule is the α,β-unsaturated ketone moiety, which acts as a Michael acceptor.[1] This makes the β-carbon susceptible to nucleophilic attack from biological molecules, such as the thiol groups of cysteine residues in proteins.[2] This potential for covalent bond formation is a primary driver of predicted cross-reactivity.

Table 2: Comparison of this compound with Structurally Related Compound Classes

Compound ClassKey Structural FeatureKnown Biological Interactions & Cross-ReactivityRelevance to this compound
α,β-Unsaturated Ketones/Enones Conjugated C=C-C=O systemAct as Michael acceptors, reacting with nucleophilic residues (e.g., cysteine) in proteins.[3] Can modulate signaling pathways like Keap1-Nrf2.[4][5] High potential for covalent modification of various proteins.Direct structural analog. High probability of similar reactivity and cross-reactivity profile.
Acrolein (Propenal) Simplest α,β-unsaturated aldehydeHighly reactive electrophile, known to form adducts with DNA and proteins.[6] Exhibits broad toxicity due to non-specific reactions.Shares the α,β-unsaturated carbonyl moiety, suggesting a potential for similar, albeit likely less potent, reactivity.
Chalcones 1,3-Diaryl-2-propen-1-one coreExhibit a wide range of biological activities (e.g., anti-inflammatory, anticancer) often attributed to their Michael acceptor properties.The core enone structure is present in this compound, suggesting a potential for interaction with similar biological targets.
Methoxy-containing Drugs Methoxy group (-OCH₃)The methoxy group can influence binding affinity, metabolic stability, and physicochemical properties. It can act as a hydrogen bond acceptor and its metabolic O-demethylation can be a key metabolic pathway.[7]The methoxy group in this compound will influence its solubility, polarity, and potential interactions with target binding pockets.

Potential Signaling Pathway Interaction: The Keap1-Nrf2 System

A well-established signaling pathway often modulated by electrophilic small molecules is the Keap1-Nrf2 pathway. This pathway is a primary cellular defense mechanism against oxidative and electrophilic stress.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[8][9] Electrophiles, such as α,β-unsaturated ketones, can react with reactive cysteine residues on Keap1.[5][10] This covalent modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2.[10] Consequently, Nrf2 is stabilized, accumulates, and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including those involved in antioxidant synthesis and detoxification.[4] Given its structure, this compound is a candidate for activating this pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination & Degradation Keap1_mod Keap1 (modified) Nrf2_free->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Electrophile This compound (Electrophile) Electrophile->Keap1_Nrf2 Reacts with Keap1 Cysteines ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., NQO1, HMOX1) ARE->Genes Activates Transcription

Caption: Keap1-Nrf2 pathway activation by an electrophile.

Experimental Protocols for Cross-Reactivity Assessment

To empirically determine the cross-reactivity of this compound, a variety of in vitro assays can be employed. The choice of assay depends on the suspected nature of the interaction (e.g., competitive binding to a receptor, enzyme inhibition, or antibody recognition).

Competitive Binding Assays

These assays measure the ability of a test compound to compete with a known labeled ligand for binding to a specific target protein (e.g., a receptor or enzyme).[11] A reduction in the signal from the labeled ligand indicates that the test compound is binding to the target. This method is ideal for identifying interactions with specific proteins and quantifying binding affinity (Ki).[12]

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis A Prepare Target Protein (e.g., Receptor) D Incubate Target + Labeled Ligand + Test Compound in 96-well plate A->D B Prepare Labeled Ligand (e.g., Fluorescent or Radioactive) B->D C Prepare Serial Dilutions of This compound C->D E Separate Bound from Unbound Labeled Ligand D->E F Measure Signal from Bound Labeled Ligand E->F G Plot Signal vs. Test Compound Concentration F->G H Calculate IC50 and Ki values G->H

Caption: General workflow for a competitive binding assay.

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer, a constant concentration of the target protein, a constant concentration of a labeled ligand (e.g., radiolabeled or fluorescently tagged), and serial dilutions of this compound.[13]

  • Incubation: In a multi-well plate, combine the target protein, labeled ligand, and varying concentrations of the test compound. Include controls for maximum binding (no test compound) and non-specific binding (excess unlabeled ligand).[13]

  • Separation: Separate the bound ligand from the free ligand. This can be achieved through filtration, precipitation, or size-exclusion chromatography.[12]

  • Detection: Quantify the amount of bound labeled ligand using an appropriate detector (e.g., scintillation counter, fluorescence plate reader).

  • Data Analysis: Plot the signal against the concentration of this compound. Fit the data to a dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of labeled ligand binding). The IC50 can then be converted to a binding affinity constant (Ki).[12]

Enzyme-Linked Immunosorbent Assay (ELISA)

For small molecules, a competitive ELISA format is typically used to assess cross-reactivity, especially against antibodies raised for other compounds.[14] In this format, the test compound in the sample competes with a known amount of enzyme-conjugated analyte for binding to a limited number of antibody-coated wells. The resulting signal is inversely proportional to the concentration of the test compound.

Protocol Outline:

  • Coating: Coat a microplate with antibodies specific to a target of interest or a structurally similar molecule.

  • Competition: Add samples containing unknown amounts of this compound along with a fixed amount of the same molecule conjugated to an enzyme (e.g., HRP).

  • Incubation & Washing: Incubate to allow competition for antibody binding sites. Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate for the enzyme. The enzyme will convert the substrate to a colored product.

  • Detection & Analysis: Measure the absorbance using a plate reader. A lower signal indicates higher cross-reactivity of this compound with the antibody.

Enzyme Inhibition Assays for Covalent Modifiers

Given the potential for this compound to act as a covalent modifier, specific enzyme inhibition assays are necessary to characterize this type of interaction. These assays typically measure enzyme activity over time in the presence of the inhibitor.

Protocol Outline:

  • Assay Setup: An enzymatic reaction is set up where the production of a product can be monitored continuously (e.g., by absorbance or fluorescence).

  • Pre-incubation: The enzyme is pre-incubated with various concentrations of this compound for different lengths of time. This step is crucial for time-dependent covalent inhibitors.[15]

  • Reaction Initiation: The reaction is initiated by adding the substrate.

  • Kinetic Measurement: The reaction progress is monitored over time.

  • Data Analysis: The data are analyzed to determine the rate of inactivation (k_inact) and the inhibition constant (K_I). A time-dependent decrease in enzyme activity that is not reversible upon dilution is indicative of covalent inhibition.[15][16] A "jump dilution" experiment can confirm irreversibility.[17]

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently unavailable in public literature, its chemical structure as an α,β-unsaturated ketone provides a strong basis for predicting its biological interactions. The presence of a Michael acceptor moiety suggests a high likelihood of covalent modification of proteins, particularly through reaction with cysteine residues. This reactivity could lead to cross-reactivity in various biological assays and modulation of cellular signaling pathways such as the Keap1-Nrf2 system.

For professionals in drug development and research, it is imperative to empirically determine the cross-reactivity profile of this compound. The experimental protocols outlined in this guide—including competitive binding assays, ELISAs, and specific assays for covalent inhibition—provide a robust framework for such investigations. These studies will be essential to accurately interpret biological data and to understand the full pharmacological and toxicological profile of this compound.

References

Benchmarking 4-Methoxy-3-buten-2-one in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of optimal reagents and building blocks is paramount to the success of a synthetic campaign. This guide provides a comprehensive performance benchmark of 4-Methoxy-3-buten-2-one, a versatile C5 building block, in key organic transformations. Its utility is primarily demonstrated through its conversion to highly reactive intermediates for cycloaddition reactions. Herein, we objectively compare its performance with alternative reagents, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.

Diels-Alder Reaction: Performance of Danishefsky's Diene

This compound serves as a crucial precursor to trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene, famously known as Danishefsky's diene.[1] This electron-rich diene is highly reactive in Diels-Alder and hetero-Diels-Alder cycloadditions due to its high-lying highest occupied molecular orbital (HOMO).[1] Its performance is critically evaluated against Rawal's diene, another potent aminodiene, in hetero-Diels-Alder reactions with various aldehyde dienophiles.

Data Presentation: Danishefsky's Diene vs. Rawal's Diene

The following table summarizes the yield comparison between Danishefsky's diene (DD) and Rawal's diene (RD) in the [4+2] hetero-Diels-Alder reaction with a range of aldehyde substrates. The data indicates that while both dienes are effective, Rawal's diene often exhibits higher reactivity, particularly under mild thermal conditions, which can obviate the need for Lewis acid catalysis.[2] However, yields for Danishefsky's diene remain synthetically useful across various substrates.

Dienophile (Aldehyde)Danishefsky's Diene Yield (%)Rawal's Diene Yield (%)
Benzaldehyde6874
4-Nitrobenzaldehyde6572
4-Chlorobenzaldehyde6773
4-Methoxybenzaldehyde6269
2-Naphthaldehyde6068
Furfural5565
Cinnamaldehyde4557
Crotonaldehyde5866
Experimental Protocol: Synthesis of Danishefsky's Diene

The following protocol details the synthesis of Danishefsky's diene from this compound.[1]

Materials:

  • This compound (2.50 mol)

  • Triethylamine (5.7 mol)

  • Zinc chloride (pre-dried, 0.07 mol)

  • Chlorotrimethylsilane (5.0 mol)

  • Benzene (750 mL)

  • Ether

Procedure:

  • A three-necked flask is charged with triethylamine and pre-dried zinc chloride and stirred under a nitrogen atmosphere for 1 hour at room temperature.

  • A solution of this compound in benzene is added to the mixture all at once, followed by continued mechanical stirring for 5 minutes.

  • Chlorotrimethylsilane is added rapidly, and the reaction temperature is maintained below 45°C using an ice bath.

  • After 30 minutes, the solution is heated to 43°C and maintained for 12 hours, during which the mixture will become very thick.

  • After cooling to ambient temperature, the reaction mixture is poured into ether and the solid material is filtered through Celite.

  • The solid material is washed with additional ether.

  • The combined ether washings are evaporated under reduced pressure to yield a brown oil.

  • The crude product is purified by fractional distillation under vacuum (78–81°C at 23 mmHg) to afford trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene.[1]

Visualization: Diels-Alder Workflow

cluster_synthesis Synthesis of Danishefsky's Diene cluster_da Hetero-Diels-Alder Reaction cluster_workup Work-up & Purification start This compound reagents1 Et3N, ZnCl2, TMSCl Benzene, 43°C, 12h start->reagents1 product1 Danishefsky's Diene reagents1->product1 reaction Thermal or Lewis Acid Catalysis product1->reaction dienophile Aldehyde (R-CHO) dienophile->reaction product2 Dihydropyranone reaction->product2 hydrolysis Hydrolysis product2->hydrolysis purification Chromatography hydrolysis->purification final_product Final Product purification->final_product

Caption: Workflow for the synthesis of Danishefsky's diene and its application in a hetero-Diels-Alder reaction.

Nazarov Cyclization: A Performance Overview

The presence of a 2-alkoxy substituent, analogous to the methoxy group in a divinyl ketone derived from this compound, has been shown to enhance both the reactivity and regioselectivity of the Nazarov cyclization.[4] This is attributed to the ability of the alkoxy group to allow for bidentate binding of a Lewis acid catalyst, thereby facilitating the electrocyclization.[4] These activated substrates can undergo cyclization at room temperature, often with high yields.[4]

Visualization: General Mechanism of the Nazarov Cyclization

start Divinyl Ketone intermediate1 Pentadienyl Cation start->intermediate1 Coordination la Lewis Acid (LA) la->intermediate1 intermediate2 Oxyallyl Cation intermediate1->intermediate2 4π-Electrocyclization (Conrotatory) product Cyclopentenone intermediate2->product Elimination of H+

Caption: General mechanism of the Lewis acid-catalyzed Nazarov cyclization.

Robinson Annulation: A Potential Application

The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[5] Typically, this reaction employs methyl vinyl ketone (MVK) as the Michael acceptor.[5] this compound, with its α,β-unsaturated ketone motif, represents a potential, more substituted alternative to MVK in this transformation.

To date, comprehensive studies directly comparing the performance of this compound against methyl vinyl ketone in the Robinson annulation are scarce in the peer-reviewed literature. Such a comparison would be valuable in determining the influence of the additional methoxy group on the rate and yield of both the initial Michael addition and the subsequent aldol condensation. The electron-donating nature of the methoxy group might influence the electrophilicity of the β-carbon, potentially affecting the rate of the initial conjugate addition.

Visualization: Selecting a Michael Acceptor

cluster_decision Michael Acceptor Selection start Desired Annulation Product decision Substituent Pattern? start->decision mvk Methyl Vinyl Ketone (Unsubstituted) decision->mvk Simple mbo This compound (Substituted) decision->mbo Functionalized

Caption: Logical diagram for the selection of a Michael acceptor in Robinson annulation.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Methoxy-3-buten-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 4-Methoxy-3-buten-2-one. This guide provides detailed, step-by-step procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.

This compound is a combustible liquid that can cause serious eye irritation and may lead to respiratory irritation.[1][2] Adherence to the following protocols is critical to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Dispose of contaminated gloves after use in accordance with good laboratory practices.

  • Protective Clothing: Wear impervious clothing to prevent skin contact.[3]

  • Respiratory Protection: If working in a poorly ventilated area or if exposure limits are likely to be exceeded, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not discharge it down the drain or dispose of it with regular laboratory trash.[4][5][6]

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., paper towels, absorbent pads) in a dedicated, properly labeled, and sealed waste container.

    • The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Combustible," "Irritant").[7]

  • Waste Storage:

    • Store the sealed waste container in a designated satellite accumulation area.[6]

    • The storage area should be a cool, dry, and well-ventilated location, away from sources of ignition, heat, strong acids, strong bases, and oxidizing agents.[2][3]

    • Ensure the container is kept closed at all times except when adding waste.[5]

  • Spill Management:

    • In the event of a spill, immediately evacuate non-essential personnel and ensure adequate ventilation.

    • Remove all sources of ignition.[3][8]

    • Contain the spill using a non-combustible absorbent material such as vermiculite, sand, or earth.[2][3]

    • Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[3]

    • Do not allow the spilled chemical to enter drains or waterways.[8]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][7]

    • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[1][2] The ultimate disposal method will likely be incineration at a permitted hazardous waste facility.[9]

  • Empty Container Disposal:

    • Empty containers that held this compound must be managed carefully.

    • For containers that are not acutely hazardous, they can be disposed of as regular trash once all contents have been removed, leaving as little residue as possible. The container labels should be defaced, and the cap removed before disposal.[5]

    • If regulations deem the residue as acutely hazardous, the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for a comprehensive risk assessment.

PropertyValue
Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
Boiling Point 200 °C (lit.)[2][10]
Flash Point 63 °C (145.4 °F) - closed cup[2][10]
Density 0.982 g/mL at 25 °C (lit.)[10]
Storage Temperature 2-8°C[10]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Waste Generation (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect in a Labeled, Compatible Waste Container B->C D Is there a spill? C->D E Store in Designated Satellite Accumulation Area D->E No H Contain Spill with Non-Combustible Absorbent D->H Yes F Contact EHS for Pickup E->F G Final Disposal via Licensed Contractor F->G I Collect and Place in Sealed Waste Container H->I I->E

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 4-Methoxy-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for handling 4-Methoxy-3-buten-2-one, ensuring the well-being of laboratory personnel and compliance with safety standards. Adherence to these procedures is essential for minimizing risks associated with this chemical.

Hazard Identification and Immediate Precautions

This compound is a combustible liquid that can cause serious eye irritation and may cause respiratory irritation[1]. It is crucial to handle this chemical in a well-ventilated area, away from sources of ignition[2][3][4][5]. In case of contact or inhalation, immediate first aid is necessary.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention[1][2].

  • In Case of Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. Consult a physician[1][2].

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor[1].

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person. Seek immediate medical advice[1][2].

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment to be used when handling this compound. A thorough risk assessment should be conducted for specific laboratory conditions.

Protection Type Recommended PPE Rationale and Specifications
Eye and Face Protection Chemical safety goggles with side-shields or a face shield.To protect against splashes and vapors that can cause serious eye irritation. Must conform to EN 166 (EU) or NIOSH (US) standards[1].
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact. Inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling[4][6].
Body Protection Laboratory coat or fire/flame resistant and impervious clothing.To protect skin and personal clothing from contamination[1].
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used[1][7].To prevent inhalation of vapors which may cause respiratory irritation[1].
Foot Protection Closed-toe shoes.To protect feet from potential spills[8].

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety.

  • Preparation: Before handling, ensure that an eyewash station and a safety shower are readily accessible. Prepare all necessary equipment and reagents to minimize movement and the potential for spills.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above before entering the designated handling area.

  • Handling the Chemical:

    • Work in a well-ventilated area, preferably within a chemical fume hood[1][2].

    • Avoid breathing vapors, mist, or gas[2][3].

    • Keep the container tightly closed when not in use[1][5].

    • Take precautionary measures against static discharge, and keep away from heat, sparks, and open flames[3][9]. Use spark-proof tools[4][9].

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling[1][9].

    • Decontaminate the work area with an appropriate solvent.

    • Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, followed by eye and face protection).

Spill Response Workflow

In the event of a spill, follow the procedure outlined in the diagram below.

Spill_Response_Workflow Workflow for Handling a this compound Spill start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE (respirator, gloves, etc.) alert->ppe ventilate Ensure Adequate Ventilation (if safe to do so) ppe->ventilate contain Contain Spill with Inert Absorbent Material (sand, earth, vermiculite) ventilate->contain collect Collect Absorbed Material using spark-proof tools contain->collect dispose Place in a Suitable, Closed, Labeled Container for Disposal collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Spill Cleaned Up decontaminate->end

Caption: Workflow for handling a this compound spill.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect any contaminated solid materials (e.g., absorbent materials, used gloves, paper towels) in a designated, labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Procedure:

    • All waste must be disposed of through an approved waste disposal plant[9].

    • Dispose of contents and container in accordance with all applicable local, regional, national, and international regulations[1][4]. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification[9].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.